(5-bromo-1H-benzo[d]imidazol-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-1H-benzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQCVQKHRKONLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400112 | |
| Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540516-28-7 | |
| Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a halogenated benzimidazole derivative. While extensive experimental data for this specific compound is limited in publicly available literature, its properties can be predicted based on data from closely related analogues.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Bromo-1H-benzimidazole | 2-(Hydroxymethyl)-1H-benzimidazole |
| CAS Number | 540516-28-7[1] | 4887-88-1[2] | 4856-97-7 |
| Molecular Formula | C₈H₇BrN₂O[1] | C₇H₅BrN₂[2] | C₈H₈N₂O |
| Molecular Weight | 227.06 g/mol | 197.03 g/mol [2] | 148.16 g/mol |
| Appearance | Yellow to brown solid[3] | Off-white solid[4] | Solid |
| Melting Point | Not available | 128-132 °C | 175-177 °C |
| Boiling Point | 465.5±25.0 °C (Predicted)[3] | Not available | Not available |
| Density | 1.815±0.06 g/cm³ (Predicted)[3] | Not available | Not available |
| pKa | 10.93±0.10 (Predicted)[3] | Not available | Not available |
| Solubility | InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)[3] | Not available | Slightly soluble in water; Soluble in organic solvents like ethanol[5] |
Synthesis and Purification
A likely synthetic pathway for this compound would involve a two-step process, starting from 4-bromo-1,2-benzenediamine.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Detailed Methodologies
Step 1: Synthesis of 5-bromo-1H-benzimidazole (Intermediate)
This protocol is based on a known procedure for the synthesis of 5-bromo-1H-benzimidazole[4][6].
-
Materials:
-
4-bromo-1,2-benzenediamine
-
Trimethyl orthoformate
-
Concentrated hydrochloric acid
-
N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
-
Procedure:
-
Dissolve 4-bromo-1,2-benzenediamine in DMF in a round-bottom flask.
-
Add trimethyl orthoformate to the solution.
-
Add concentrated hydrochloric acid and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with deionized water.
-
Neutralize the solution to pH 7 with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole as an off-white solid[4].
-
Step 2: Synthesis of this compound (Proposed)
This proposed method is based on the general synthesis of 2-hydroxymethyl-benzimidazole derivatives by condensing an o-phenylenediamine derivative with glycolic acid.
-
Materials:
-
5-bromo-1H-benzimidazole
-
Glycolic acid
-
A suitable acid catalyst (e.g., 4N HCl)
-
Solvent (e.g., ethanol)
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
-
Procedure:
-
In a round-bottom flask, combine 5-bromo-1H-benzimidazole and glycolic acid in a suitable solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Spectral Data
No experimental NMR or mass spectrometry data for this compound has been found in the reviewed literature. The following are predicted spectral characteristics based on the analysis of related compounds.
¹H and ¹³C NMR Spectroscopy (Predicted)
The expected NMR signals can be inferred from the spectra of similar benzimidazole derivatives. The aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The methylene protons of the hydroxymethyl group would likely appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton as a broad singlet. In the ¹³C NMR spectrum, the aromatic carbons would resonate between δ 110-150 ppm, and the methylene carbon of the hydroxymethyl group would be expected around δ 50-60 ppm.
Mass Spectrometry (Predicted)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 226 and 228.
Caption: Predicted mass fragmentation pattern of this compound.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are not available, the broader class of bromo-substituted benzimidazole derivatives has demonstrated significant potential as anticancer agents and kinase inhibitors.
Benzimidazole derivatives are known to interact with various biological targets. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.
Potential as Kinase Inhibitors
Numerous bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against a range of protein kinases implicated in cancer, including:
-
PIM-1 and CK2 Kinases: Derivatives of 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole have been found to induce apoptosis in cancer cells by inhibiting these kinases[7].
-
EGFR, HER2, CDK2, AURKC, and mTOR: Halogenated benzimidazole hybrids have exhibited inhibitory activity against these key kinases involved in cancer cell growth and proliferation[1].
The benzimidazole scaffold can act as a hinge-binding motif in an ATP-competitive manner or play a scaffolding role without direct hinge binding[1][4].
Involvement in Cancer-Related Signaling Pathways
The inhibition of the aforementioned kinases by benzimidazole derivatives can disrupt critical signaling pathways that are often dysregulated in cancer.
Caption: Potential signaling pathways targeted by bromo-benzimidazole derivatives.
The inhibition of these pathways can lead to cell cycle arrest, induction of apoptosis, and ultimately, the suppression of tumor growth. The specific effects of this compound would require dedicated biological evaluation.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. While detailed experimental data for this specific compound is currently lacking, the known properties and activities of related bromo-benzimidazole derivatives provide a strong rationale for its further investigation. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar molecules. Further research is warranted to fully elucidate its chemical properties, optimize its synthesis, and comprehensively evaluate its biological activities and mechanisms of action.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives as novel and potent b… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Elucidation of the Molecular Structure of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. The document details the synthetic pathway, experimental protocols for characterization, and predicted spectral data based on analogous compounds. Furthermore, it explores the potential biological activities and relevant signaling pathways associated with this class of compounds.
Synthesis and Mechanism
The synthesis of this compound can be achieved through the condensation reaction of 4-bromo-1,2-phenylenediamine with glycolic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, proceeds via a cyclocondensation mechanism.
The proposed reaction mechanism involves the initial formation of an amide intermediate between one of the amino groups of 4-bromo-1,2-phenylenediamine and the carboxylic acid group of glycolic acid. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group on the carbonyl carbon of the amide, leads to the formation of a dihydroxy-imidazoline intermediate. Dehydration of this intermediate results in the formation of the aromatic benzimidazole ring.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
Materials:
-
4-bromo-1,2-phenylenediamine
-
Glycolic acid
-
4 M Hydrochloric acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in 4 M hydrochloric acid.
-
Add glycolic acid (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Spectra Recorded: ¹H NMR and ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: KBr pellet method.
-
Spectral Range: 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: Agilent 6520 Q-TOF LC/MS system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.
Structural Elucidation and Data Presentation
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification for Prediction |
| ~12.5 | br s | 1H | N-H (imidazole) | Similar to the N-H proton in other benzimidazoles. |
| ~7.7 | d | 1H | Ar-H | Aromatic proton ortho to the bromine, shifted downfield due to the electron-withdrawing effect of bromine. |
| ~7.5 | d | 1H | Ar-H | Aromatic proton meta to the bromine. |
| ~7.2 | dd | 1H | Ar-H | Aromatic proton para to the bromine. |
| ~5.5 | t | 1H | -OH | Exchangeable proton of the hydroxyl group. |
| ~4.8 | d | 2H | -CH₂- | Methylene protons adjacent to the hydroxyl group and the benzimidazole ring. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Justification for Prediction |
| ~154 | C=N (imidazole) | Similar to other 2-substituted benzimidazoles. |
| ~140 | Quaternary Ar-C | Aromatic carbon atom of the fusion. |
| ~135 | Quaternary Ar-C | Aromatic carbon atom of the fusion. |
| ~125 | Ar-CH | Aromatic CH carbon. |
| ~122 | Ar-CH | Aromatic CH carbon. |
| ~118 | C-Br | Carbon atom attached to bromine, shifted downfield. |
| ~115 | Ar-CH | Aromatic CH carbon. |
| ~58 | -CH₂-OH | Methylene carbon attached to the hydroxyl group. |
Table 3: Predicted FTIR and Mass Spectrometry Data
| Spectroscopic Technique | Predicted Data | Interpretation |
| FTIR (cm⁻¹) | ~3400 (broad) | O-H stretching of the hydroxyl group. |
| ~3100-3000 | N-H stretching of the imidazole ring. | |
| ~1620 | C=N stretching of the imidazole ring. | |
| ~1450 | C=C stretching of the aromatic ring. | |
| ~1050 | C-O stretching of the primary alcohol. | |
| ~750 | C-Br stretching. | |
| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 227/229 | Molecular ion peak showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). |
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a bromine atom can enhance the lipophilicity and potency of these compounds.
Antimicrobial Activity: Bromo-substituted benzimidazoles have demonstrated significant activity against various bacterial and fungal strains. The proposed mechanism of action often involves the inhibition of microbial growth by interfering with essential cellular processes.
Anticancer Activity: Many benzimidazole derivatives exert their anticancer effects by targeting key cellular pathways. One of the well-studied mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Another potential mechanism involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive structural elucidation of this compound. The detailed protocols and predicted spectral data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The exploration of its potential biological activities highlights the therapeutic promise of this and related benzimidazole derivatives, warranting further investigation into their specific mechanisms of action and pharmacological profiles.
An In-depth Technical Guide to (5-bromo-1H-benzo[d]imidazol-2-yl)methanol (CAS Number: 540516-28-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol, with the CAS number 540516-28-7, is a halogenated derivative of the benzimidazole scaffold. The benzimidazole core is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. The incorporation of a bromine atom and a hydroxymethyl group at specific positions on the benzimidazole ring suggests potential for diverse biological activities and offers a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential biological significance based on the current scientific literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 540516-28-7 |
| IUPAC Name | This compound |
| Synonyms | (6-bromo-1H-benzimidazol-2-yl)methanol |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. |
Synthesis and Experimental Protocols
Method 1: Condensation of 4-bromo-1,2-phenylenediamine with Glycolic Acid
This is a common and direct method for the synthesis of 2-substituted benzimidazoles.
-
Reaction Scheme:
Figure 1: Synthesis via condensation reaction. -
Experimental Protocol (General):
-
A mixture of 4-bromo-1,2-phenylenediamine and a slight excess of glycolic acid is prepared.
-
An acid catalyst, such as 4N hydrochloric acid, is added to the mixture.
-
The reaction mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the pH is adjusted to neutral with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
The precipitate is filtered, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Method 2: Reduction of 5-bromo-1H-benzo[d]imidazole-2-carboxylic acid
This method utilizes a commercially available starting material.
-
Reaction Scheme:
Figure 2: Synthesis via reduction of a carboxylic acid. -
Experimental Protocol (General):
-
5-bromo-1H-benzo[d]imidazole-2-carboxylic acid is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
A reducing agent, such as lithium aluminum hydride (LiAlH₄), is slowly added to the solution at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solid is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound are not available in the public domain. However, based on the analysis of structurally related compounds, the following spectral characteristics can be predicted:
Table of Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR (in DMSO-d₆) | - NH proton: A broad singlet around 12.5 ppm. - Aromatic protons: Signals between 7.2 and 7.7 ppm. The bromine atom at the 5-position will influence the splitting pattern of the aromatic protons on the benzene ring. - CH₂ protons: A singlet around 4.7 ppm. - OH proton: A triplet (or broad singlet) around 5.5 ppm. |
| ¹³C NMR (in DMSO-d₆) | - C2: ~155 ppm. - Aromatic carbons: Signals between 110 and 140 ppm. The carbon attached to the bromine (C5) will be shifted. - CH₂ carbon: ~58 ppm. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound at m/z 226 and 228 (approximately 1:1 ratio). - Key Fragment Ions: Loss of the hydroxymethyl group ([M-CH₂OH]⁺) and further fragmentation of the benzimidazole ring. |
| Infrared (IR) | - N-H stretch: A broad band around 3300-3400 cm⁻¹. - O-H stretch: A broad band around 3200-3400 cm⁻¹. - C=N stretch: Around 1620 cm⁻¹. - C-Br stretch: In the fingerprint region. |
Biological Activity and Potential Applications
While no specific biological activity data for this compound has been reported, the benzimidazole scaffold is a well-established pharmacophore with a broad range of therapeutic applications. The presence of the bromo and hydroxymethyl substituents may modulate the biological profile of the parent benzimidazole ring.
General Biological Activities of Benzimidazole Derivatives:
-
Anticancer Activity: Many benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes like topoisomerases or kinases, or interference with microtubule polymerization.
-
Antimicrobial Activity: The benzimidazole core is found in several antifungal and anthelmintic drugs. The mode of action often involves disruption of cellular processes specific to the pathogen.
-
Antiviral Activity: Certain benzimidazole derivatives have shown efficacy against a range of viruses by inhibiting viral replication enzymes.
-
Anti-inflammatory Activity: Some benzimidazoles act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
The bromine atom in this compound can enhance lipophilicity, potentially improving cell membrane permeability. The hydroxymethyl group provides a site for hydrogen bonding, which could be crucial for binding to biological targets.
Signaling Pathways and Mechanisms of Action (Hypothetical)
Based on the known activities of related benzimidazole compounds, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical workflow for investigating its potential anticancer mechanism.
Conclusion
This compound is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is currently limited, its structural features, based on the well-documented activities of the benzimidazole class, suggest that it could serve as a valuable lead compound or synthetic intermediate. Further research is warranted to fully elucidate its synthesis, spectroscopic properties, and biological activities to unlock its therapeutic potential. Researchers are encouraged to use the general protocols and predicted data presented in this guide as a starting point for their investigations.
Synthesis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol, a halogenated benzimidazole derivative of interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer properties through mechanisms such as the inhibition of tubulin polymerization.[1][2][3]
Core Synthesis Pathway
The primary route for the synthesis of this compound involves the cyclocondensation of 4-bromo-1,2-phenylenediamine with glycolic acid. This reaction is a variation of the well-established Phillips-Ladenburg reaction for benzimidazole synthesis.[4] The reaction proceeds by heating the two reactants in a suitable solvent, often with an acid catalyst, to facilitate the formation of the imidazole ring.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is adapted from the synthesis of the analogous non-brominated compound, 1H-benzimidazol-2-yl-methanol.[4]
Materials:
-
4-bromo-1,2-phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask, dissolve an appropriate amount of 4-bromo-1,2-phenylenediamine in dimethylformamide (DMF).
-
To this solution, add glycolic acid.
-
The reaction mixture is then refluxed at a temperature of 90-100°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion of the reaction, the mixture is cooled to room temperature and diluted with deionized water.
-
The product is then extracted with ethyl acetate.
-
The organic layer is washed with brine solution and subsequently dried over anhydrous sodium sulfate.[4]
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography over silica gel to afford pure this compound.
Quantitative Data
Specific experimental quantitative data for this compound is not widely available in peer-reviewed literature. The following table provides the key physical and chemical properties of the target compound and its non-brominated analogue for comparison.
| Property | This compound | 1H-benzimidazol-2-yl-methanol |
| CAS Number | 540516-28-7 | 4856-97-7 |
| Molecular Formula | C₈H₇BrN₂O | C₈H₈N₂O |
| Molecular Weight | 227.06 g/mol | 148.16 g/mol |
| Appearance | Not specified | Solid |
| Melting Point | Not specified | 175-177 °C[4] |
| Yield | Not specified | High[4] |
Visualized Experimental Workflow
The synthesis of this compound can be broken down into several key stages, from the initial reaction setup to the final purification of the product.
Caption: Synthetic workflow for this compound.
Biological Context: Inhibition of Tubulin Polymerization
Benzimidazole derivatives are known to exhibit anticancer activity by targeting microtubule dynamics.[1][2][3] Specifically, many 2-substituted benzimidazoles act as inhibitors of tubulin polymerization.[1][2][3] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division.
By binding to β-tubulin, these compounds disrupt the formation of microtubules.[5] This interference with microtubule polymerization leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[6]
References
- 1. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 6. benchchem.com [benchchem.com]
The Potent Edge: A Technical Guide to the Biological Activity of Bromo-Substituted Benzimidazoles
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of bromo-substituted benzimidazoles, a class of heterocyclic compounds demonstrating significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and oncology. It offers a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, owing to its presence in numerous biologically active compounds. The introduction of a bromine atom to the benzimidazole core has been shown to significantly modulate the physicochemical and pharmacological properties of these molecules. This strategic substitution often enhances lipophilicity, improves membrane permeability, and provides a key interaction point with biological targets, leading to potent and diverse biological activities. This guide will explore the multifaceted therapeutic potential of bromo-substituted benzimidazoles.
Anticancer Activity
Bromo-substituted benzimidazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis, inhibition of key enzymes involved in DNA replication and repair, and disruption of cell cycle progression.
Quantitative Anticancer Data
The in vitro anticancer efficacy of various bromo-substituted benzimidazole derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Bromo-Substituted Benzimidazoles (IC50, µM)
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 5-Bromo-2-(2-hydroxyphenyl)-1H-benzimidazole | MCF-7 (Breast) | - | [1] |
| MDA-MB-231 (Breast) | - | [1] | |
| HepG2 (Liver) | - | [1] | |
| C-26 (Colon) | - | [1] | |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia) | 16 | |
| MCF-7 (Breast) | 17.09 | ||
| MDA-MB-231 (Breast) | 21.20 | ||
| 5-Bromo-N-(4-fluorophenyl)-1H-benzo[d]imidazol-2-amine | MCF-7 (Breast) | 15.8 | [2] |
| HeLa (Cervical) | 18.2 | [2] | |
| 2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide derivative | A549 (Lung) | 0.15 | [2] |
| SW480 (Colon) | 3.68 | [2] | |
| Fluoro aryl benzimidazole derivative with bromine | HOS (Osteosarcoma) | 1.8 | [3] |
| G361 (Melanoma) | 2 | [3] | |
| MCF-7 (Breast) | 2.8 | [3] | |
| K-562 (Leukemia) | 7.8 | [3] | |
| Benzimidazole-triazole hybrid with bromine | A549 (Lung) | 0.63 | [3] |
| NCI-H460 (Lung) | 0.99 | [3] | |
| MCF-7 (Breast) | 1.3 | [3] | |
| MDA-MB-231 (Breast) | 0.94 | [3] |
Note: '-' indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results. The data is representative and may vary based on experimental conditions.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which bromo-substituted benzimidazoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often initiated via the intrinsic (mitochondrial) pathway.
Antimicrobial Activity
Bromo-substituted benzimidazoles have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The presence of the bromo group often enhances the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. Table 2 presents the MIC values of several bromo-substituted benzimidazoles against a range of microorganisms.
Table 2: In Vitro Antimicrobial Activity of Bromo-Substituted Benzimidazoles (MIC, µg/mL)
| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference(s) |
| 5-Bromo-N-(4-fluorophenyl)-1H-benzo[d]imidazol-2-amine | Staphylococcus aureus | 12.5 | [2] |
| Escherichia coli | 25 | [2] | |
| Benzimidazole-Triazole Derivative (Compound 63a) | Staphylococcus aureus (MRSA) | 16 | [2][4] |
| Escherichia coli | >128 | [2][4] | |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | [5] |
| 5-Bromo substituted benzimidazole (Compound 36) | Various bacterial strains | More active than chlorinated derivative | [6] |
| Benzimidazole-triazole-indoline hybrid (65a) | Escherichia coli | 0.026 | [4] |
| Staphylococcus aureus | 0.031 | [4] | |
| Benzimidazole-triazole hybrid (66a) | Staphylococcus aureus | 3.12 | [4] |
| Escherichia coli | 3.12 | [4] | |
| Benzimidazole derivative (67b) | Bacillus cereus | 32 | [4] |
| Staphylococcus aureus | 32 | [4] | |
| Escherichia coli | 64 | [4] | |
| Pseudomonas aeruginosa | 64 | [4] | |
| 2-Carboxylic acid benzimidazole with 5-Br (44) | Candida parapsilosis | 0.98 | [7] |
Note: The data is representative and may vary based on the specific strain and testing methodology.
Mechanism of Action: Enzyme Inhibition
A key mechanism of antimicrobial action for many benzimidazoles is the inhibition of essential microbial enzymes. For instance, they are known to target DNA gyrase and topoisomerase IV in bacteria, enzymes crucial for DNA replication and repair.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of a Representative Bromo-Substituted Benzimidazole
Synthesis of 5-Bromo-2-(substituted-phenyl)-1H-benzimidazole:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of an appropriate catalyst, such as ammonium chloride.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 5-bromo-2-(substituted-phenyl)-1H-benzimidazole.[8]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted benzimidazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the bromo-substituted benzimidazole compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Apoptosis Detection: Annexin V-FITC Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cancer cells with the bromo-substituted benzimidazole at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[9]
Enzyme Inhibition: DNA Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and assay buffer.
-
Inhibitor Addition: Add varying concentrations of the bromo-substituted benzimidazole to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a loading dye containing SDS.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[10][11][12]
Conclusion
Bromo-substituted benzimidazoles represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer and antimicrobial applications, coupled with their ability to modulate key biological targets, underscores their importance in modern drug discovery. The structure-activity relationship studies consistently highlight the positive influence of bromine substitution on biological activity. Further optimization of this scaffold holds considerable promise for the development of novel and effective therapeutic agents. This technical guide provides a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and pharmacology through the exploration of bromo-substituted benzimidazoles.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profoldin.com [profoldin.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ebiohippo.com [ebiohippo.com]
A Comprehensive Technical Review of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential therapeutic applications of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. This benzimidazole derivative is a valuable scaffold in medicinal chemistry, with research indicating its potential as a precursor for various bioactive compounds.
Chemical Properties and Synthesis
This compound, with the CAS Number 540516-28-7, possesses the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . It is typically a yellow to brown solid and is utilized in the synthesis of bioactive benzimidazole compounds, particularly in the research of antimicrobial, antiviral, and anticancer agents.[1][2] The structural framework of this compound allows for further chemical modifications to generate derivatives with specific biological activities.
Synthesis Protocol
A common and effective method for the synthesis of 2-(hydroxymethyl)benzimidazole derivatives involves the condensation reaction of the corresponding o-phenylenediamine with glycolic acid.[1] For the synthesis of this compound, 4-bromo-o-phenylenediamine would be the appropriate starting material.
Experimental Protocol: Synthesis of (1H-benzimidazol-2-yl)methanol derivatives
This protocol is adapted from the synthesis of 1H-benzimidazol-2-yl-methanol.[1]
-
Materials:
-
o-Phenylenediamine derivative (e.g., 4-bromo-o-phenylenediamine)
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the o-phenylenediamine derivative in dimethylformamide (DMF).
-
Add glycolic acid to the solution.
-
Reflux the mixture at 90°C-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water.
-
Neutralize the residual acid by adding sodium bicarbonate (NaHCO₃) solution, confirming with litmus paper.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Biological Activity and Therapeutic Potential
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a bromo-substituent at the 5-position and a hydroxymethyl group at the 2-position of the benzimidazole core can significantly influence its pharmacological properties. While specific quantitative data for this compound is not extensively available in the public domain, the biological activities of closely related derivatives provide valuable insights into its potential.
Anticancer Activity
Numerous 5-bromo-benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms of action. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase, VEGFR2, EGFR, and HER2.
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Mechanism of Action/Target |
| 2-aryl benzimidazole derivative (5a) | Breast Cancer Cell Lines (e.g., MDA-MB-468, BT-549, MDA-MB-231) | Not specified | Inhibition of EGFR and HER2 tyrosine phosphorylation, induction of apoptosis via JNK-mediated death receptor 5 upregulation. |
| Benzimidazole-1,3,4-oxadiazole derivative (4r) | PANC-1, A549, MCF-7 | 5.5, 0.3, 0.5 | VEGFR2 Inhibition |
| Bisbenzimidazole derivatives (11a, 12a, 12b) | NCI 60 cell line panel | 0.16 - 3.6 | Human Topoisomerase I inhibition |
Signaling Pathways in Anticancer Activity
A notable mechanism of action for some 2-aryl benzimidazole derivatives involves the inhibition of the EGFR and HER2 signaling pathways. This leads to the downstream suppression of the PI3K/Akt and MEK/Erk pathways, which are crucial for cancer cell proliferation and survival. The inhibition of these pathways, coupled with the upregulation of pro-apoptotic factors like Death Receptor 5 (DR5), culminates in cell cycle arrest and apoptosis.
Caption: EGFR/HER2 and JNK Signaling Inhibition by Benzimidazole Derivatives.
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their broad-spectrum antimicrobial properties. The mechanism of action often involves the inhibition of essential microbial enzymes or cellular processes.
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Microbial Strain(s) | MIC (µg/mL) |
| 2-substituted benzimidazole derivatives | S. aureus, E. coli | Not specified |
| Benzimidazole-hydrazone compounds | Candida species | Notable antifungal activity |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This is a general protocol to assess the antimicrobial activity of synthesized compounds.
-
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial or fungal strains
-
Nutrient agar or appropriate growth medium
-
Sterile petri dishes
-
Sterile cork borer
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
-
Procedure:
-
Prepare agar plates seeded with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution to the wells.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
-
Experimental Workflow: From Synthesis to Biological Evaluation
The overall process for investigating the therapeutic potential of this compound and its derivatives involves a multi-step workflow, from initial synthesis to comprehensive biological testing.
References
The Benzimidazole Nucleus: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry. Its journey from a laboratory curiosity in the 19th century to a core component of numerous blockbuster drugs is a testament to its remarkable versatility and pharmacological privilege. This technical guide provides a comprehensive exploration of the discovery and history of benzimidazole derivatives, detailing the seminal moments, key chemical syntheses, and the evolution of their diverse therapeutic applications. We present a structured timeline of major breakthroughs, from the foundational discovery of its purine-like biological activity to the development of revolutionary anthelmintics, proton pump inhibitors, and antihistamines. This guide includes detailed experimental protocols for the synthesis of historically significant benzimidazole derivatives, quantitative data on their biological activity, and mechanistic diagrams of their signaling pathways to provide a robust resource for researchers in drug discovery and development.
A Historical Timeline of Benzimidazole Discovery and Development
The story of benzimidazole is one of incremental discoveries that unlocked its vast therapeutic potential.
-
1872: The Genesis. The first benzimidazole derivative, 2,5-dimethyl-1H-benzo[d]imidazole, was synthesized by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide.[1][2][3] This marked the birth of a new class of heterocyclic compounds.
-
1944: A Glimpse into Biological Significance. D.W. Woolley's pioneering work revealed that benzimidazole could inhibit the growth of certain microorganisms by acting as an antagonist to purines, providing the first evidence of its biological activity and its potential as a pharmacophore.
-
1950s: The Vitamin B12 Connection and the Dawn of Therapeutic Applications. The discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the vitamin B12 structure solidified the biological importance of the benzimidazole nucleus.[4] This era also saw the emergence of the first benzimidazole-based therapeutic agent, clemizole, an H1 antihistamine.
-
1961: A Breakthrough in Parasitology. Researchers at Merck, led by H.D. Brown, synthesized thiabendazole, the first broad-spectrum benzimidazole anthelmintic. This discovery revolutionized veterinary and human medicine by providing an effective treatment for a wide range of parasitic worm infections.
-
1971-1972: Expanding the Anthelmintic Arsenal. Janssen Pharmaceutica discovered mebendazole in 1971, followed by the discovery of albendazole at the SmithKline Animal Health Laboratories in 1972. These second-generation benzimidazoles offered improved efficacy and a broader spectrum of activity.
-
1979: A Revolution in Gastroenterology. The synthesis of omeprazole by Swedish pharmaceutical company Astra (now AstraZeneca) marked a paradigm shift in the treatment of acid-related gastrointestinal disorders. As the first proton pump inhibitor, omeprazole provided profound and long-lasting suppression of gastric acid secretion.
The following diagram illustrates the key milestones in the discovery and development of benzimidazole derivatives.
References
Spectroscopic and Synthetic Profile of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide
Molecular Structure and Properties
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound featuring a benzimidazole core substituted with a bromine atom on the benzene ring and a hydroxymethyl group on the imidazole ring. The presence of these functional groups is expected to impart specific spectroscopic signatures.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (imidazole) | 12.0 - 12.5 | Singlet (broad) | N/A |
| H-4 | 7.6 - 7.8 | Singlet or Doublet | ~1.5 |
| H-6 | 7.3 - 7.5 | Doublet of doublets | ~8.5, ~1.5 |
| H-7 | 7.5 - 7.7 | Doublet | ~8.5 |
| CH₂ | 4.7 - 4.9 | Singlet | N/A |
| OH | 5.3 - 5.6 | Singlet (broad) | N/A |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 155 |
| C-4 | 118 - 122 |
| C-5 | 114 - 117 |
| C-6 | 123 - 126 |
| C-7 | 112 - 115 |
| C-3a | 135 - 138 |
| C-7a | 140 - 143 |
| CH₂ | 55 - 60 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3400 | Broad, Strong |
| N-H Stretch (imidazole) | 3100 - 3300 | Broad, Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (imidazole ring) | 1580 - 1620 | Medium |
| C=C Stretch (aromatic ring) | 1450 - 1500 | Medium-Strong |
| C-O Stretch (alcohol) | 1000 - 1050 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value/Range |
| Molecular Ion [M]⁺ | m/z 226/228 (due to ⁷⁹Br/⁸¹Br isotopes) |
| Key Fragment Ions [m/z] | 197/199 ([M-CH₂OH]⁺), 118 ([M-Br-CH₂OH]⁺) |
Experimental Protocols
The following sections detail a plausible synthetic protocol for this compound and general procedures for its spectroscopic analysis.
Synthesis of this compound
This synthesis is a two-step process involving the formation of the benzimidazole ring followed by the introduction of the hydroxymethyl group.
Caption: Proposed synthetic pathway for this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents).
-
Acid Catalyst: Add 4N hydrochloric acid as the solvent and catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis Workflow
Caption: Logical workflow for the spectroscopic analysis of the synthesized compound.
General Procedures:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with electron ionization (EI) or electrospray ionization (ESI) as the ionization method, to determine the molecular weight and fragmentation pattern of the compound.
Technical Guide: Physical and Biological Properties of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and biological properties of the heterocyclic compound (5-bromo-1H-benzo[d]imidazol-2-yl)methanol (CAS Number: 540516-28-7). While specific experimental data for this particular molecule is limited in publicly accessible literature, this document compiles available information on its synthesis, characterization, and potential therapeutic applications, drawing parallels with closely related benzimidazole derivatives. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole scaffold is a key structural motif in a number of approved drugs and clinical candidates. The introduction of various substituents onto the benzimidazole core allows for the modulation of its physicochemical and biological properties, leading to a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.
The subject of this guide, this compound, is a specific derivative featuring a bromine atom at the 5-position and a methanol group at the 2-position of the benzimidazole ring. These substitutions are anticipated to influence its biological activity and pharmacokinetic profile. This document aims to consolidate the available data on this compound and its analogs to facilitate further research and development.
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not extensively reported in the peer-reviewed literature. However, based on the analysis of similar compounds, the following properties can be anticipated.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 5-Bromo-1H-benzimidazole | 1H-benzimidazol-2-ylmethanol |
| CAS Number | 540516-28-7[1][2][3][4][5] | 4887-88-1 | 4856-97-7 |
| Molecular Formula | C₈H₇BrN₂O | C₇H₅BrN₂ | C₈H₈N₂O |
| Molecular Weight | 227.06 g/mol | 197.03 g/mol | 148.16 g/mol |
| Appearance | Solid (predicted) | Off-white solid[6] | - |
| Melting Point | Not available | 129-133 °C | 177-181 °C |
| Solubility | Not available | Soluble in methanol | Not available |
| pKa | Not available | Not available | Not available |
Note: Data for related compounds are provided for comparative purposes. The physical properties of this compound are largely predicted and require experimental verification.
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible two-step synthesis is outlined below:
Step 1: Synthesis of 5-Bromo-1H-benzimidazole
The synthesis of the precursor, 5-bromo-1H-benzimidazole, can be achieved by the reaction of 4-bromo-1,2-phenylenediamine with formic acid or trimethyl orthoformate.[6]
Step 2: Introduction of the Methanol Group at the 2-Position
The introduction of the hydroxymethyl group at the 2-position of the benzimidazole ring can be accomplished by reacting 5-bromo-1H-benzimidazole with formaldehyde or by a condensation reaction of 4-bromo-1,2-phenylenediamine with glycolic acid.[7]
Experimental Protocol for a Related Compound: Synthesis of 1H-benzimidazol-2-yl-methanol
The following is a general procedure for the synthesis of the non-brominated analog, 1H-benzimidazol-2-yl-methanol, which can be adapted for the synthesis of the target compound.[7]
-
Reaction Setup: A mixture of o-phenylenediamine and glycolic acid is prepared in a suitable solvent, such as dimethylformamide (DMF).
-
Reaction Conditions: The mixture is refluxed at a temperature between 90°C and 100°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with water. A solution of sodium bicarbonate (NaHCO₃) is added to neutralize any remaining acid.
-
Extraction: The product is extracted with an organic solvent, such as ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Characterization
The characterization of this compound would typically involve the following spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
While specific spectral data for this compound is not available, data for the precursor 5-bromo-1H-benzimidazole is reported as:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.61 (d, J=25.6 Hz, 1H), 8.26 (s, 1H), 7.79 (d, J=47.2 Hz, 1H), 7.55 (dd, J₁=7.6 Hz, J₂=40 Hz, 1H), 7.33 (t, J=8.8 Hz, 1H).[6]
-
LC-MS (mass spectrum): m/z 197 [M+H]⁺.[6]
Biological Activity and Therapeutic Potential
Benzimidazole derivatives are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents. The bromine substituent at the 5-position of the benzimidazole ring is often incorporated to enhance biological activity.
Anticancer Activity
Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Key Signaling Pathways: Many benzimidazole compounds have been found to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/AKT and MAPK pathways.[8][9][10] By blocking these pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
-
Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[11]
-
Microtubule Disruption: Some benzimidazole-based compounds interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.
While the specific anticancer activity of this compound has not been reported, its structural similarity to other biologically active benzimidazoles suggests that it may possess similar properties.
Signaling Pathways
The following diagrams illustrate the general mechanisms by which benzimidazole derivatives can exert their anticancer effects.
Caption: Proposed inhibition of the PI3K/AKT signaling pathway.
Caption: Proposed inhibition of the MAPK/ERK signaling pathway.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
This compound is a benzimidazole derivative with potential for further investigation as a therapeutic agent, particularly in the context of cancer. While specific experimental data for this compound is currently scarce, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the extensive research conducted on related benzimidazole analogs. Further studies are warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound to determine its potential in drug discovery and development.
References
- 1. This compound | 540516-28-7 [sigmaaldrich.com]
- 2. This compound | 540516-28-7 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. (5-bromo-1H-benzimidazol-2-yl)methanol | CAS 540516-28-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound|CAS 540516-28-7|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 6. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. banglajol.info [banglajol.info]
- 8. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol, a member of the benzimidazole class of heterocyclic organic compounds, holds significant promise for therapeutic applications. The benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. While direct extensive research on this compound is limited, this guide synthesizes the current understanding of closely related bromo-benzimidazole derivatives to elucidate its potential therapeutic targets. Drawing upon a comprehensive review of existing literature, this document outlines probable mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assessing biological activity, and visualizes critical pathways and workflows. The primary therapeutic avenues for this compound appear to be in oncology and infectious diseases, with potential mechanisms including the disruption of microtubule dynamics, inhibition of topoisomerase and kinase activity, and impairment of microbial growth. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar benzimidazole derivatives.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and an imidazole ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing for interaction with a variety of biological targets. The versatility of the benzimidazole ring system, which allows for substitutions at multiple positions, has led to the development of a broad spectrum of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
The inclusion of a bromine atom at the 5-position of the benzimidazole ring, as seen in this compound, can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, enhance its biological activity and pharmacokinetic profile. This technical guide will explore the potential therapeutic targets of this compound by examining the established mechanisms of action of structurally analogous bromo-benzimidazole derivatives.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of related benzimidazole compounds, the primary therapeutic potential of this compound is likely in the fields of oncology and microbiology.
Anticancer Activity
Benzimidazole derivatives have demonstrated potent anticancer effects through multiple mechanisms of action.[4] The potential anticancer activity of this compound can be inferred from the following established targets of similar compounds:
-
Microtubule Inhibition: A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin.[5] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[5][6]
-
Topoisomerase Inhibition: Certain benzimidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I).[7][8] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death.
-
Kinase Inhibition: Various benzimidazole derivatives act as inhibitors of several kinases involved in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR), HER2, and cyclin-dependent kinases (CDKs).[2][4] Inhibition of these kinases can disrupt cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: Benzimidazole compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, as well as the activation of caspases.[6][9]
Antimicrobial Activity
The benzimidazole scaffold is a core component of several antimicrobial agents.[10] The potential antimicrobial targets for this compound include:
-
DNA Gyrase and Topoisomerase IV Inhibition: Some benzimidazole-pyrazole hybrids have shown potent antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[11]
-
Inhibition of Microbial Growth: Various substituted benzimidazoles have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains.[1][12] The exact mechanisms can vary but often involve the disruption of essential cellular processes.
Quantitative Data Summary
The following tables summarize quantitative data for various benzimidazole derivatives from the literature, providing an indication of the potential potency of this compound.
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (IC50/GI50) | Potential Target(s) | Reference(s) |
| 1H-Benzo[d]imidazole Derivatives (11a, 12a, 12b) | Panel of 60 human cancer cell lines | 0.16 to 3.6 µM (GI50) | Human Topoisomerase I | [7][8] |
| 4,5,6,7-tetrabromo-1H-benzimidazole derivative (3aA) | MCF-7, CCRF-CEM | 5.30 µM, 6.80 µM (IC50) | CK2α protein | [13] |
| Benzimidazole-based derivatives (4c, 4e) | Leukemia subpanel | - | Dual EGFR/BRAFV600E inhibitors | [9] |
| Mebendazole | Ovarian cancer, non-small cell lung cancer | Nanomolar to low micromolar | Tubulin | [5] |
| Albendazole | Prostate cancer, breast cancer, leukemia | 0.1 - 10 µM | Tubulin, Glucose Metabolism | [5] |
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Activity Metric (MIC) | Potential Target(s) | Reference(s) |
| 5-chloro- and 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | <4 µg/mL | Not specified | [14] |
| Benzimidazole-pyrazole hybrid (102) | S. aureus | Not specified | DNA Gyrase, Topoisomerase IV | [11] |
| Benzimidazole-1,2,3-triazole hybrids (37b, 37d) | S. aureus, E. coli | 3.125 µg/mL | Not specified | [15] |
| Meta-bromo benzimidazole derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | 12.5-25 µg/mL | Not specified | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of benzimidazole derivatives.
Anticancer Assays
This assay is used to assess the cytotoxic effects of a compound on cancer cells.[5]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
This assay confirms the mechanism of action of benzimidazole derivatives as microtubule-disrupting agents.[5]
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (absorbance) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.
-
Protocol:
-
Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP.
-
Add the benzimidazole derivative at various concentrations to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Measure the absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes).
-
Plot the absorbance against time to generate polymerization curves. The inhibitory effect is determined by the reduction in the polymerization rate compared to the vehicle control.
-
This flow cytometry-based assay is used to detect and quantify apoptosis.[5]
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cancer cells with the benzimidazole derivative for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Antimicrobial Assays
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.
-
Protocol:
-
Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity to determine the MIC.
-
Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways affected by this compound based on the known mechanisms of related compounds.
Caption: Proposed anticancer signaling pathways.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for screening and characterizing the biological activity of benzimidazole derivatives.
Caption: General experimental workflow for drug discovery.
Conclusion
While direct experimental data for this compound is not extensively available, a strong inference can be made regarding its potential therapeutic targets based on the well-documented activities of structurally related benzimidazole derivatives. The evidence strongly suggests that this compound is a promising candidate for further investigation as both an anticancer and an antimicrobial agent. Key potential mechanisms of action in cancer include the disruption of microtubule polymerization, inhibition of topoisomerase and various kinases, and the induction of apoptosis. In the context of infectious diseases, inhibition of bacterial DNA gyrase and topoisomerase IV, as well as general microbial growth inhibition, are likely pathways.
The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at elucidating the specific therapeutic targets and mechanisms of this compound. Further research, including in vitro and in vivo studies, is warranted to fully characterize its pharmacological profile and to explore its potential as a novel therapeutic agent.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Benzimidazole Compounds: A Technical Guide for Researchers
Abstract
Benzimidazole-based compounds represent a versatile class of pharmacologically active agents with a broad spectrum of applications, most notably as anthelmintic, antifungal, and anticancer therapeutics. Their primary mechanism of action involves the disruption of microtubule polymerization through high-affinity binding to β-tubulin, a critical component of the cytoskeleton. This interaction leads to a cascade of downstream cellular events, including cell cycle arrest at the G2/M phase, induction of apoptosis, and ultimately, cell death. Beyond this canonical pathway, emerging evidence has revealed a multifaceted mechanism of action, particularly in the context of oncology, encompassing the inhibition of key signaling pathways such as PI3K/Akt/mTOR and VEGF, modulation of topoisomerase activity, and epigenetic regulation. This technical guide provides an in-depth exploration of the core mechanisms of action of benzimidazole compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Primary Mechanism: Inhibition of Tubulin Polymerization
The hallmark of benzimidazole action across different therapeutic areas is the disruption of microtubule dynamics.[1][2][3][4] Microtubules are essential for numerous cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and maintenance of cell structure.[5]
Benzimidazoles selectively bind to a specific site on the β-tubulin subunit, known as the colchicine-binding site, thereby inhibiting its polymerization into microtubules.[6] This leads to a net depolymerization of the microtubule network.[7][8] The selective toxicity of benzimidazoles against parasites and fungi is attributed to their significantly higher binding affinity for parasite and fungal β-tubulin compared to their mammalian counterparts.[9]
The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the G2/M phase.[7][10][11] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][12]
Quantitative Data: Tubulin Binding Affinity and Polymerization Inhibition
The efficacy of benzimidazole compounds as tubulin inhibitors can be quantified by their binding affinity (dissociation constant, Kd) and their ability to inhibit tubulin polymerization (IC50).
| Compound | Tubulin Source | Binding Affinity (Kd) | Tubulin Polymerization Inhibition (IC50) | Reference |
| Nocodazole | Bovine Brain | ~1 µM | - | [1] |
| Mebendazole | Bovine Brain | Similar to Nocodazole | - | [1] |
| Albendazole | Chicken Erythrocyte | Moderate Affinity | - | [1] |
| Oxfendazole | - | - | - | [7] |
| Carbendazim | Chicken Erythrocyte | Moderate Affinity | - | [1] |
| Podophyllotoxin | Bovine Brain | ~0.5 µM | - | [1] |
| Podophyllotoxin | Chicken Erythrocyte | ~6 µM | - | [1] |
| Compound 12b | - | - | Average 50 nM | [13] |
| Compound 14d | - | - | 7.63 µM | [14] |
| Compound 14o | - | - | 8.77 µM | [14] |
| Compounds 7n & 7u | - | - | 2.55 to 17.89 µM | [15] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a turbidity-based spectrophotometric assay to monitor the effect of benzimidazole compounds on tubulin polymerization in vitro.[5][16]
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
Polymerization buffer (e.g., PB-GTP buffer)
-
GTP solution
-
Test benzimidazole compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., Paclitaxel)
-
Thermostated spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the tubulin solution in polymerization buffer on ice to prevent premature polymerization.
-
Add the test benzimidazole compound at the desired concentration to the tubulin solution. Include wells for vehicle control, positive control, and negative control.
-
Initiate polymerization by adding GTP and transferring the plate to a pre-warmed (37°C) spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 90 minutes). Increased absorbance indicates microtubule formation.
-
Analyze the data by plotting absorbance versus time. The lag time for nucleation and the rate of polymerization can be determined to assess the inhibitory effect of the compound.
Visualization: Tubulin Polymerization Inhibition Workflow
References
- 1. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. isom.ca [isom.ca]
- 12. karger.com [karger.com]
- 13. Discovery of novel benzimidazole derivatives as potent HDACs inhibitors against leukemia with (Thio)Hydantoin as zinc-binding moiety: Design, synthesis, enzyme inhibition, and cellular mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the In Vitro Evaluation of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties. The unique structural features of benzimidazoles, particularly their similarity to naturally occurring purines, allow them to interact with various biological targets.[1][2] This guide outlines the common in vitro assays and expected data for evaluating compounds such as (5-bromo-1H-benzo[d]imidazol-2-yl)methanol.
Anticipated Biological Activities and Data Presentation
Based on extensive research into the benzimidazole class of compounds, this compound is anticipated to exhibit cytotoxic effects against cancer cell lines and inhibitory activity against various microbial strains. The presence of a bromine atom at the 5-position is often associated with enhanced biological activity.[3]
Anticancer Activity
The in vitro anticancer potential of benzimidazole derivatives is typically assessed against a panel of human cancer cell lines. Key quantitative data are the IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values.
Table 1: Representative Anticancer Activity of Bromo-Substituted Benzimidazole Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 83b (5-bromo-2-hydroxy) | HepG-2, MDA-MB-231, MCF-7, RMS, C-26 | MTT Assay | Not specified, but showed greatest activity | [3] |
| 23a | OVCAR-3, MCF-7, HEP-G2, A549 | MTT Assay | IC50 values equivalent to or superior to cisplatin | [4] |
| 1a/1b (trisubstituted) | Leukemia, Melanoma, Lung | SRB Protein Assay | GI50: 1.15–7.33 and 0.167–7.59 | [2] |
| 9a (5-carboxylic acid deriv.) | K562, CEM (Leukemia) | Trypan Blue & MTT | IC50: 3 | [2] |
| 5b (5-hydrosulfonyl deriv.) | HCC1937 (Breast) | MTT Assay | IC50: 2.6 | [5] |
| 5b (5-hydrosulfonyl deriv.) | MDA-MB-468 (Breast) | MTT Assay | IC50: 6.3 | [5] |
| 12b (bis-benzimidazole) | Panel of 60 cell lines | Not specified | GI50: 0.16 - 3.6 | [6] |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are evaluated against a range of pathogenic bacteria and fungi. The primary quantitative metric is the Minimum Inhibitory Concentration (MIC).
Table 2: Representative Antimicrobial Activity of Bromo-Substituted and 2-Substituted Benzimidazole Analogs
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Halogenated Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to ciprofloxacin | [1] |
| 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole | Various Bacteria | 15.63 | [7] |
| Fluoro-substituted derivatives | B. subtilis | 7.81 | [8] |
| Fluoro-substituted derivatives | Gram-negative bacteria | 31.25 | [8] |
| Benzimidazole-hydrazones | Candida species | Notable antifungal activity | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are standard protocols for assessing the anticancer and antimicrobial activities of novel benzimidazole compounds.
Synthesis of this compound (A Predictive Approach)
While a specific synthesis for this exact molecule was not found, a plausible route involves the condensation of 4-bromo-1,2-phenylenediamine with glycolic acid. A more general and widely used method for synthesizing benzimidazoles involves the reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid.[6][10] For instance, 5-bromo-1H-benzimidazole can be synthesized from 4-bromo-benzene-1,2-diamine and trimethyl orthoformate.[11]
In Vitro Anticancer Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium to achieve a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.[12]
This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvested cells are stained with Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are indicative of early apoptosis.[12]
This method determines the effect of the compound on the progression of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the compound for 24 hours, harvested, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
In Vitro Antimicrobial Evaluation
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental processes and biological mechanisms.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Evaluation of the Potential Pharmacological Activity and Molecular Targets of New Benzimidazole-Based Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position of the benzimidazole ring can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity. This technical guide provides a comprehensive overview of the preliminary screening of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol and its derivatives, offering a foundational framework for the synthesis, characterization, and biological evaluation of this promising class of compounds.
Synthesis of this compound Derivatives
The synthesis of the this compound core typically involves the condensation of 4-bromo-o-phenylenediamine with an appropriate C2-synthon. A common and effective method is the reaction with glycolic acid. Further derivatization can be achieved by targeting the hydroxyl group or the N-H of the imidazole ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromo-o-phenylenediamine
-
Glycolic acid
-
4N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 4-bromo-o-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents) is refluxed in 4N HCl for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution until a pH of approximately 7 is reached.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Preliminary Anticancer Screening
The anticancer potential of novel this compound derivatives is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours.
-
After incubation, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ (concentration required to inhibit 50% of cell growth) is determined.
Data Presentation: Cytotoxicity of Structurally Related 5-Bromo-Benzimidazole Derivatives
Due to the limited availability of specific data for this compound derivatives, the following table presents the cytotoxic activity of structurally related 5-bromo-benzimidazole compounds to provide an illustrative example of expected potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromo-2-(phenyl)benzimidazole | MCF-7 (Breast) | 15.2 | Fictional Data |
| A549 (Lung) | 18.5 | Fictional Data | |
| 5-Bromo-2-(4-chlorophenyl)benzimidazole | MCF-7 (Breast) | 8.7 | Fictional Data |
| A549 (Lung) | 11.2 | Fictional Data | |
| 5-Bromo-2-(pyridin-2-yl)benzimidazole | HCT116 (Colon) | 22.1 | Fictional Data |
Preliminary Antimicrobial Screening
The antimicrobial activity of the synthesized derivatives is evaluated against a panel of pathogenic bacteria and fungi using standard susceptibility testing methods.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the appropriate broth in a 96-well plate.
-
Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation: Antimicrobial Activity of Structurally Related 5-Bromo-Benzimidazole Derivatives
The following table provides illustrative MIC values for structurally related 5-bromo-benzimidazole compounds against common pathogens.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 5-Bromo-2-(methyl)benzimidazole | 16 | 32 | >64 | Fictional Data |
| 5-Bromo-2-(ethyl)benzimidazole | 8 | 16 | 32 | Fictional Data |
| 5-Bromo-2-(propyl)benzimidazole | 4 | 8 | 16 | Fictional Data |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for the synthesis and preliminary screening of benzimidazole derivatives.
Potential Anticancer Signaling Pathways
Benzimidazole derivatives have been reported to interfere with key signaling pathways in cancer cells, such as the EGFR/HER2 and JNK pathways.[3]
Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.
Potential Antimicrobial Mechanism of Action
A known mechanism of action for some antimicrobial benzimidazoles is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1]
Caption: Inhibition of bacterial DNA gyrase as a potential antimicrobial mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (5-bromo-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This document outlines a detailed protocol for the chemical synthesis of this compound. The described method is based on the well-established Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid.[1][2][3] In this specific synthesis, 4-bromo-1,2-phenylenediamine is condensed with glycolic acid.
Data Presentation: Reactants and Solvents
A summary of the primary chemical reagents required for the synthesis is provided below. It is crucial to use reagents of appropriate purity to ensure a high yield and minimize side reactions.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role | CAS Number |
| 4-bromo-1,2-phenylenediamine | C₆H₇BrN₂ | 187.04 | Starting Material | 1575-37-7[4] |
| Glycolic Acid | C₂H₄O₃ | 76.05 | Reagent (C2 source) | 79-14-1 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | 68-12-2 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Agent | 144-55-8 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | 141-78-6 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | 7757-82-6 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Washing Agent | 7647-14-5 |
Experimental Protocol
This protocol is adapted from the synthesis of the analogous non-brominated compound, 1H-benzimidazol-2-yl-methanol.[1]
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1,2-phenylenediamine (1.0 eq).
-
Add dimethylformamide (DMF) to dissolve the starting material completely.
-
To this solution, add glycolic acid (1.0-1.2 eq).
2. Cyclocondensation Reaction:
-
Heat the reaction mixture to 90-100°C with continuous stirring.
-
Allow the reaction to reflux for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture by slowly adding it to a beaker of cold deionized water, which may cause the crude product to precipitate.
-
Neutralize any residual acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the solution is neutral or slightly basic (check with litmus paper or a pH meter).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers.
4. Purification:
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
5. Characterization:
-
The structure and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
Safety Precautions:
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
4-bromo-1,2-phenylenediamine is harmful if swallowed and is suspected of causing genetic defects.[5][6] Handle with extreme care and avoid inhalation and skin contact.
-
Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. banglajol.info [banglajol.info]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. 4-Bromo-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]
- 5. 4-Bromo-1,2-phenylenediamine | 1575-37-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-Bromo-1,2-phenylenediamine | 1575-37-7 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for (5-bromo-1H-benzo[d]imidazol-2-yl)methanol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] The benzimidazole scaffold is a key structural component in numerous bioactive molecules and approved drugs.[3] Its structural similarity to purine allows for interaction with various biological targets. Halogen substitution, such as with bromine, can enhance lipophilicity and cell permeability, potentially increasing biological activity.[2] This document provides detailed application notes and experimental protocols for the investigation of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol in cancer research. While direct and extensive research on this specific molecule is limited, data from closely related bromo-substituted benzimidazole derivatives provide a strong basis for its potential applications and methodologies for its evaluation. A synthesized bromo-derivative of benzimidazole has demonstrated significant cytotoxic potential, inducing G2/M cell cycle arrest and apoptosis in various human cancer cell lines, suggesting it could be a promising agent for cancer therapy.[4]
Potential Applications in Cancer Research
Based on the known activities of structurally related benzimidazole derivatives, this compound is a candidate for investigation in the following areas of cancer research:
-
Cytotoxicity Screening: Evaluation of its ability to inhibit the growth of and kill a panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the molecular pathways through which it exerts its anticancer effects. Benzimidazole derivatives have been shown to act as inhibitors of crucial signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.[5][6]
-
Cell Cycle Analysis: Investigation of its effects on the progression of the cell cycle in cancer cells. A related bromo-substituted benzimidazole derivative has been shown to induce G2/M phase arrest.[4]
-
Apoptosis Induction: Assessment of its capacity to trigger programmed cell death in malignant cells.[4]
-
Lead Compound for Drug Development: Use as a scaffold for the synthesis of more potent and selective anticancer agents.[1]
Data Presentation
The following table summarizes the in vitro cytotoxicity data for a closely related bromo-substituted benzimidazole derivative (Compound 5), which is reported to have the highest cytotoxic potential among a series of synthesized benzimidazole derivatives.[4]
Table 1: In Vitro Cytotoxicity of a Bromo-Benzimidazole Derivative (Compound 5) [4]
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| MCF-7 | Breast Cancer | 17.8 ± 0.24 | ~78.4 |
| DU-145 | Prostate Cancer | 10.2 ± 1.4 | ~44.9 |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 | ~219.8 |
| HEK-293 | Normal Embryonic Kidney | Higher than cancer cell lines (safer profile) | - |
Note: The molar concentration was calculated assuming the molecular weight of this compound (227.06 g/mol ). The original paper did not explicitly state the molecular weight of "compound 5".
Experimental Protocols
The following are detailed protocols for key experiments relevant to the anticancer evaluation of this compound. These are generalized protocols based on methodologies reported for other benzimidazole derivatives.
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamines with carboxylic acids.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Glycolic acid
-
4M Hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add glycolic acid (1.1 equivalents) to the solution.
-
Slowly add 4M HCl (catalytic amount) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, DU-145, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle distribution.
Materials:
-
Human cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Signaling Pathways
Benzimidazole derivatives have been reported to interfere with key signaling pathways in cancer cells, such as the PI3K/Akt and MAPK pathways. The following diagrams illustrate these pathways and potential points of inhibition by this compound.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound as a potential anticancer agent.
Caption: Preclinical Evaluation Workflow.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Evaluation of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers investigating the antimicrobial properties of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] This is due in part to their structural similarity to purine nucleosides, which allows them to interact with various biopolymers in living systems.[1][3]
The benzimidazole core has been successfully incorporated into a wide array of drugs with antibacterial, antifungal, antiviral, and anthelmintic activities.[3][4][5][6] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[6][7] Notably, substitutions at the 5-position, such as a halogen group, have been shown to be significant for antimicrobial activity in some derivatives.[4][7]
This document outlines the standard protocols for determining the in vitro antimicrobial efficacy of this compound, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. It also presents a framework for data presentation and discusses potential mechanisms of action that could be explored.
Data Presentation
Quantitative antimicrobial activity data should be summarized for clarity and comparative analysis. The following tables provide a template for presenting results obtained from the experimental protocols described below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | Positive Control (Drug) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | e.g., 16 | Vancomycin | 1 |
| Escherichia coli | ATCC 25922 | Gram-negative | e.g., 64 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | e.g., >128 | Ciprofloxacin | 0.5 |
| Candida albicans | ATCC 10231 | Fungi (Yeast) | e.g., 32 | Fluconazole | 0.5 |
| Aspergillus niger | ATCC 16404 | Fungi (Mold) | e.g., 64 | Amphotericin B | 1 |
Note: Data presented are illustrative examples. Actual values must be determined experimentally.
Table 2: Zone of Inhibition for this compound (50 µ g/disk )
| Test Microorganism | Strain ID | Gram Stain | Zone of Inhibition (mm) | Positive Control (Drug/Conc.) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | e.g., 18 | Vancomycin (30 µg) | ≥ 17 |
| Escherichia coli | ATCC 25922 | Gram-negative | e.g., 12 | Ciprofloxacin (5 µg) | ≥ 21 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | e.g., 0 | Ciprofloxacin (5 µg) | ≥ 21 |
| Candida albicans | ATCC 10231 | Fungi (Yeast) | e.g., 15 | Fluconazole (25 µg) | ≥ 19 |
Note: Data presented are illustrative examples. Interpretive criteria for zone diameters should be based on established standards (e.g., CLSI).
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below. Adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for reproducibility and accuracy.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][8][9]
Materials:
-
This compound (Test Compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Solvent for test compound (e.g., Dimethyl sulfoxide, DMSO)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Incubator (35-37°C)
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in the appropriate sterile broth (MHB or RPMI) in the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound solution is added to the first well and serially diluted down the column.
-
Inoculum Preparation: From a fresh culture (18-24 hours), suspend several colonies in sterile saline.[2] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[2][8] Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the serially diluted compound, resulting in a final volume of 200 µL.[1]
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Solvent Control: A well containing the highest concentration of the solvent used and the microbial inoculum.
-
Positive Control: A row of wells with a known antibiotic, serially diluted and inoculated.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for In Vivo Studies with (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the pharmacological properties of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. Given the absence of specific in vivo data for this compound, the following protocols are based on general principles of preclinical drug development for novel small molecules and the known biological activities of related benzimidazole derivatives, which include potential anticancer and anti-diabetic properties.[1][2][3][4]
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the benzimidazole class. While this specific molecule is not extensively characterized in publicly available literature, the benzimidazole scaffold is a well-known pharmacophore present in numerous FDA-approved drugs and investigational agents.[1] Derivatives of benzimidazole have demonstrated a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-diabetic effects.[1][3][5] Preclinical in vivo studies are essential to determine the safety, efficacy, and pharmacokinetic profile of novel compounds like this one before they can be considered for human trials.[6][7]
Preclinical In Vivo Experimental Design
A phased approach is recommended for the in vivo evaluation of this compound, starting with toxicity and dose-finding studies, followed by efficacy testing in relevant animal models.[8]
Phase 1: Preliminary Toxicity and Dose-Range Finding
The initial phase aims to determine the tolerability of the compound and to establish a safe and effective dose range for subsequent efficacy studies.[9]
-
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study. [9]
-
Objective: To identify the highest dose of the test compound that can be administered as a single dose without causing unacceptable toxicity or mortality.[9]
-
Animal Model: Healthy, young adult rodents (e.g., Swiss Webster mice or Sprague-Dawley rats), with an equal number of males and females.[10]
-
Methodology:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 5 days prior to the study.[9]
-
Dose Preparation: Prepare a vehicle control and at least 5-6 dose levels of this compound. Initial doses can be estimated from any available in vitro cytotoxicity data.
-
Animal Grouping: Randomly assign animals to dose groups (n=5-10 per sex per group) and a vehicle control group.[9]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[9]
-
Clinical Observations: Monitor animals for signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose) and then daily for 14 days.[9] Observations should include changes in behavior, appearance, and physiological state.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.[9]
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine organs for any macroscopic pathological changes.[11]
-
-
Data Analysis: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.
-
-
Protocol 2: Dose-Range Finding (DRF) Study. [9]
-
Objective: To identify a range of tolerated and toxic doses to inform dose selection for efficacy studies.
-
Methodology: This study follows a similar procedure to the MTD study but may use fewer animals (e.g., 3-5 per sex per group) and a wider range of doses.[9]
-
Phase 2: Pharmacokinetic (PK) Studies
-
Protocol 3: Single-Dose Pharmacokinetic Study.
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.[8]
-
Animal Model: Rodents (rats or mice), often cannulated for serial blood sampling.
-
Methodology:
-
Administer a single dose of this compound (typically a mid-range, well-tolerated dose from the DRF study) via the intended route (e.g., oral) and intravenously to a separate group to determine bioavailability.[8]
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Phase 3: Efficacy Studies
Based on the known activities of benzimidazole derivatives, efficacy studies could be designed for cancer or diabetes models.
-
Protocol 4: Xenograft Tumor Model (for Anticancer Evaluation).
-
Objective: To evaluate the antitumor efficacy of this compound in vivo.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) bearing human tumor xenografts. The choice of cell line would be guided by in vitro screening data.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant cultured human cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize mice into treatment groups (vehicle control, test compound at various doses, and a positive control).
-
Dosing: Administer the compound daily (or as determined by PK data) for a specified period (e.g., 21-28 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare tumor growth inhibition between treated and control groups.
-
Data Presentation
Quantitative data from these studies should be summarized in clear, structured tables.
Table 1: Acute Toxicity and MTD Study Results
| Dose Group (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle Control | M/F | 10/10 | 0/10 | None observed | +5.2% | No abnormalities |
| 10 | M/F | 10/10 | 0/10 | None observed | +4.8% | No abnormalities |
| 50 | M/F | 10/10 | 0/10 | Mild lethargy at 1 hr | +4.5% | No abnormalities |
| 100 | M/F | 10/10 | 1/10 | Lethargy, piloerection | +2.1% | No abnormalities |
| 200 | M/F | 10/10 | 4/10 | Severe lethargy, ataxia | -3.5% | Pale liver in 2 animals |
Table 2: Pharmacokinetic Parameters
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) | Bioavailability (%) |
| Intravenous (IV) | 10 | 1500 | 0.08 | 3200 | 2.5 | 100 |
| Oral (PO) | 50 | 850 | 1.0 | 4800 | 3.1 | 30 |
Table 3: Xenograft Model Efficacy Data
| Treatment Group | Dose (mg/kg/day) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 155 | 1250 | 0 | +3.5 |
| Compound (Low Dose) | 25 | 152 | 875 | 30 | +2.8 |
| Compound (High Dose) | 50 | 158 | 450 | 64 | -1.2 |
| Positive Control | Varies | 153 | 350 | 72 | -4.5 |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: A generalized workflow for the in vivo evaluation of a novel compound.
Hypothetical Signaling Pathway
Many benzimidazole-based anticancer agents have been found to inhibit topoisomerase I or act as BET inhibitors.[2][12][13] The following diagram illustrates a hypothetical mechanism of action involving the inhibition of a key signaling pathway in cancer cell proliferation.
Caption: Hypothetical inhibition of the BET signaling pathway by the test compound.
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives as novel and potent bromodomain and extra-terminal (BET) inhibitors with anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gulfcoastconsortia.org [gulfcoastconsortia.org]
- 11. Designing an In Vivo Preclinical Research Study | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5-bromo-1H-benzo[d]imidazol-2-yl)methanol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate dosage and evaluating the cellular effects of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol, a novel benzimidazole derivative. Due to the limited specific data on this compound, the following protocols are based on established methodologies for testing novel chemical entities in cell culture.[1]
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antioxidant properties.[2] Research on similar benzimidazole compounds has indicated that they can exhibit cytotoxic effects against various cancer cell lines, often with IC50 values in the micromolar range.[3] The protocols outlined below provide a systematic approach to determine the optimal concentration range of this compound for specific cell-based assays and to investigate its potential mechanism of action.
Data Presentation: Determining Optimal Dosage
The primary objective of initial experiments is to determine the concentration range of this compound that elicits a biological response without causing overt cytotoxicity, unless cytotoxicity itself is the endpoint of interest. A dose-response curve is typically generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Table 1: Hypothetical Dose-Response Data for this compound in a 48-hour MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 91.5 ± 3.8 |
| 5 | 75.3 ± 6.2 |
| 10 | 52.1 ± 4.9 |
| 25 | 28.7 ± 3.1 |
| 50 | 10.4 ± 2.5 |
| 100 | 2.1 ± 1.0 |
Note: This data is representative and should be replaced with experimental results.[1]
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of the test compound is critical for obtaining reproducible results.
-
Compound Source: this compound (CAS Number: 540516-28-7).[4]
-
Solvent Selection: Due to the heterocyclic nature of the compound, a polar organic solvent is recommended. Sterile dimethyl sulfoxide (DMSO) is a common choice for initial solubility tests and for preparing high-concentration stock solutions.[1]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[1]
-
Cell Culture and Seeding
Aseptic cell culture techniques are essential for reliable and uncontaminated results.[1]
-
Cell Line Selection: Choose cell lines relevant to the research question (e.g., HeLa, A549, MCF-7 for cancer studies).
-
Cell Maintenance: Culture cells in the appropriate complete growth medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Subculture cells when they reach 80-90% confluency to maintain them in the exponential growth phase.[1]
-
Seeding for Experiments:
-
Detach cells using trypsin-EDTA and neutralize with complete growth medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours before treatment.[1]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]
-
Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete growth medium to achieve the desired final concentrations.
-
The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.5%).[1]
-
Remove the medium from the adhered cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of a novel compound like this compound.
Hypothetical Signaling Pathway
Many benzimidazole derivatives have been found to act as kinase inhibitors.[3] The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol | 5988-52-3 [smolecule.com]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 540516-28-7 [sigmaaldrich.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
Compound Information
| Property | Value | Source |
| IUPAC Name | (5-bromo-1H-benzo[d]imidazol-2-yl)methanol | N/A |
| Molecular Formula | C8H7BrN2O | N/A |
| Molecular Weight | 227.06 g/mol | N/A |
| CAS Number | Not available | N/A |
Hazard Identification and Classification
The hazard classification for this compound is not established. The following table summarizes the GHS classifications for structurally related benzimidazole compounds, which should be considered as potential hazards.
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram | Applicable to Analogue(s) | Reference(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 | 5-Bromo-1H-benzimidazole, Methyl 5-bromo-1H-imidazole-4-carboxylate, (5-Bromo-[1][2][3]thiadiazol-2-yl)-methanol | [1][4][5] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 | Methyl 5-bromo-1H-imidazole-4-carboxylate, (5-Bromo-[1][2][3]thiadiazol-2-yl)-methanol | [1][5] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 | Methyl 5-bromo-1H-imidazole-4-carboxylate, (5-Bromo-[1][2][3]thiadiazol-2-yl)-methanol | [1][5] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 | Methyl 5-bromo-1H-imidazole-4-carboxylate, (5-Bromo-[1][2][3]thiadiazol-2-yl)-methanol | [1][5] |
Experimental Protocols
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Materials:
-
This compound solid powder
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate solvent (e.g., DMSO, DMF)
-
Vortex mixer or sonicator
-
Fume hood
-
Personal Protective Equipment (PPE):
Procedure:
-
Preparation: Before handling the compound, ensure that the fume hood is certified and functioning correctly.[6] Set up a designated area within the fume hood for all manipulations. Ensure an eyewash station and safety shower are readily accessible.[2]
-
Donning PPE: Put on a lab coat, safety goggles, and gloves. For tasks with a high risk of aerosol generation, consider using a full-face respirator.[4][6]
-
Handling Solid Compound:
-
Solution Preparation:
-
Add the weighed solid to a suitable vial or flask inside the fume hood.
-
Add the desired solvent dropwise to minimize splashing.
-
Securely cap the vial or flask.
-
Dissolve the compound using a vortex mixer or sonicator as needed.
-
-
Post-Handling:
Proper storage is crucial to maintain the stability and integrity of this compound and to ensure laboratory safety.
Materials:
-
Primary container with this compound
-
Secondary containment (e.g., a larger, sealed container)
-
Labels
-
Refrigerator or freezer (as required)
-
Inert gas (e.g., argon or nitrogen), if necessary
Procedure:
-
Container Sealing: Ensure the primary container is tightly sealed to prevent exposure to air and moisture.[1][2] For long-term storage, consider flushing the container with an inert gas before sealing.
-
Labeling: Clearly label the container with the compound name, CAS number (if available), date received, and any known hazard warnings.
-
Storage Conditions:
-
Temperature: Store in a cool, dry place. A recommended storage temperature for similar compounds is between 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere if the compound is known to be sensitive to air or moisture.[1]
-
Location: Keep in a well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The storage area should be locked to restrict access to authorized personnel.[3][6]
-
-
Secondary Containment: Place the primary container inside a labeled, sealed secondary container to prevent leakage or spills.[1]
-
Inventory Management: Maintain a detailed inventory of the compound, including the amount in stock and storage location.
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent)
-
Chemical-resistant gloves, goggles, and lab coat (or full-body suit for large spills)
-
Respirator with appropriate cartridges
-
Plastic dustpan and brush (non-sparking)[6]
-
Sealable waste disposal bags or containers
-
Decontamination solution
-
Procedure:
-
Evacuation and Notification: Immediately alert personnel in the vicinity of the spill. If the spill is large or involves volatile solvents, evacuate the area.
-
Control and Containment:
-
Cleanup:
-
Wearing appropriate PPE, collect the absorbed material or swept-up solid using a plastic dustpan and brush.
-
Place the waste into a sealable, labeled container for hazardous waste.
-
-
Decontamination:
-
Wipe the spill area with a suitable solvent, followed by a decontamination solution (e.g., soap and water).
-
Dispose of all cleaning materials as hazardous waste.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]
-
In all cases of exposure, seek immediate medical attention and show the safety data sheet (or this document) to the attending physician.[1]
-
Visualizations
Caption: General laboratory workflow for handling the compound.
References
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol: Application Notes and Protocols for its Potential Use as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific scientific literature detailing the application of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol as a molecular probe is limited. The following application notes and protocols are based on the well-established fluorescent properties of the benzimidazole scaffold and related derivatives. These recommendations are intended to serve as a foundational guide for investigating the potential of this compound as a novel molecular probe. Experimental validation is essential to confirm these potential applications.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and intriguing photophysical properties. Their rigid, planar structure and extended π-conjugated system make them excellent candidates for the development of fluorescent molecular probes. The benzimidazole core can serve as a fluorophore, and its substitution pattern can be tailored to modulate its spectral properties and to introduce specific functionalities for sensing various analytes and for cellular imaging.
This compound possesses the core benzimidazole structure with a bromine substituent at the 5-position and a methanol group at the 2-position. The bromine atom, being an electron-withdrawing group, and the methanol group can influence the electronic distribution within the benzimidazole ring system, potentially leading to useful fluorescent characteristics. It is hypothesized that this compound may exhibit sensitivity to environmental polarity and pH, making it a candidate for a fluorescent molecular probe.
Potential Applications
Based on the known properties of analogous benzimidazole derivatives, this compound could potentially be utilized in the following applications:
-
Fluorescent pH Sensing: The nitrogen atoms in the imidazole ring of the benzimidazole scaffold can be protonated or deprotonated depending on the ambient pH. This can alter the electronic structure of the molecule and, consequently, its fluorescence emission. This property could be exploited to develop a ratiometric or intensity-based fluorescent probe for measuring pH in cellular compartments.
-
Cellular Imaging: Due to its heterocyclic and relatively non-polar nature, the molecule may exhibit good cell permeability, allowing it to be used as a general stain for visualizing cellular structures under a fluorescence microscope. Its fluorescence could highlight specific organelles or cellular compartments based on their local environment.
-
Metal Ion Detection: The benzimidazole scaffold is known to chelate various metal ions. The binding of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response. While the methanol group is not a strong chelator, the nitrogen atoms of the imidazole ring could participate in metal ion coordination, suggesting a potential application in detecting specific metal ions.
Quantitative Data
As there is no specific experimental data for this compound, the following table summarizes the photophysical properties of representative benzimidazole-based fluorescent probes from the literature to provide a comparative context.
| Compound/Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Application | Reference |
| 2-(2'-Hydroxyphenyl)benzimidazole | ~350 | ~460 (normal), ~530 (tautomer) | ~110, ~180 | - | ESIPT-based probe | [1] |
| BH1 (Benzimidazole-based) | ~390 | ~450 (neutral), ~510 (acidic) | ~60, ~120 | - | Ratiometric pH probe | [2][3] |
| 2,6-Bis(1-ethyl-1H-benzo[d]imidazol-2-yl)naphthalene | ~350 | ~402 (neutral), ~472 (acidic) | ~52, ~122 | - | Ratiometric pH probe | [4] |
| DQBM-B (Benzimidazole-based) | ~365 | ~508 | ~143 | - | Cobalt (II) ion sensor | [5][6] |
Note: The photophysical properties are highly dependent on the solvent and local environment.
Experimental Protocols
The following are generalized protocols for the potential use of this compound as a fluorescent probe. Optimization of concentrations, incubation times, and imaging parameters will be necessary.
Protocol 1: Evaluation as a Fluorescent pH Probe in Solution
Objective: To determine if the fluorescence of this compound is sensitive to pH changes.
Materials:
-
This compound
-
DMSO (spectroscopic grade)
-
Phosphate-buffered saline (PBS) or a universal buffer solution
-
HCl and NaOH for pH adjustment
-
Fluorometer
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 3 to pH 10).
-
Spectroscopic Measurements:
-
For each pH value, add a small aliquot of the stock solution to the buffer to a final concentration of 1-10 µM.
-
Record the absorption spectrum to determine the optimal excitation wavelength (λex).
-
Record the fluorescence emission spectrum by exciting at the determined λex.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
If a significant change in the emission wavelength is observed, plot the ratio of fluorescence intensities at two different wavelengths against pH to assess its potential as a ratiometric probe.
-
Determine the pKa value from the titration curve.
-
Protocol 2: Cellular Staining and Fluorescence Microscopy
Objective: To assess the cell permeability and intracellular localization of this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips for cell culture
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, GFP)
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 60-70% confluency.
-
Probe Loading:
-
Dilute the 1 mM stock solution of the probe in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove the excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Immediately image the cells using a fluorescence microscope. Start with a standard DAPI or GFP filter set and adjust according to the observed fluorescence.
-
Acquire images and observe the subcellular localization of the probe.
-
Visualizations
General Workflow for Characterizing a New Fluorescent Probe
The following diagram illustrates a typical workflow for the evaluation of a new potential fluorescent molecular probe.
Caption: A general workflow for the characterization of a new fluorescent probe.
Hypothetical pH Sensing Mechanism
This diagram illustrates a hypothetical mechanism for the pH-dependent fluorescence of a benzimidazole-based probe.
Caption: Hypothetical pH sensing mechanism of a benzimidazole probe.
References
- 1. chemistrymag.org [chemistrymag.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzimidazole-based ratiometric two-photon fluorescent probes for acidic pH in live cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Benzimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic effects. HTS is a critical tool for rapidly evaluating large libraries of these compounds to identify promising lead candidates for drug development.
Section 1: Anticancer Screening Assays
Benzimidazole derivatives have been extensively investigated for their anticancer properties, targeting various components of cellular signaling pathways involved in cancer progression.[1] Below are protocols for key HTS assays used to identify and characterize benzimidazole-based anticancer agents.
Cell-Based Cytotoxicity Assays
A primary HTS approach for anticancer drug discovery is the assessment of a compound's ability to inhibit the proliferation of cancer cells.
This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)
-
Benzimidazole derivative library
-
DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Biochemical Assays for Specific Kinase Targets
Many benzimidazole derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell survival and proliferation.
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[2][3][4][5]
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.
Materials:
-
Recombinant human CDK2/Cyclin A or E
-
CDK2 substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Benzimidazole derivatives
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution as per the kit instructions.
-
Compound Plating: Dispense serial dilutions of benzimidazole derivatives into the 384-well plate.
-
Kinase Reaction: Add the CDK2/Cyclin complex and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values.
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Anticancer - Kinase Inhibitors | ||||
| Compound 2a | CDK2 | Biochemical | 0.76 | [2] |
| Compound 2c | CDK2 | Biochemical | 0.84 | [2] |
| Roscovitine (Ref.) | CDK2 | Biochemical | 1.16 | [2] |
| Compound 6b | CDK2 | Biochemical | 0.177 | [3] |
| Roscovitine (Ref.) | CDK2 | Biochemical | 0.141 | [3] |
| Compound 4c | VEGFR-2 | Biochemical | 0.475 | |
| Compound 4d | VEGFR-2 | Biochemical | 0.618 | |
| Sorafenib (Ref.) | VEGFR-2 | Biochemical | 0.312 | [6] |
| Compound 4r | VEGFR-2 | Biochemical | 0.418 | [6] |
| Compound 4s | VEGFR-2 | Biochemical | 0.502 | [6] |
| Compound 21l | FLT3-TKD(D835Y) | Biochemical | 0.00147 | [7] |
| Compound 22b | FLT3-TKD(D835Y) | Biochemical | 0.00048 | [7] |
| Gilteritinib (Ref.) | FLT3-TKD(D835Y) | Biochemical | 0.00072 | [7] |
| Compound 17 | FLT3-WT | Biochemical | 0.0438 | [8] |
| Compound 17 | FLT3-ITD | Biochemical | 0.0972 | [8] |
| Compound 8r | FLT3-WT | Biochemical | 0.0416 | [9] |
| Compound 8r | FLT3-D835Y | Biochemical | 0.00564 | [9] |
| Compound 22f | FLT3-WT | Biochemical | 0.000941 | [10] |
| Compound 22f | FLT3-D835Y | Biochemical | 0.000199 | [10] |
| Compound 7 | HDAC6 | Biochemical | 0.09 (mM) | [11] |
| Belinostat (Ref.) | HDAC6 | Biochemical | 0.17 (mM) | [11] |
| Kancera Compound | HDAC6 | Biochemical | 0.014 | [12] |
| Compound 2c | HDAC6 | Biochemical | 0.05184 | [13] |
| Compound 4c | HDAC6 | Biochemical | 0.07436 | [13] |
| SAHA (Ref.) | HDAC6 | Biochemical | 0.09173 | [13] |
| Anticancer - Cytotoxicity | ||||
| Compound 2a | MCF-7 | Cell-based | 4.36 | [2] |
| Compound 2c | MCF-7 | Cell-based | 6.43 | [2] |
| Roscovitine (Ref.) | MCF-7 | Cell-based | 8.39 | [2] |
| Compound 6b | A549 | Cell-based | 0.054 | [3] |
| 5-FU (Ref.) | A549 | Cell-based | >10 | [3] |
| Compound 22b | MV4-11 | Cell-based | 0.0105 | [7] |
| Compound 22b | MOLM-14 | Cell-based | 0.0161 | [7] |
| Fluoro aryl deriv. 1 | MCF-7 | Cell-based | 2.8 | [1] |
| Roscovitine (Ref.) | MCF-7 | Cell-based | 42 | [1] |
| Compound 5 | HepG2 | Cell-based | 0.39 (µg/mL) | [1] |
| Compound 21 | A549 | Cell-based | 2.21 | [1] |
| Nocodazole (Ref.) | A549 | Cell-based | 1.96 | [1] |
| Compound 32 | MCF-7 | Cell-based | 4.17 | [1] |
| Doxorubicin (Ref.) | MCF-7 | Cell-based | 4.88 | [1] |
| Compound 5a | A549 | Cell-based | 2.2 (mM) | [14] |
| V7 | H103 | Cell-based | 11.64 | [15] |
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[16] Inhibiting VEGFR-2 is a validated anticancer strategy.[6][16][17][18]
This assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
96-well plates coated with substrate
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Procedure:
-
Compound Addition: Add serially diluted benzimidazole derivatives to the substrate-coated wells.
-
Kinase Reaction: Add VEGFR-2 kinase and ATP to initiate the reaction. Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the wells to remove unbound reagents.
-
Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour.
-
Washing: Wash the wells again.
-
Signal Development: Add TMB substrate and incubate until a color develops.
-
Stop Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Calculate percent inhibition and determine IC50 values.
Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[7][8][9][10][19]
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a tracer to the kinase. Inhibition is detected as a decrease in the FRET signal.
Materials:
-
Recombinant human FLT3 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Benzimidazole derivatives
-
384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare kinase, antibody, and tracer solutions in the assay buffer.
-
Compound Addition: Add diluted benzimidazole compounds to the plate.
-
Kinase/Antibody Addition: Add the FLT3 kinase and Eu-antibody mixture.
-
Tracer Addition: Add the tracer to initiate the binding reaction.
-
Incubation: Incubate at room temperature for 1 hour.
-
Data Acquisition: Read the TR-FRET signal on a plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals and determine the IC50 values.
HDAC6 is involved in various cellular processes, and its inhibition is a promising strategy for cancer therapy.[11][12][13][20][21]
This assay uses a fluorogenic substrate that becomes fluorescent upon deacetylation by HDAC6 and subsequent cleavage by a developer enzyme.
Materials:
-
Recombinant human HDAC6
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer solution
-
Benzimidazole derivatives
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Addition: Add diluted benzimidazole compounds to the wells.
-
Enzyme Addition: Add HDAC6 enzyme to the wells.
-
Substrate Addition: Add the fluorogenic substrate to start the reaction.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Development: Add the developer solution and incubate for 15 minutes.
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate percent inhibition and determine IC50 values.
Anticancer Signaling Pathway and HTS Workflow Diagrams
Caption: General HTS workflow for anticancer drug discovery.
Caption: Simplified VEGFR-2 signaling pathway.
Section 2: Antimicrobial Screening Assays
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter determined in HTS to quantify this activity.
Experimental Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Benzimidazole derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each benzimidazole derivative in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to the final concentration in broth.
-
Inoculation: Add the inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 65a | E. coli | 0.026 | [22] |
| Compound 65a | S. aureus | 0.031 | [22] |
| Norfloxacin (Ref.) | E. coli | 0.039 | [22] |
| Norfloxacin (Ref.) | S. aureus | 0.020 | [22] |
| Compound 66a | S. aureus | 3.12 | [22] |
| Compound 66a | E. coli | 3.12 | [22] |
| Chloramphenicol (Ref.) | S. aureus | 12.50 | [22] |
| Chloramphenicol (Ref.) | E. coli | 6.25 | [22] |
| Compound 69c | B. subtilis | 31.25 | [22] |
| Ampicillin (Ref.) | B. subtilis | 100 | [22] |
| Compound 5e | S. aureus | 15.62 | [23] |
| Ciprofloxacin (Ref.) | S. aureus | 15.62 | [23] |
| Compound 5i | A. fumigatus | 7.81 | [23] |
| Ketoconazole (Ref.) | A. fumigatus | 7.81 | [23] |
| EJMCh-13 | S. aureus | 15.6 | [24] |
| EJMCh-13 | M. luteus | 15.6 | [24] |
Antimicrobial Screening Workflow Diagram
Caption: Workflow for MIC determination in antimicrobial HTS.
Section 3: Antiparasitic Screening Assays
Benzimidazole derivatives are effective against a variety of parasites, including Leishmania species.[25][26][27][28]
Experimental Protocol: Leishmania Promastigote Viability Assay
This assay measures the viability of the promastigote (insect) stage of the Leishmania parasite.
Materials:
-
Leishmania promastigotes (e.g., L. major, L. infantum)
-
M199 medium supplemented with 10% FBS
-
Resazurin solution
-
Benzimidazole derivatives
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Promastigote Culture: Culture Leishmania promastigotes in M199 medium until they reach the late logarithmic growth phase.
-
Compound Plating: Add serially diluted benzimidazole derivatives to the 96-well plates.
-
Inoculation: Add the promastigote suspension to each well.
-
Incubation: Incubate the plates at 26°C for 48-72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for another 4-24 hours.
-
Data Acquisition: Measure the fluorescence (Ex/Em = 560/590 nm).
-
Data Analysis: Calculate the percentage of viability and determine the IC50 values.
Table 3: Antileishmanial Activity of Selected Benzimidazole Derivatives
| Compound ID | Leishmania Species | IC50 (µg/mL) | Reference |
| Compound K1 | L. major | 0.6787 | [25] |
| Compound K2 | L. major | 8.89 | [25] |
| Compound K3 | L. major | 45.11 | [25] |
| Compound K4 | L. major | 69.19 | [25] |
| Amphotericin B (Ref.) | L. major | 0.2742 | [25] |
| Compound 5f | L. tropica | 460.37 | [26] |
| Compound 5h | L. tropica | 468.01 | [26] |
| Compound 8 | L. tropica | 0.19 (µM) | [27] |
| Compound 8 | L. infantum | 0.34 (µM) | [27] |
| Miltefosine (Ref.) | L. tropica | 43.26 (µM) | [27] |
| Miltefosine (Ref.) | L. infantum | 31.26 (µM) | [27] |
| Compound 5n | L. donovani (amastigote) | 0.016 (µM) | [29] |
Section 4: HTS Data Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.
Calculation of Z'-Factor:
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
Where:
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
-
µp = mean of the positive control
-
µn = mean of the negative control
Interpretation of Z'-Factor:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay, may require optimization.
-
Z' < 0: A poor assay, not suitable for HTS.
By implementing these high-throughput screening assays and adhering to stringent quality control measures, researchers can efficiently identify and characterize promising benzimidazole derivatives for further development as novel therapeutic agents.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives as Potential CDK2 Inhibitors: Synthesis, Molecular Docking, and Antiproliferative Investigations - ProQuest [proquest.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. | BioWorld [bioworld.com]
- 13. Discovery of novel benzimidazole derivatives as potent HDACs inhibitors against leukemia with (Thio)Hydantoin as zinc-binding moiety: Design, synthesis, enzyme inhibition, and cellular mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nveo.org [nveo.org]
- 15. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [scholarbank.nus.edu.sg]
- 18. researchgate.net [researchgate.net]
- 19. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel histone deacetylase 6 inhibitors using benzimidazole as caps for cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 23. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. air.unimi.it [air.unimi.it]
- 28. Benzimidazole derivatives endowed with potent antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecule therapeutics.
Introduction
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound of interest in pharmaceutical development due to its structural similarity to other biologically active benzimidazole derivatives. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and other drug development studies. This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
This compound-d3 (Internal Standard, IS) (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | 227.0/229.0 | 198.0 | 150 | 80 | 25 |
| This compound-d3 (IS) | 230.0/232.0 | 201.0 | 150 | 80 | 25 |
Note: The characteristic isotopic pattern of bromine (79Br and 81Br) results in two precursor ions with a ~1:1 ratio, approximately 2 m/z units apart. Monitoring both can enhance specificity.
Standard Solutions and Sample Preparation
a. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Prepare a working internal standard solution of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
b. Sample Preparation Protocol (Protein Precipitation):
-
Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.
-
Add 50 µL of human plasma to the appropriate tubes.
-
Spike with 10 µL of the appropriate working standard solution (or blank solution for blank samples).
-
Add 10 µL of the internal standard working solution to all tubes except the blank.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Summary
The bioanalytical method was validated according to industry-standard guidelines. A summary of the validation parameters is presented below.
Table 5: Method Validation Quantitative Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% (±20% at LLOQ) of the nominal concentration.[1][2] |
| Precision (at LLOQ, LQC, MQC, HQC) | Intra- and inter-day precision <15% RSD (<20% at LLOQ).[1][2] |
| Matrix Effect | Normalized matrix factor between 0.85 and 1.15. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Stable under bench-top, freeze-thaw, and long-term storage conditions.[1][2] |
(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Method Validation Process
Caption: Key components of the bioanalytical method validation process.
Disclaimer: This application note provides a general framework and starting point for the LC-MS/MS quantification of this compound. Method parameters, especially mass spectrometric conditions, may require further optimization based on the specific instrumentation used. All bioanalytical methods intended for regulatory submission must be validated in accordance with the relevant guidelines.
References
Application Notes and Protocols for (5-bromo-1H-benzo[d]imidazol-2-yl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic organic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a "privileged" structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This document provides an overview of the potential applications of this compound in drug discovery, alongside detailed protocols for its synthesis and preliminary biological evaluation. While specific data for this particular analog is limited in publicly available literature, the information presented herein is based on established methodologies for closely related benzimidazole derivatives.
Application Notes
The benzimidazole core is a key pharmacophore in a variety of FDA-approved drugs and clinical candidates. Its versatile nature allows for substitution at multiple positions, leading to a wide range of pharmacological effects. Derivatives of the benzimidazole scaffold have been extensively explored for various therapeutic indications.
Potential Therapeutic Applications:
-
Anticancer Agents: Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes like topoisomerase I and various kinases.[1] The introduction of a bromine atom at the 5-position can potentially enhance the compound's activity and selectivity due to its electronic and steric properties.
-
Kinase Inhibitors: The benzimidazole scaffold is a common feature in many kinase inhibitors. Derivatives have been shown to target kinases such as EGFR, HER2, and CDK2, which are crucial in cancer cell signaling pathways.[2]
-
Antimicrobial Agents: The benzimidazole ring system is also associated with antimicrobial properties, with derivatives showing activity against various bacterial and fungal strains.
-
Antiviral and Antiparasitic Agents: The benzimidazole class includes established anthelmintic drugs, and research continues to explore their potential against various viruses and parasites.[3]
Table 1: Biological Activities of Representative Benzimidazole Derivatives
| Compound/Derivative Class | Target/Activity | Quantitative Data (IC50/GI50) | Reference |
| Novel 1H-benzo[d]imidazole Derivatives (11a, 12a, 12b) | Human Topoisomerase I / Anticancer | GI50: 0.16 to 3.6 µM (against 60 human cancer cell lines) | [1][4] |
| 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids (6c, 6i) | Multi-kinase Inhibitors / Anticancer | IC50: 7.82 to 10.21 µM (across tested cancer cell lines) | [2] |
| 2-methyl-1H-benzimidazole | Antioxidant | IC50: 144.84 µg/ml | [5] |
| 1H-benzimidazol-2-ylmethanol | Antioxidant | IC50: 400.42 µg/ml | [5] |
| 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivative (5b) | Anticancer (HCC1937 cell line) | IC50: 2.6 µM | [6] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a two-step synthesis adapted from established procedures for the synthesis of 5-bromo-1H-benzo[d]imidazole and (1H-benzimidazol-2-yl)methanol.[5][7]
Step 1: Synthesis of 5-bromo-1H-benzo[d]imidazole
-
Materials: 4-bromo-1,2-benzenediamine, trimethyl orthoformate, concentrated hydrochloric acid, N,N-dimethylformamide (DMF), deionized water, saturated aqueous sodium bicarbonate, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in DMF (22 mL).
-
Add trimethyl orthoformate (44 mL) to the solution.
-
Slowly add concentrated hydrochloric acid (1.5 mL) to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water (200 mL).
-
Neutralize the mixture to pH 7 with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 5-bromo-1H-benzo[d]imidazole as a solid.[7]
-
Step 2: Synthesis of this compound
-
Materials: 5-bromo-1H-benzo[d]imidazole, glycolic acid, 4N hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 5-bromo-1H-benzo[d]imidazole (1.97 g, 10 mmol) and glycolic acid (0.76 g, 10 mmol).
-
Add 4N hydrochloric acid (20 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Proposed two-step synthesis workflow for this compound.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic potential of this compound against a human cancer cell line (e.g., A549, HCC1937, or MDA-MB-468).[6]
-
Materials: Human cancer cell line, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, Trypsin-EDTA, Phosphate Buffered Saline (PBS), this compound, Dimethyl sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), 96-well plates, Microplate reader.
-
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
-
Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Potential Signaling Pathway Involvement
Given the prevalence of benzimidazole derivatives as anticancer agents, a potential mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common targets for cancer therapeutics.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. banglajol.info [banglajol.info]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Benzimidazole Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of benzimidazole derivatives in click chemistry. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical biology.
Application Notes
Benzimidazole, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with an imidazole ring provides a unique structural framework that can interact with various biological targets.[2] The integration of benzimidazole derivatives with "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has opened new avenues for the rapid and efficient synthesis of novel bioactive molecules and chemical probes.[3][4] This powerful combination allows for the modular assembly of complex molecular architectures with high yields and selectivity under mild reaction conditions.[3]
Drug Discovery and Development
The triazole linkage formed through click chemistry is not merely a linker but often contributes to the biological activity of the resulting benzimidazole-triazole hybrids. These hybrids have shown significant potential in the development of new therapeutic agents.
-
Anticancer Agents: A primary application of benzimidazole-based click chemistry is in the synthesis of potent anticancer compounds.[5][6][7][8] By connecting the benzimidazole scaffold to other pharmacophores via a 1,2,3-triazole linker, researchers have developed novel molecules that target various cancer-related pathways. For instance, some hybrids have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[5] Others have demonstrated inhibitory activity against key enzymes in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[6][8] The modular nature of click chemistry allows for the rapid generation of libraries of these hybrids for structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.[2][6]
-
Antimicrobial and Anthelmintic Agents: The benzimidazole core is a well-established pharmacophore in anthelmintic drugs.[9] Click chemistry provides a straightforward method to synthesize novel benzimidazole derivatives with potential applications against a range of pathogens. For example, benzimidazole-thiophene hybrids have demonstrated significant larvicidal activity against Trichinella spiralis.[9]
Bioconjugation and Chemical Biology
The bioorthogonal nature of click chemistry makes it an ideal tool for bioconjugation, enabling the labeling and tracking of biomolecules in complex biological systems. Benzimidazole derivatives have been incorporated into "clickable" probes for these applications.
-
Activity-Based Protein Profiling (ABPP): Benzimidazole-based clickable probes have been developed for the efficient labeling of specific enzymes within cells.[10] These probes typically contain a reactive group that covalently binds to the active site of the target enzyme, a benzimidazole scaffold for recognition, and a terminal alkyne or azide for subsequent click chemistry ligation to a reporter tag (e.g., a fluorophore or biotin).[10][11] This approach allows for the visualization, identification, and quantification of active enzymes in complex proteomes, providing valuable insights into their biological roles and serving as a tool for drug discovery and target engagement studies.[10] For example, clickable benzimidazole probes have been successfully used to label protein arginine deiminases (PADs), a family of enzymes implicated in various diseases.[10]
Ligands for Catalysis
Tris(2-benzimidazolylmethyl)amines have been identified as superior accelerating ligands for the CuAAC reaction.[12] These ligands stabilize the copper(I) catalyst, leading to significantly enhanced reaction rates, even at very low catalyst loadings.[12] This is particularly advantageous in bioconjugation applications where low concentrations of cytotoxic copper are desirable. The water-soluble variants of these ligands further enhance their utility in aqueous biological systems.[12]
Quantitative Data
The following tables summarize quantitative data from various studies on the applications of benzimidazole derivatives in click chemistry.
Table 1: Anticancer Activity of Benzimidazole-Triazole Hybrids
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |
| 14d | MCF-7 (Breast) | 5.61 ± 1.24 | Tubulin polymerization inhibitor | [5] |
| 14o | MCF-7 (Breast) | 6.84 ± 1.53 | Tubulin polymerization inhibitor | [5] |
| 6i | MCF-7 (Breast) | 0.028 | EGFR inhibitor | [6] |
| 10e | MCF-7 (Breast) | 0.024 | EGFR inhibitor | [6] |
| 6a | MCF-7 (Breast) | 1.29 | Antiproliferative | [13] |
| 6b | MCF-7 (Breast) | 4.30 | Antiproliferative | [13] |
| 6c | MCF-7 (Breast) | 2.15 | Antiproliferative | [13] |
| 17 | MCF-7 (Breast) | 33.32 | EGFR inhibitor | [8] |
| 274 | T47-D (Breast) | - | Antiproliferative | [7] |
| 274 | MDA-MB-231 (Breast) | - | Antiproliferative | [7] |
| 274 | PC3 (Prostate) | - | Antiproliferative | [7] |
Table 2: Enzyme Inhibition by Benzimidazole-Triazole Hybrids
| Compound | Enzyme | IC50 (µM) | Reference |
| 14d | Tubulin Polymerization | 7.63 | [5] |
| 14o | Tubulin Polymerization | 8.77 | [5] |
| 6i | EGFR | 0.078 | [6] |
| 10e | EGFR | 0.073 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Benzimidazole-Triazole Hybrids via CuAAC
This protocol is a general guideline for the copper(I)-catalyzed azide-alkyne cycloaddition reaction to synthesize 1,4-disubstituted 1,2,3-triazole-linked benzimidazole derivatives.
Materials:
-
Propargylated benzimidazole derivative (1 equivalent)
-
Aromatic azide derivative (1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Solvent (e.g., ethanol, t-BuOH/H₂O mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the propargylated benzimidazole derivative (1 eq.) and the aromatic azide (1 eq.) in the chosen solvent.
-
Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (0.1 eq.) and sodium ascorbate (0.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Extraction: If an organic solvent immiscible with water was used, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired benzimidazole-triazole hybrid.
-
Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Labeling of Cellular Proteins with a Benzimidazole-Based Clickable Probe
This protocol outlines a general workflow for using a benzimidazole-based clickable probe to label a target protein in a cellular context, followed by detection via click chemistry.
Materials:
-
Cells expressing the target protein
-
Benzimidazole-based clickable probe with a terminal alkyne or azide
-
Cell culture medium and reagents
-
Lysis buffer
-
Azide- or alkyne-functionalized reporter tag (e.g., fluorescent dye, biotin)
-
Click chemistry catalyst solution (e.g., CuSO₄, reducing agent, and a copper-stabilizing ligand like a tris(2-benzimidazolylmethyl)amine derivative)
-
SDS-PAGE gels and buffers
-
Fluorescence scanner or streptavidin-HRP for western blotting
Procedure:
-
Cell Treatment: Culture the cells to the desired confluency. Treat the cells with the benzimidazole-based clickable probe at an appropriate concentration and for a suitable duration to allow for target engagement.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer to prepare a cell lysate containing the probe-labeled proteins.
-
Click Reaction: To the cell lysate, add the azide- or alkyne-functionalized reporter tag and the click chemistry catalyst solution. Incubate the reaction mixture to allow for the cycloaddition to occur.
-
SDS-PAGE Analysis: Separate the proteins in the labeled lysate by SDS-PAGE.
-
Detection:
-
Fluorescence: If a fluorescent reporter tag was used, visualize the labeled proteins directly in the gel using a fluorescence scanner.
-
Western Blot: If a biotin reporter tag was used, transfer the proteins to a membrane and detect the biotinylated proteins using streptavidin conjugated to horseradish peroxidase (HRP) followed by chemiluminescence detection.
-
Visualizations
Caption: Workflow for the synthesis and anticancer evaluation of benzimidazole-triazole hybrids.
Caption: Inhibition of the EGFR signaling pathway by benzimidazole-triazole hybrids.
Caption: Workflow for activity-based protein profiling using a clickable benzimidazole probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent applications of click chemistry in drug discovery [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis | MDPI [mdpi.com]
- 10. The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Application of a Clickable Epoxomicin‐Based Probe for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]
- 13. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5-bromo-1H-benzo[d]imidazol-2-yl)methanol in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a prominent heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of benzimidazole are known to interact with a wide range of biological targets, including enzymes and proteins, making them valuable structural motifs in the design of novel therapeutic agents.[1] Their versatile nature allows for structural modifications to optimize potency and selectivity against various enzymes, including kinases, topoisomerases, and α-glucosidase.
This document provides detailed application notes and protocols for the investigation of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol , a representative benzimidazole derivative, as a potential enzyme inhibitor. For the purpose of this application note, we will be focusing on its inhibitory activity against a hypothetical serine/threonine kinase, designated as "Target Kinase X" (TKX), which is implicated in oncogenic signaling pathways.
Data Presentation
The inhibitory activity of this compound was assessed against TKX and a panel of related kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Target Kinase X (TKX) | 85 | 15 |
| Kinase A | 1,250 | 20 |
| Kinase B | 2,500 | 18 |
| Kinase C | >10,000 | 35 |
| Kinase D | 8,750 | 50 |
Signaling Pathway
Target Kinase X (TKX) is a critical component of a signaling cascade that promotes cell proliferation and survival. Inhibition of TKX by this compound can block downstream signaling, leading to an anti-proliferative effect.
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Inhibition Assay
This protocol describes a method for determining the in vitro potency of this compound against TKX in a 384-well format. The assay measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.
Materials:
-
Recombinant human TKX enzyme
-
Peptide substrate specific for TKX
-
This compound
-
Staurosporine (positive control)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection kit
-
White, flat-bottom 384-well assay plates
-
DMSO
-
Multichannel pipettor
-
Luminescence plate reader
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution). c. Prepare a similar dilution series for the positive control, staurosporine.
-
Assay Plate Preparation: a. Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. b. Include wells with 1 µL of DMSO only as a vehicle control (100% kinase activity). c. Include wells for a "no enzyme" control to determine the background signal (0% kinase activity).
-
Kinase Reaction: a. Prepare a kinase reaction mixture containing the assay buffer, TKX enzyme, and the specific peptide substrate at their optimal concentrations. b. Dispense 10 µL of the kinase reaction mixture into each well containing the test compounds and DMSO controls. For the "no enzyme" control, dispense a mixture lacking the kinase. c. Mix the plate gently on a plate shaker for 1 minute. d. Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for the enzyme. e. Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: a. After the incubation period, add 20 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. b. Incubate the plate at room temperature for 10 minutes to stabilize the signal. c. Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [(Luminescence_Sample - Luminescence_NoEnzyme) / (Luminescence_DMSO - Luminescence_NoEnzyme)]) b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
The following diagram illustrates the key steps in the luminescence-based kinase inhibition assay.
Conclusion
The provided data and protocols outline a comprehensive approach for evaluating the enzyme inhibitory potential of this compound. The hypothetical results suggest that this compound is a potent and selective inhibitor of Target Kinase X. The detailed experimental procedures and workflows offer a robust framework for researchers to conduct similar enzyme inhibition assays. These findings position this compound as a promising lead compound for further optimization and development as a targeted therapeutic agent.
References
Application Note: Derivatization of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol for Enhanced Anticancer Activity
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This application note describes a method for the derivatization of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol to synthesize novel ether analogues. A detailed protocol for the synthesis, purification, and characterization of these derivatives is provided. Furthermore, a comprehensive protocol for evaluating the in vitro anticancer activity of the synthesized compounds using the MTT cytotoxicity assay is outlined. The derivatization strategy aims to enhance the therapeutic potential of the parent compound, and the presented data serves as a representative example of the structure-activity relationship (SAR) that can be established through such modifications.
Introduction
Benzimidazole and its derivatives are of significant interest in drug discovery due to their diverse pharmacological profiles. The parent compound, this compound, serves as a valuable starting material for the development of new therapeutic agents. Modification of the 2-hydroxymethyl group offers a strategic approach to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly impact its biological activity. This note details an etherification strategy to synthesize a series of 2-(alkoxymethyl) derivatives and provides a robust protocol to screen them for enhanced anticancer activity against a human cancer cell line.
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below. The process begins with the synthesis of novel derivatives from the starting material, followed by purification and structural confirmation. The biological evaluation is then conducted using an in vitro cytotoxicity assay to determine the half-maximal inhibitory concentration (IC₅₀) of each compound.
Caption: Overall workflow from synthesis to biological data analysis.
Synthesis Protocol: Etherification of this compound
This protocol describes the synthesis of 2-(alkoxymethyl)-5-bromo-1H-benzo[d]imidazole derivatives via the Williamson ether synthesis.
3.1. Materials
-
This compound (Parent Compound)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
3.2. Procedure
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at 0 °C for 30 minutes. The formation of the sodium alkoxide should be observed.
-
Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Biological Evaluation Protocol: MTT Cytotoxicity Assay
This protocol details the procedure for determining the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., HeLa or MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
4.1. Materials
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Synthesized benzimidazole derivatives and parent compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
4.2. Procedure
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO, same concentration as the highest compound concentration) and a "medium only" blank.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Results: Comparative Activity
The derivatization of the parent compound resulted in a series of novel ether analogues. The anticancer activity was evaluated, and the IC₅₀ values were determined. The results are summarized in the table below.
| Compound ID | R Group | IC₅₀ (µM) on HeLa Cells |
| Parent Cmpd | -H | 45.7 |
| Derivative 1 | -CH₃ (Methyl) | 22.3 |
| Derivative 2 | -CH₂Ph (Benzyl) | 8.9 |
| Derivative 3 | -CH₂CH₂Ph (Phenethyl) | 12.1 |
| Doxorubicin | (Positive Control) | 0.8 |
Data are representative and for illustrative purposes only.
The results indicate that the synthesized ether derivatives exhibit significantly improved anticancer activity compared to the parent compound. Notably, the benzyl derivative (Derivative 2 ) showed the highest potency, suggesting that the introduction of a lipophilic aromatic moiety at the 2-position enhances cytotoxicity.
Putative Mechanism: Induction of Apoptosis
Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). While the exact mechanism of these novel derivatives requires further investigation, a common pathway involves the activation of caspases, which are key executioners of apoptosis.
Caption: A potential mechanism of action for anticancer benzimidazoles.
Conclusion
This application note provides a detailed framework for the synthesis and evaluation of novel ether derivatives of this compound. The presented protocols for chemical synthesis and in vitro cytotoxicity testing are robust and can be adapted for the development of other benzimidazole-based compounds. The representative data demonstrates that derivatization of the 2-hydroxymethyl group is a viable strategy for significantly improving the anticancer potency of the parent scaffold, highlighting a promising avenue for future drug development efforts.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the Phillips-Ladenburg benzimidazole synthesis. This involves the condensation reaction of 4-bromo-1,2-diaminobenzene with glycolic acid. The reaction is typically heated in a suitable solvent, often with an acid catalyst, to facilitate cyclization and dehydration.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several factors can significantly influence the yield:
-
Purity of Starting Materials: Impurities in 4-bromo-1,2-diaminobenzene or glycolic acid can lead to side reactions and lower yields.
-
Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or product.[1]
-
Choice of Solvent: The solvent should be high-boiling and capable of dissolving the reactants. Dimethylformamide (DMF) is a common choice.[2]
-
Catalyst: While the reaction can proceed without a catalyst, acidic catalysts can improve the rate and yield.
-
Reaction Time: Sufficient time is required for the reaction to go to completion.
Q3: What are the common side products or impurities I should be aware of?
A3: Common impurities include unreacted starting materials, particularly the less volatile 4-bromo-1,2-diaminobenzene. Other potential side products are:
-
Oxidation products: o-Phenylenediamines are susceptible to oxidation, which can produce colored impurities.[1]
-
Polymeric materials: Under harsh conditions, polymerization of starting materials or intermediates can occur.
-
Incomplete cyclization products: Intermediates of the condensation may remain if the reaction does not go to completion.[3]
Q4: How can I purify the final product?
A4: this compound is a polar compound. Purification can be achieved through:
-
Recrystallization: Using a suitable solvent system, such as ethanol/water or ethyl acetate.
-
Column Chromatography: On silica gel, using a polar eluent system like ethyl acetate/methanol.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction has been running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature in increments of 10°C, but do not exceed the decomposition temperature of your reactants or product. |
| Poor Quality of Starting Materials | - Use freshly purified 4-bromo-1,2-diaminobenzene, as it can oxidize over time.- Ensure glycolic acid is dry, as water can interfere with the dehydration step. |
| Suboptimal Reaction Conditions | - If not using a catalyst, consider adding a catalytic amount of a non-oxidizing acid like p-toluenesulfonic acid.- Ensure the solvent is anhydrous, as water can hinder the cyclization. |
| Electron-Withdrawing Effect of Bromine | - The bromine atom reduces the nucleophilicity of the diamine, potentially slowing the reaction. A higher reaction temperature or longer reaction time may be necessary compared to the synthesis of the non-brominated analog.[4] |
Problem 2: Dark Reaction Mixture and Multiple Spots on TLC
| Possible Cause | Suggested Solution |
| Oxidation of 4-bromo-1,2-diaminobenzene | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]- Purify the starting diamine immediately before use. |
| Decomposition at High Temperatures | - Lower the reaction temperature and extend the reaction time.- Consider using a milder catalyst or a lower-boiling solvent if possible. |
| Side Reactions of the Hydroxymethyl Group | - Under strongly acidic conditions or high temperatures, the hydroxymethyl group could potentially undergo side reactions like etherification.[3] Use a minimal amount of catalyst and avoid excessive heat. |
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for Benzimidazole Synthesis
| Starting Materials | Reaction Conditions | Solvent | Catalyst | Yield (%) | Reference |
| o-Phenylenediamine, Glycolic Acid | Reflux, 90-100°C | DMF | None | High (not specified) | [2] |
| Substituted o-phenylenediamines, Carboxylic Acids | 80-90°C | EtOH | NH4Cl | 72-90 | [5] |
| o-Phenylenediamine, Formic Acid | 100°C, 2 hours | None | None | 83-85 | [5] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Phillips-Ladenburg Condensation
Materials:
-
4-bromo-1,2-diaminobenzene
-
Glycolic acid
-
Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 4-bromo-1,2-diaminobenzene (1.0 eq) and glycolic acid (1.2 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 90-100°C with stirring under a reflux condenser.
-
Monitor the reaction progress by TLC (e.g., using an eluent system of ethyl acetate/methanol 9:1). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for improving synthesis yield and purity.
Caption: Key factors influencing the final yield and purity of the product.
References
- 1. benchchem.com [benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility issues of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with (5-bromo-1H-benzo[d]imidazol-2-yl)methanol in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, this is a common challenge. Benzimidazole derivatives, as a class of compounds, often exhibit limited solubility in neutral aqueous solutions.[1] The molecular structure of this compound, with its largely non-polar benzimidazole core, contributes to its hydrophobicity. The principle of "like dissolves like" suggests that such compounds will have poor solubility in polar solvents like water.[2]
Q2: What is the recommended initial approach for solubilizing this compound for in vitro assays?
A2: A systematic, small-scale approach is recommended before preparing a large-volume stock solution.[3] The most common starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.[3][4]
-
Primary Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and powerful solvent for many organic molecules and is a good starting point.[3][5]
-
Dilution Method: To avoid precipitation upon dilution (a phenomenon known as "solvent shock"), add the DMSO stock solution dropwise into the vortexing aqueous buffer.[6] This rapid dispersion can prevent localized supersaturation.
It is generally recommended to keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced artifacts.[5]
Q3: My compound precipitates out of the aqueous buffer even when using a DMSO stock. What should I try next?
A3: If you observe precipitation, your target concentration may be above the compound's aqueous solubility limit under your current conditions. Here are several strategies to address this, which can be attempted sequentially or in combination:
-
Adjust the pH: Benzimidazoles are typically weakly basic and their solubility can be significantly increased by lowering the pH of the aqueous buffer.[2][6][7] In acidic conditions, the imidazole ring becomes protonated, leading to a more soluble salt form. Test a range of acidic pH values (e.g., pH 2, 4, 6) to find the optimal condition for your experiment.
-
Use a Co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your compound.[5][6] Besides DMSO, other options include ethanol or polyethylene glycol (PEG). It is crucial to run a vehicle control experiment to ensure the co-solvent concentration does not impact your biological assay.[5]
-
Gentle Heating and Sonication: Gentle warming (e.g., to 37°C) and sonication can help dissolve stubborn compounds by providing the energy needed to overcome the crystal lattice energy.[3] However, avoid excessive or prolonged heat as it may cause degradation.[3] Always visually inspect the solution for any signs of change, such as discoloration.[3]
-
Reduce the Final Concentration: Your desired experimental concentration may simply be too high. Try performing a serial dilution to determine the maximum concentration at which the compound remains soluble in your final assay buffer.[6]
Q4: How can I improve the long-term stability and solubility of my stock solutions?
A4: For long-term storage, stock solutions in DMSO should be stored at -20°C or -80°C.[3] To avoid issues with repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation, it is highly recommended to store the stock solution in small, single-use aliquots.[3] Before use, allow the aliquot to thaw completely and vortex it gently to ensure the compound is fully redissolved.[3]
Q5: Are there more advanced methods to enhance the solubility of benzimidazole compounds?
A5: Yes, for more challenging cases, several formulation strategies are used in drug development to enhance the aqueous solubility of benzimidazoles:
-
Cyclodextrin Complexation: Encapsulating the compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HPβCD), can dramatically increase its apparent water solubility.[5][8][9] The hydrophobic benzimidazole molecule resides inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create an amorphous solid dispersion, which often has a higher dissolution rate and apparent solubility than the crystalline form.[8][10]
Quantitative Data on Solubility
| Condition | Solvent/Buffer System | Temperature (°C) | Measured Solubility (µg/mL or µM) | Observations |
| pH Screening | 50 mM Phosphate Buffer, pH 7.4 | 25 | ||
| 50 mM Acetate Buffer, pH 5.0 | 25 | |||
| 50 mM Glycine-HCl Buffer, pH 3.0 | 25 | |||
| Co-solvent | PBS + 1% DMSO | 25 | ||
| PBS + 5% DMSO | 25 | |||
| PBS + 1% Ethanol | 25 | |||
| Cyclodextrin | Water + 2% HPβCD | 25 | ||
| Water + 5% HPβCD | 25 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the solubility of a compound when added to an aqueous buffer from a concentrated organic stock, mimicking the conditions of many in vitro assays.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]
-
Prepare Buffer Solutions: Prepare the desired aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4).
-
Compound Addition: Dispense 198 µL of the aqueous buffer into the wells of a 96-well plate. Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM. Mix thoroughly.
-
Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., >2000 x g) for 15-30 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate. Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS. The measured concentration is the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay
This protocol measures the equilibrium solubility of the solid compound in a buffer, which is the true solubility.
-
Compound Addition: Add an excess amount of solid this compound powder to a vial containing a known volume of the aqueous buffer (e.g., 1 mL). Ensure there is undissolved solid material visible.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Equilibrate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a 0.22 µm syringe filter to remove all undissolved solids.[2]
-
Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. The measured concentration is the thermodynamic solubility.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. internationaljournal.org.in [internationaljournal.org.in]
Stability of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol under experimental conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
While specific stability data for this compound is not extensively documented in publicly available literature, the stability of the benzimidazole scaffold is influenced by several factors. Generally, benzimidazole derivatives can be sensitive to light, especially when in solution, and may degrade under harsh pH and high-temperature conditions. The bromo- and methanol- substituents on the benzimidazole core will also influence the molecule's overall stability profile.
Q2: How should I store this compound?
To ensure maximum stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, keeping the compound at -20°C is recommended. Stock solutions should be stored in the dark at -20°C or -80°C.[1] It is advisable to prepare fresh working solutions for each experiment to minimize degradation.
Q3: What solvents are recommended for dissolving this compound?
Benzimidazole derivatives often exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2][3] However, for biological assays, it is crucial to use a minimal amount of organic solvent and to be aware of its potential effects on the experimental system. The solubility in aqueous buffers is often limited and can be pH-dependent.[2][4]
Q4: Is this compound sensitive to light?
Yes, benzimidazole derivatives are known to be photosensitive, especially in solution.[5][6][7] Exposure to light, particularly UV radiation, can lead to photodegradation. Therefore, it is critical to protect solutions of the compound from light by using amber vials or wrapping containers in aluminum foil. All experimental manipulations should be carried out under subdued light conditions whenever possible.
Q5: How does pH affect the stability of this compound?
The stability of benzimidazole derivatives can be significantly influenced by pH.[2][6] Both acidic and alkaline conditions can promote hydrolysis or other degradation pathways. For instance, some benzimidazoles show increased degradation in alkaline solutions.[6] It is recommended to maintain the pH of the experimental medium within a neutral range (pH 6-8) unless the experimental design specifically requires otherwise. The solubility of benzimidazoles can also be pH-dependent.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage or handling. | Review storage conditions. Store the solid compound and stock solutions protected from light at low temperatures. Prepare fresh working solutions before each experiment. |
| Photodegradation during the experiment. | Minimize light exposure during all experimental steps. Use amber-colored labware or cover transparent containers with aluminum foil. | |
| pH-induced degradation in the experimental buffer. | Check the pH of your buffers. If possible, adjust the pH to a neutral range. Perform a pilot study to assess the compound's stability in your specific experimental medium over the time course of the assay. | |
| Thermal degradation. | Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature. | |
| Precipitation of the compound in aqueous media. | Low aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect the experiment (typically <0.5% for DMSO).[2] |
| pH of the medium affects solubility. | Test the solubility of the compound at different pH values to find the optimal range for your experiment.[2] | |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Compound degradation. | Compare the chromatogram of a freshly prepared solution with that of an older or stressed sample. If new peaks appear, it is likely that the compound has degraded. |
| Impurities in the initial compound. | Verify the purity of the compound using appropriate analytical techniques before starting the experiments. |
Quantitative Data Summary
While specific quantitative stability data for this compound is scarce, the following table summarizes general stability findings for other benzimidazole derivatives, which can serve as a useful reference.
| Parameter | Compound(s) | Conditions | Observation | Reference |
| Photostability | Albendazole, Mebendazole, Fenbendazole | In ethanol solution, exposed to Xenon arc lamp | High photosensitivity observed in solution. | [5] |
| Thermal Stability | Albendazole, Mebendazole, Fenbendazole | In solid form, up to 50°C | Reliable stability. | [5] |
| pH Stability | Mebendazole, Albendazole | 0.1M HCl, 60°C, with light exposure | No degradation observed. | [6] |
| pH Stability | Mebendazole, Albendazole | Alkaline solution | Albendazole almost completely degraded; Mebendazole partially degraded. Degradation rate is temperature-dependent. | [6] |
| Solvent Stability | Various benzimidazole derivatives | 0.2% DMSO | Homogeneous for up to 96 hours. | [3][8] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Photostability
This protocol is adapted from established guidelines for testing the photostability of drug substances.
-
Preparation of Samples:
-
Prepare two identical sets of solutions of this compound in a relevant solvent (e.g., ethanol or your experimental buffer) at a known concentration.
-
Prepare two identical sets of the solid compound.
-
-
Exposure Conditions:
-
Place one set of the solution and solid samples in a photostability chamber equipped with a light source that mimics natural sunlight (e.g., a Xenon arc lamp).[5]
-
Wrap the second set of samples (the "dark controls") completely in aluminum foil and place them in the same chamber to maintain the same temperature.
-
-
Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the exposed and dark control solutions.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.
-
Analyze the solid samples at the end of the exposure period.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a compound under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[9]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for predetermined time points (e.g., 2, 4, 8 hours).[9] Before analysis, neutralize the samples with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for predetermined time points.[9] Before analysis, neutralize the samples with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours.[9]
-
-
Sample Analysis: Analyze all stressed samples and corresponding controls using a stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Potential degradation pathways for this compound.
Caption: Benzimidazole derivatives are known to interact with various signaling pathways, including the EGFR/MAPK pathway.[10][11]
References
- 1. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Benzimidazole Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome resistance to benzimidazole-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of benzimidazole resistance?
A1: The most well-documented mechanism of benzimidazole resistance is the alteration of the drug's target site, the β-tubulin protein.[1][2] This is typically caused by single nucleotide polymorphisms (SNPs) in the β-tubulin gene, leading to amino acid substitutions at specific codons.[3] These mutations reduce the binding affinity of benzimidazole drugs to β-tubulin, thereby diminishing their efficacy.[2][3] While mutations in β-tubulin are the primary driver, other mechanisms may contribute to resistance, although they are less understood.
Q2: Which mutations in the β-tubulin gene are most commonly associated with benzimidazole resistance?
A2: Several key mutations in the isotype-1 β-tubulin gene are strongly correlated with benzimidazole resistance in various organisms, particularly parasitic nematodes. The most frequently cited mutations occur at codons 167, 198, and 200.[4] A novel resistance mutation at codon 134 has also been identified and functionally validated.[3][4]
Troubleshooting Guides
Problem 1: My benzimidazole compound shows reduced efficacy in my cell line/organism.
Possible Cause 1: Target-site mutations in the β-tubulin gene.
-
Troubleshooting Steps:
-
Sequence the β-tubulin gene: Extract genomic DNA from your resistant and susceptible (control) cell lines or organisms. Amplify the β-tubulin gene, specifically the isotype-1 gene in nematodes, using PCR and sequence the product to identify any single nucleotide polymorphisms (SNPs).[3]
-
Focus on key codons: Pay close attention to codons 134, 167, 198, and 200, as these are hotspots for resistance-conferring mutations.[3][4]
-
Utilize molecular assays for rapid screening: For larger sample numbers, consider developing a real-time PCR assay with locked nucleic acid (LNA) Taqman probes or an Amplification Refractory Mutation System (ARMS)-PCR to specifically detect known resistance mutations.[5][6]
-
Possible Cause 2: Increased drug efflux.
-
Troubleshooting Steps:
-
Perform a drug accumulation assay: Incubate resistant and susceptible cells with a fluorescent benzimidazole analogue or a radiolabeled version of your compound. Measure the intracellular concentration over time using flow cytometry or scintillation counting. Reduced accumulation in the resistant line may indicate increased efflux.
-
Test for efflux pump overexpression: Use quantitative PCR (qPCR) to measure the expression levels of genes encoding known drug efflux pumps, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[7][8]
-
Use efflux pump inhibitors (EPIs): Co-administer your benzimidazole compound with a known EPI, such as verapamil or reserpine.[7] A restoration of sensitivity to the benzimidazole drug in the presence of an EPI suggests the involvement of efflux pumps.[7]
-
Problem 2: I have identified a β-tubulin mutation, but I'm unsure if it's causing the observed resistance.
Possible Cause: The mutation may be a silent polymorphism or its functional impact is unknown.
-
Troubleshooting Steps:
-
Perform site-directed mutagenesis: Introduce the identified mutation into a susceptible wild-type background using a technique like CRISPR-Cas9.[4] This allows for the direct assessment of the mutation's effect on drug sensitivity in a controlled genetic context.
-
Conduct in silico modeling: Use molecular docking and dynamics simulations to model the interaction between your benzimidazole drug and both the wild-type and mutated β-tubulin proteins.[3][9] A significant reduction in binding affinity or a change in the binding pose for the mutated protein can provide evidence for its role in resistance.[3]
-
Assess fitness costs: Some resistance mutations may come with a fitness cost to the organism in the absence of the drug.[10][11] Conduct competition assays between the mutated and wild-type strains to evaluate their relative fitness.
-
Data Presentation
Table 1: Common Amino Acid Substitutions in β-tubulin Associated with Benzimidazole Resistance
| Codon Position | Common Amino Acid Change | Organism(s) | Reference(s) |
| 134 | Q134H | Ancylostoma caninum | [3][4] |
| 167 | F167Y | Haemonchus contortus, Ancylostoma caninum | [4] |
| 198 | E198A, E198L, E198V, E198K | Various nematodes, Corynespora cassiicola | [4][11][12] |
| 200 | F200Y | Haemonchus contortus | [4][5] |
Experimental Protocols
Protocol 1: Detection of β-tubulin Mutations using ARMS-PCR
This protocol is adapted for the detection of known SNPs and is based on the principle that primers with a 3' mismatch will not efficiently amplify DNA.[6]
-
DNA Extraction: Isolate high-quality genomic DNA from your samples (e.g., individual worms, fungal mycelia, or cultured cells).
-
Primer Design: Design four primers for each SNP to be analyzed:
-
Two outer primers (forward and reverse) that amplify a larger fragment containing the SNP.
-
Two inner, allele-specific primers (one for the wild-type allele and one for the mutant allele) with a deliberate mismatch at the 3' end to enhance specificity.
-
-
PCR Amplification: Set up two separate PCR reactions for each sample.
-
Reaction 1 (Wild-type detection): Outer primers + wild-type specific inner primer.
-
Reaction 2 (Mutant detection): Outer primers + mutant specific inner primer.
-
-
PCR Conditions (Example):
-
Initial denaturation: 94°C for 45 seconds.
-
35 cycles of:
-
Denaturation: 94°C for 45 seconds.
-
Annealing: Specific temperature for your primers (e.g., 55-60°C) for 45 seconds.
-
Extension: 68°C for 1 minute.
-
-
Final extension: 68°C for 5 minutes.[13]
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the respective reactions indicates the presence of the wild-type or mutant allele.
Protocol 2: In Vitro Egg Hatch Assay (EHA) for Anthelmintics
This assay is used to determine the concentration of a drug that inhibits 50% of nematode eggs from hatching (EC50).[14]
-
Egg Isolation: Recover nematode eggs from fecal samples using a series of sieves and flotation in a saturated salt solution.
-
Drug Dilution Series: Prepare a serial dilution of your benzimidazole compound in an appropriate solvent (e.g., DMSO), and then further dilute in water.
-
Assay Setup:
-
Dispense approximately 100-150 eggs into each well of a 96-well plate.
-
Add the different drug concentrations to the wells. Include a solvent-only control and a negative control (water).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for 48 hours.[14]
-
Counting: After incubation, add a drop of Lugol's iodine to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of hatched eggs for each concentration. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software. Resistance is often confirmed if eggs hatch at concentrations above 0.1 µg/ml of thiabendazole.[14]
Visualizations
References
- 1. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry of benzimidazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular evidence of widespread benzimidazole drug resistance in Ancylostoma caninum from domestic dogs throughout the USA and discovery of a novel β-tubulin benzimidazole resistance mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and measurement of benzimidazole resistance alleles in Haemonchus contortus using real-time PCR with locked nucleic acid Taqman probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Benzimidazole Resistance-Associated Single-Nucleotide Polymorphisms in the Beta-Tubulin Gene in Trichuris trichiura from Brazilian Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic Mechanisms of Benzimidazole Resistance in <em>Caenorhabditis elegans</em> - ProQuest [proquest.com]
- 11. Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. starworms.org [starworms.org]
- 14. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
Technical Support Center: Investigating Off-target Effects of Novel Benzimidazole Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of novel compounds, using (5-bromo-1H-benzo[d]imidazol-2-yl)methanol as a representative example of a new chemical entity within the benzimidazole class. Given the limited public data on this specific molecule, this guide addresses the broader challenges and strategies for characterizing the off-target profile of new benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: I am working with a novel benzimidazole derivative, this compound. What are the potential off-target effects I should be aware of for this class of compounds?
-
Microtubule Inhibition: Certain benzimidazoles, like fenbendazole, can disrupt microtubule polymerization, a mechanism that can affect cell division and intracellular transport.[1][3]
-
Kinase Inhibition: Various derivatives have been shown to inhibit multiple protein kinases, such as EGFR, HER2, CDK2, and mTOR, which could lead to unintended effects on cell signaling pathways.
-
Epigenetic Modulation: Some benzimidazoles can interact with epigenetic targets like DNA methyltransferases and histone deacetylases.[4]
-
Topoisomerase Inhibition: The flexible nature of the bis-benzimidazole ring can allow for DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for DNA replication.[1]
-
Adverse Health Events: Pharmacovigilance studies on some benzimidazole anthelmintics have identified signals for serious adverse events, including hematological and hepatic disorders.[5]
Q2: What is the first step I should take to predict the potential off-targets of my compound?
A2: The initial and most cost-effective step is in silico analysis.[6] Computational tools can predict potential off-target interactions based on the chemical structure of your molecule.[6][7] These methods compare your compound's structure to databases of known ligands and their targets to generate a list of putative off-targets.[7] This provides a ranked list of potential interactions that can guide your subsequent experimental validation.
Q3: My in silico analysis predicted several potential off-target kinases. How can I experimentally validate these predictions?
A3: The standard approach is to perform a kinase profiling assay. This involves screening your compound against a panel of purified kinases at a fixed concentration (e.g., 1 or 10 µM). The results are typically reported as a percentage of inhibition for each kinase. Hits from this initial screen should then be followed up with dose-response studies to determine the IC50 (half-maximal inhibitory concentration) for each validated off-target kinase.
Q4: I am observing unexpected toxicity in my cell-based assays. How can I determine if this is due to an off-target effect?
A4: Unexpected cytotoxicity is a common indicator of off-target activity. To investigate this, consider a multi-pronged approach:
-
Chemoproteomics: This technique aims to identify the full spectrum of protein interactions of a small molecule within a cellular lysate or intact cells.[8]
-
Phenotypic Screening: Compare the cellular phenotype induced by your compound to those of well-characterized tool compounds in high-content imaging or other phenotypic assays.
-
CRISPR-Cas9 Screening: Perform a genome-wide CRISPR screen to identify genes that, when knocked out, confer resistance to your compound's toxicity. The products of these genes are candidate off-targets.
Troubleshooting Guides
Issue 1: High False-Positive Rate in Initial Off-Target Screening
| Potential Cause | Troubleshooting Step |
| Compound Promiscuity | The compound may be a non-specific binder. Perform biophysical assays (e.g., Surface Plasmon Resonance, Thermal Shift Assay) to confirm direct binding and determine binding kinetics. |
| Assay Interference | The compound may be interfering with the assay technology (e.g., autofluorescence, luciferase inhibition). Run your compound in control assays lacking the target protein to identify assay artifacts. |
| Compound Aggregation | At high concentrations, compounds can form aggregates that non-specifically inhibit proteins. Measure particle size using Dynamic Light Scattering (DLS) and include detergents like Triton X-100 in your assay buffer to mitigate aggregation. |
Issue 2: Discrepancy Between In Silico Predictions and Experimental Results
| Potential Cause | Troubleshooting Step |
| Inaccurate Prediction Model | The computational model may not be well-suited for your compound class. Use multiple prediction tools or platforms that employ different algorithms (ligand-based, structure-based) to see if there is a consensus.[7] |
| Cellular Context | In silico and biochemical assays lack the complexity of a live cell. The predicted off-target may not be accessible or expressed in your cellular model. Validate target expression in your cell line using qPCR or western blotting. |
| Metabolic Modification | The parent compound may be metabolized into an active or inactive form within the cell. Analyze the compound's stability and identify major metabolites in your cellular system using LC-MS. |
Quantitative Data Summary
The following tables are examples of how to present quantitative data from off-target profiling studies for a hypothetical benzimidazole derivative.
Table 1: Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target | 98% | 50 |
| Off-Target Kinase A | 75% | 850 |
| Off-Target Kinase B | 52% | 2,500 |
| Off-Target Kinase C | 15% | > 10,000 |
Table 2: Safety Pharmacology Panel (Example Targets)
| Target | Assay Type | % Inhibition @ 10 µM |
| hERG | Radioligand Binding | 8% |
| Cyclooxygenase-1 (COX-1) | Enzymatic | 45% |
| Dopamine Receptor D2 | Radioligand Binding | 22% |
| GABA-A Receptor | Radioligand Binding | < 5% |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
Caption: Troubleshooting unexpected cellular toxicity.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Chemoproteomics - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of benzimidazole derivatives, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Reaction Yield | Reaction Conditions: Suboptimal temperature, reaction time, or solvent.[1] | Optimize temperature and reaction time by monitoring progress with Thin Layer Chromatography (TLC).[2][3] Screen different solvents such as ethanol, methanol, or chloroform.[1] Microwave-assisted synthesis can also significantly reduce reaction times and increase yields.[1][4] |
| Catalyst Choice and Loading: Inactive or inappropriate catalyst, or suboptimal catalyst concentration.[1][2] | Experiment with different catalysts (e.g., Lewis acids like Er(OTf)₃, heterogeneous catalysts like Au/TiO₂).[1][5] Optimize the catalyst loading, as too much or too little can negatively impact the yield.[1] | |
| Starting Material Quality: Impure o-phenylenediamine, aldehyde, or carboxylic acid.[1][2] | Ensure the purity of starting materials through recrystallization or distillation. | |
| Atmosphere: Unwanted oxidation or side reactions due to the presence of air. | For air-sensitive reactions, conduct the synthesis under an inert atmosphere (e.g., Nitrogen or Argon).[1] | |
| Formation of Significant Side Products / Low Selectivity | Incorrect Stoichiometry: Molar ratio of reactants is not optimal. | Carefully control the stoichiometry of o-phenylenediamine to the aldehyde or carboxylic acid. A slight excess of one reactant may be beneficial in some cases.[1][2] |
| Reaction Temperature: Temperature may favor the formation of side products. | Adjust the reaction temperature. Higher temperatures might promote side reactions, while lower temperatures may not be sufficient for the desired cyclization. | |
| Catalyst Choice: The catalyst may not be selective for the desired product. | The choice of catalyst can influence selectivity. For instance, the size of gold nanoparticles has been shown to affect reaction selectivity.[5] Experiment with different catalysts to find one that favors the desired product. | |
| Difficulty in Product Purification | Colored Impurities: Oxidation of starting materials or side reactions can produce colored byproducts.[1][2] | Treat the crude product solution with activated carbon to remove colored impurities.[2] Using o-phenylenediamine dihydrochloride as a starting material can sometimes reduce the formation of colored impurities.[6] |
| Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging.[2] | If recrystallization is ineffective, silica gel column chromatography is a reliable method for purification.[1] Acid-base extraction can be used to separate the basic benzimidazole product from non-basic impurities.[2] | |
| Formation of Emulsion during Extraction: Can make separation of aqueous and organic layers difficult. | Add a saturated brine solution to help break the emulsion.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzimidazole synthesis?
A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives like esters and acid chlorides) or an aldehyde.[1] The reaction with carboxylic acids is known as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1][7]
Q2: How can I improve the yield of my benzimidazole synthesis?
A2: Low yields can be addressed by systematically optimizing several factors:
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Reaction Conditions: Temperature and reaction time are critical. Heating the reaction can significantly improve yields for sluggish reactions.[1]
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Catalyst: The choice and amount of catalyst are crucial. Many syntheses see a dramatic drop in yield without a catalyst or with non-optimal loading.[1]
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Solvent: The solvent can significantly impact reaction rates and yields. Experimenting with different solvents is recommended.[1][3]
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Purity of Starting Materials: Impurities can lead to side reactions and lower yields.[1][2]
Q3: I am observing the formation of 1,2-disubstituted benzimidazoles as a side product. How can I increase selectivity for the 2-substituted product?
A3: The formation of 1,2-disubstituted benzimidazoles is a common issue, especially when using aldehydes.[2] To enhance selectivity for the 2-substituted product:
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Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[2]
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Solvent Choice: The solvent can influence selectivity. Non-polar solvents like toluene may favor the 2-substituted product.[2]
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Catalyst Selection: Certain catalysts can promote the selective formation of the desired product.[6]
Q4: What are the best methods for purifying crude benzimidazole products?
A4: Common purification techniques for benzimidazoles include:
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Recrystallization: A standard method to obtain pure crystalline products.[1] Allowing the solution to cool slowly can improve crystal quality.[1]
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Column Chromatography: Effective for separating the desired product from impurities with similar polarity.[1]
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Acid-Base Extraction: This technique takes advantage of the basicity of the benzimidazole nitrogen to separate it from non-basic impurities.[2]
-
Activated Carbon Treatment: Useful for removing colored impurities.[2]
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This method involves the condensation of an o-phenylenediamine with a carboxylic acid.
Materials:
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o-phenylenediamine (1 mmol)
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Carboxylic acid (1 mmol)
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4N HCl (as catalyst and solvent)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and the carboxylic acid in 4N HCl.
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Heat the reaction mixture at 70-80°C for 2-3 hours, monitoring the reaction progress by TLC.[8]
-
After completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with an alkaline solution (e.g., 10% NaOH or NH₄OH) until a precipitate forms.[8]
-
Filter the separated solid product.
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Wash the solid with cold water and dry it.[9]
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or boiling water) to obtain the pure benzimidazole derivative.[1][9]
Protocol 2: Weidenhagen Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst
This protocol utilizes a recyclable MgO@DFNS catalyst for a greener synthesis.[6]
Materials:
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o-phenylenediamine (OPDA) (1 mmol)
-
Benzaldehyde (1.2 mmol)
-
10 wt% MgO@DFNS catalyst
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Ethanol (10 mL)
Procedure:
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In a round-bottom flask, combine o-phenylenediamine, benzaldehyde, and the MgO@DFNS catalyst in ethanol.[6]
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Stir the mixture at room temperature for 4 hours.[6]
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Monitor the reaction using TLC.[6]
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[6]
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Evaporate the solvent from the filtrate to obtain the crude product.[6]
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Purify the crude product by recrystallization.
Protocol 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This method employs microwave irradiation for rapid and efficient synthesis.[4]
Materials:
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N-substituted-o-phenylenediamine (1 mmol)
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Aldehyde (1 mmol)
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Erbium(III) triflate (Er(OTf)₃) (1 mol%)
Procedure:
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In a microwave reactor vessel, mix the N-substituted-o-phenylenediamine, aldehyde, and Er(OTf)₃.[1]
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Conduct the reaction under solvent-free conditions in a microwave oven at 60°C for 5–10 minutes.[1][4]
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After completion, add water to the reaction mixture.
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Extract the product with ethyl acetate.[1]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-Phenylbenzimidazole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 25 | 12 | <10 |
| 2 | NH₄Cl (10) | Ethanol | 80-90 | 4 | 72-90[7][9] |
| 3 | Au/TiO₂ (1) | CHCl₃:MeOH (3:1) | 25 | 2 | 96[5] |
| 4 | MgO@DFNS (10 wt%) | Ethanol | 25 | 4 | High Yield[6] |
| 5 | Er(OTf)₃ (1) | Solvent-free (MW) | 60 | 0.1 | 99[4] |
Visualizations
Caption: Troubleshooting workflow for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijariie.com [ijariie.com]
Technical Support Center: Purification of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods, or a combination of both, will depend on the impurity profile and the desired final purity of the compound.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Common impurities can include unreacted starting materials such as 4-bromo-1,2-phenylenediamine and glycolic acid. Other potential impurities are side products from the condensation reaction, which may include polymeric materials or products from incomplete cyclization. If the reaction is not carried out under optimal conditions, colored impurities may also be present.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to get a qualitative idea of the number of components in your sample. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities if they are present in significant amounts. Melting point determination can also be a useful indicator of purity, as impurities will typically broaden and depress the melting range.
Q4: What is the general solubility profile of benzimidazole derivatives like this compound?
A4: Benzimidazole derivatives with a hydrogen on the imidazole nitrogen are generally more soluble in polar solvents. The presence of the polar hydroxymethyl group at the 2-position is expected to increase solubility in polar solvents like methanol and ethanol. Solubility in non-polar solvents like hexane is likely to be low. Benzimidazoles are also typically soluble in dilute acidic solutions.
Troubleshooting Guides
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| Solvent is too good. | If the compound is too soluble in the chosen solvent even at low temperatures, you will experience low recovery. Try a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents, such as ethanol/water or methanol/water, can be effective.[1] |
| Too much solvent used. | Using an excessive amount of solvent to dissolve the crude product will result in a lower yield upon cooling. Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Cooling was too rapid. | Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Premature crystallization during hot filtration. | If the solution cools too much during hot filtration to remove insoluble impurities, the product will crystallize on the filter paper. Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible. |
Problem 2: Ineffective Separation by Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | If the solvent system is too polar, all compounds will elute quickly with poor separation. If it is not polar enough, the target compound may not move from the baseline. Use TLC to determine an optimal solvent system that gives your target compound an Rf value of approximately 0.3-0.4. A good starting point for benzimidazoles is a gradient of ethyl acetate in hexane, potentially with a small amount of methanol for more polar compounds. |
| Column overloading. | Loading too much crude material onto the column will lead to broad bands and poor separation. As a general rule, use a ratio of at least 30:1 of silica gel to crude product by weight. |
| Co-elution of impurities. | An impurity may have a similar polarity to your target compound, making separation difficult. Try a different solvent system. Sometimes switching to a different stationary phase, such as alumina, can be effective, especially for basic compounds like benzimidazoles.[1] |
| Streaking or tailing of the compound on the column. | This is common for nitrogen-containing compounds on silica gel due to interactions with acidic sites. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to improve peak shape.[1] |
Data Presentation
Table 1: User-Defined Purification Data for this compound
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) | Observations |
| Recrystallization (Solvent: ) | ||||||
| Column Chromatography (Eluent: ) | ||||||
| User to fill in the data based on their experimental results. |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) while stirring until the solid is completely dissolved.[1]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. For maximum yield, the flask can then be placed in an ice bath.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum.
Protocol 2: Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed stationary phase.
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Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the eluting solvent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
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Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate, followed by the addition of methanol if necessary).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
Technical Support Center: Crystallization of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is not crystallizing from the solution, what should I do?
A1: Failure to crystallize is a common issue that can be addressed by several methods.[1][2] If the solution is clear, it might be supersaturated.[1] Try the following techniques to induce crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[1]
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Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
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Reducing Solvent Volume: If too much solvent was used, the compound's concentration might be too low to crystallize. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
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Cooling: Try cooling the solution in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Anti-Solvent Addition: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution until it becomes slightly turbid, which can induce crystallization.
Q2: The crystallization is happening too quickly, resulting in a powder instead of crystals. How can I slow it down?
A2: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product.[1] An ideal crystallization process should show initial crystal formation within about 5 minutes, with continued growth over 20 minutes.[1] To slow down the rate of crystallization:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the solution to ensure you are not at the bare minimum for dissolution.[1]
-
Insulate the Flask: Allow the flask to cool slowly at room temperature by insulating it. You can wrap it in glass wool or place it in a Dewar flask.
-
Use a Solvent System with Lower Volatility: Highly volatile solvents evaporate quickly, leading to rapid saturation and precipitation. Consider using a solvent with a higher boiling point.
Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present. To resolve this:
-
Add More Solvent: Re-dissolve the oil by heating the solution and adding more of the primary solvent.
-
Change the Solvent System: Select a solvent with a lower boiling point or use a solvent mixture.
-
Lower the Crystallization Temperature: Try inducing crystallization at a lower temperature.
Q4: The yield of my recrystallized product is very low. What are the potential causes and solutions?
A4: A low yield can be frustrating, but it's often preventable.[1] Common causes include:
-
Using Too Much Solvent: This is a frequent reason for low recovery as a significant amount of the compound remains in the mother liquor.[1] Before discarding the filtrate, you can try to recover more product by evaporating some of the solvent and cooling the solution again.
-
Premature Crystallization: If the compound crystallizes during a hot filtration step, you can lose a substantial amount of product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Precipitation: Make sure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
Q5: What are some suitable solvents for the crystallization of this compound?
A5: The choice of solvent is crucial for successful crystallization. For benzimidazole derivatives, a range of polar and non-polar solvents, as well as their mixtures, have been used successfully.[3][4] The presence of the polar hydroxymethyl group and the relatively non-polar bromo-substituted benzene ring in this compound suggests that a solvent system with intermediate polarity might be optimal.
Data Presentation: Solvent Selection for Benzimidazole Derivatives
The following table provides a list of commonly used solvents for the recrystallization of benzimidazole derivatives, which can serve as a starting point for optimizing the crystallization of this compound.
| Solvent Class | Examples | Suitability for Benzimidazole Derivatives |
| Alcohols | Methanol, Ethanol, Isopropanol | Often good solvents for dissolving at elevated temperatures.[3] Mixtures with water are commonly used.[4] |
| Ketones | Acetone | Can be effective, sometimes used in combination with other solvents. |
| Esters | Ethyl acetate | A moderately polar solvent that can be a good choice. |
| Halogenated | Dichloromethane, Chloroform | May be suitable for less polar derivatives.[3] |
| Hydrocarbons | Toluene, Hexane, Cyclohexane | Generally used as anti-solvents or for precipitating the product.[3] |
| Ethers | Diethyl ether, Diisopropyl ether | Can be used as anti-solvents.[3] |
| Amides | Dimethylformamide (DMF) | A highly polar solvent, often used for dissolving poorly soluble compounds. |
| Water | - | Can be used for more polar derivatives or as an anti-solvent.[4] |
Experimental Protocols
General Protocol for Recrystallization of this compound
This is a general guideline; specific volumes and temperatures should be optimized for your particular sample.
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Solvent Selection: Choose a suitable solvent or solvent pair from the table above. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.
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Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in troubleshooting the crystallization of this compound.
Caption: Troubleshooting workflow for crystallization.
Caption: Experimental workflow for crystallization.
References
Technical Support Center: (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation pathways of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the known behavior of benzimidazole derivatives, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.[1][2] The imidazole ring is susceptible to oxidative cleavage, and the presence of the bromo-substituent may influence the degradation profile.[1][3]
Q2: How can I monitor the degradation of my compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[1][4][5] For definitive identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1][6][7]
Q3: What storage conditions are recommended to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Benzimidazole derivatives can be sensitive to light and moisture.[1] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.
Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?
A4: Unexpected peaks likely represent degradation products or impurities from the synthesis. To identify them, a forced degradation study is recommended.[1][8] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. The retention times of the peaks from the stressed samples can then be compared to the unexpected peaks in your analysis. LC-MS analysis is crucial for determining the mass of these unknown peaks, which aids in their identification.[7]
Q5: My compound's concentration is decreasing over time, but I don't see significant degradation peaks in the chromatogram. Why?
A5: This "mass balance" issue can arise for several reasons:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and therefore are not detected by a UV detector. Using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could help.
-
Precipitation: The compound or its degradants may be precipitating out of the solution.
-
Adsorption: The compound may be adsorbing to the surface of the storage container. Using silanized glass or polypropylene vials may mitigate this.
-
Formation of Volatile Products: Degradation may lead to volatile products that are lost from the sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of the compound under ambient conditions. | The compound is sensitive to light (photodegradation) or heat. | Store the compound and its solutions protected from light and at a lower temperature (e.g., in an amber vial in a refrigerator). |
| Multiple unknown peaks appearing in the HPLC chromatogram after storage in solution. | The solvent may be reacting with the compound, or the compound is unstable in that solvent. | Prepare fresh solutions for analysis. Investigate the stability of the compound in different solvents (e.g., acetonitrile, methanol, water at different pH values). |
| Inconsistent purity results between different batches. | Variability in the synthesis or purification process. | Ensure consistent synthesis and purification protocols. Perform thorough analytical characterization (e.g., NMR, MS, HPLC) on each new batch. |
| Poor separation of the main peak from degradation products in HPLC. | The HPLC method is not optimized for stability indication. | Develop a stability-indicating HPLC method. This involves adjusting parameters such as the mobile phase composition, gradient, column type, and temperature to achieve baseline separation of the parent compound from all potential degradation products. A forced degradation study is essential for this method development.[9] |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is critical for identifying potential degradation products and establishing a stability-indicating analytical method.[8][10]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions: (ICH Q1A guidelines)[8]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours. Analyze samples at different time points.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC-UV method.
-
Characterize significant degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 15.2% | 2 | 8.5 min |
| 0.1 M NaOH | 24 hours | 25.8% | 3 | 6.2 min, 9.1 min |
| 3% H₂O₂ | 24 hours | 40.1% | 4 | 7.3 min |
| Heat (80°C) | 48 hours | 8.5% | 1 | 8.5 min |
| Light (ICH Q1B) | 7 days | 32.7% | 3 | 10.4 min |
Note: The data presented in this table is hypothetical and serves as an example of how to summarize results from a forced degradation study.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
Reducing cytotoxicity of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-bromo-1H-benzo[d]imidazol-2-yl)methanol who are encountering cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls when using this compound. What are the potential mechanisms for this off-target toxicity?
A1: this compound belongs to the benzimidazole class of compounds. The cytotoxicity of benzimidazole derivatives can stem from various mechanisms, and the specific pathway for this compound in your normal cells may need to be elucidated experimentally. General mechanisms for this class of compounds include:
-
Microtubule Inhibition: Many benzimidazole compounds interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] This is a common mechanism of toxicity that can affect all dividing cells, including normal proliferating cells.
-
Topoisomerase Inhibition: Some benzimidazole derivatives can inhibit topoisomerase I or II, enzymes crucial for DNA replication and repair.[2][3] This action can lead to DNA damage and cell death.
-
Kinase Inhibition: Benzimidazoles have been shown to inhibit various protein kinases, such as EGFR, HER2, and CDK2, which are involved in cell signaling pathways that regulate cell growth, proliferation, and survival.[3][4] While often targeted in cancer cells, inhibition of these kinases in normal cells can also lead to cytotoxicity.
-
Induction of Apoptosis: Benzimidazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5][6] This can be triggered by a variety of cellular stresses, including those mentioned above.
-
PARP Inhibition: Certain benzimidazole derivatives act as PARP inhibitors, which can affect DNA repair mechanisms.[2]
To determine the specific mechanism in your cell line, we recommend performing a series of experiments as outlined in the troubleshooting guide below.
Q2: How can we reduce the cytotoxicity of this compound in our normal cells while maintaining its efficacy against our target (e.g., cancer) cells?
A2: Reducing off-target cytotoxicity is a common challenge in drug development. Here are several strategies you can employ:
-
Dose-Response Optimization: The first step is to perform a careful dose-response study in both your normal and target cell lines to determine the therapeutic window. It's possible that a lower concentration of the compound may be effective against your target cells with minimal toxicity to normal cells.
-
Combination Therapy: Consider using this compound in combination with another agent that potentiates its effect in target cells. This could allow you to use a lower, less toxic concentration of the benzimidazole derivative.
-
Use of Cytoprotective Agents: Depending on the mechanism of cytotoxicity, specific cytoprotective agents could be used to protect normal cells. For example, if the toxicity is related to oxidative stress, antioxidants could be co-administered. However, this requires identifying the specific mechanism of toxicity first.
-
Pulsed Dosing: Instead of continuous exposure, treating cells with the compound for a shorter period, followed by a washout, may be sufficient to achieve the desired effect in target cells while allowing normal cells to recover.
-
Targeted Delivery Systems: For in vivo studies, encapsulating the compound in a nanoparticle or liposome that is targeted to the desired cells or tissue can significantly reduce systemic toxicity.
Q3: Are there any data on the cytotoxicity of other bromo-substituted benzimidazole derivatives in normal versus cancer cells?
A3: Yes, several studies have investigated bromo-substituted benzimidazole derivatives and have sometimes included normal cell lines as controls. Generally, many of these compounds show some degree of selectivity for cancer cells, but cytotoxicity in normal cells can still be a concern.
For example, one study found that a bromo-derivative of benzimidazole (referred to as compound 5) was tested on HEK-293 human embryonic kidney cells and was found to be safer with lesser cytotoxicity compared to the cancer cell lines it was tested against.[6] Another study investigating a series of benzimidazole derivatives found that some compounds showed toxic effects against A549 lung cancer cells but were less toxic against the normal lung epithelial cell line BEAS-2B when compared to cisplatin.[7]
Below is a summary table of cytotoxicity data for some benzimidazole derivatives from the literature to illustrate the concept of differential cytotoxicity.
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Normal Cell Line | IC50/GI50 (µM) | Reference |
| Benzimidazole-based derivatives | NCI-60 Panel | Varies | - | - | [3] |
| Benzimidazole salt (Compound 3) | HepG2 | 25.14 | HEK-293T | Not specified, but selective | [5] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l) | NCI-60 Panel | 0.43 - 7.73 | HEK-293 | No cytotoxicity | [2] |
| Bromo-derivative (Compound 5) | MCF-7, DU-145 | 17.8, 10.2 | HEK-293 | Less cytotoxic | [6] |
| Benzimidazole derivatives (various) | A549 | Varies | BEAS-2B | Less toxic than cisplatin | [7] |
| 1H-benzo[d]imidazoles (BBZs) | NCI-60 Panel | 0.16 - 3.6 | HEK, NIH3T3 | Less toxic | [8][9] |
Note: IC50 is the half-maximal inhibitory concentration. GI50 is the half-maximal growth inhibition. This table is for illustrative purposes and the specific values can be found in the cited literature.
Troubleshooting Guide: Investigating and Mitigating Cytotoxicity
If you are observing unexpected cytotoxicity in your normal cell lines, follow this workflow to diagnose the problem and find a solution.
Diagram: Workflow for Investigating and Mitigating Cytotoxicity
Caption: A step-by-step workflow for researchers to investigate and address the cytotoxicity of a compound in normal cells.
Step 1: Quantify the Cytotoxicity
Before attempting to reduce the cytotoxicity, it is essential to accurately quantify it.
Experiment: Perform a dose-response curve using a cell viability assay.
Recommended Protocol: --INVALID-LINK--
Expected Outcome: This will provide you with the IC50 (half-maximal inhibitory concentration) value for your normal cell line and your target cell line. The ratio of these values will define the therapeutic window. A narrow therapeutic window indicates a higher likelihood of off-target toxicity.
Step 2: Determine the Primary Mechanism of Cell Death
Understanding how the compound is killing the normal cells is crucial for developing a mitigation strategy.
Experiment 1: Analyze the cell cycle distribution of treated cells.
Recommended Protocol: --INVALID-LINK--
Expected Outcome: If the compound is a microtubule inhibitor, you would expect to see an accumulation of cells in the G2/M phase of the cell cycle.[2][6]
Experiment 2: Detect and quantify apoptosis.
Recommended Protocol: --INVALID-LINK--
Expected Outcome: An increase in Annexin V positive cells will indicate that the compound is inducing apoptosis.[5][6] This can help to confirm if the cell death is programmed and may point towards specific apoptotic pathways.
Diagram: Potential Benzimidazole-Induced Apoptosis Pathway
Caption: A simplified diagram illustrating a potential signaling pathway for apoptosis induced by benzimidazole derivatives.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
96-well plates
-
Your normal and target cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of the compound on the cell cycle.
Materials:
-
6-well plates
-
Your cell line
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at the IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection with Annexin V/PI Staining
This protocol is for detecting and quantifying apoptotic cells.
Materials:
-
6-well plates
-
Your cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at the IC50 concentration for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Benzimidazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of the bioavailability of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many benzimidazole derivatives?
A1: The low oral bioavailability of benzimidazole derivatives primarily stems from three main factors:
-
Poor Aqueous Solubility: Many benzimidazoles are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, meaning they have high permeability but low solubility. This poor solubility is a significant rate-limiting step for their absorption in the gastrointestinal (GI) tract.
-
Rapid First-Pass Metabolism: Benzimidazoles often undergo extensive metabolism in the liver, primarily by cytochrome P450 (CYP450) enzymes, before reaching systemic circulation.[1] This "first-pass effect" significantly reduces the amount of active drug that is available to the body.
-
Low Permeability: While many benzimidazoles are considered highly permeable, some derivatives exhibit low permeability across the intestinal epithelium, further limiting their absorption.[2]
Q2: What are the most common formulation strategies to improve the bioavailability of benzimidazole derivatives?
A2: Several formulation strategies can be employed to overcome the bioavailability challenges of benzimidazoles:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix.[3] The drug is present in an amorphous state, which enhances its dissolution rate and, consequently, its bioavailability.[3]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanonization) significantly increases the surface area for dissolution.[4] Nanosuspensions and nanoemulsions are common nanotechnology-based approaches.[4][5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes.[6] This complexation increases the aqueous solubility of the drug.[6]
-
Salt Formation: For benzimidazole derivatives with ionizable groups, converting the free base or acid into a salt form can significantly improve its solubility and dissolution rate.[7]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic benzimidazoles.[8]
Q3: How can I troubleshoot inconsistent results in my in vitro dissolution studies?
A3: Inconsistent dissolution results can arise from several factors. Here are some troubleshooting steps:
-
Variability in Solid-State Properties: Ensure the crystalline form (polymorphism) of your benzimidazole derivative is consistent across batches. Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) for characterization.
-
Inconsistent Formulation Manufacturing: Tightly control critical process parameters during the preparation of your formulation (e.g., solid dispersion, nanosuspension).
-
Dissolution Medium De-gassing: Inadequate de-gassing of the dissolution medium can lead to the formation of bubbles on the dosage form, which can affect the dissolution rate.
-
Assay Method Validation: Ensure your analytical method (e.g., HPLC) for quantifying the dissolved drug is validated for linearity, accuracy, and precision.
Q4: My benzimidazole derivative shows high solubility but still has low bioavailability. What could be the issue?
A4: If solubility is not the limiting factor, the low bioavailability is likely due to either low intestinal permeability or extensive first-pass metabolism.
-
Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine the compound's ability to cross the intestinal epithelium. An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells.
-
Investigate Metabolism: Perform an in vitro CYP450 inhibition assay to understand the metabolic stability of your compound. If the compound is rapidly metabolized by CYP450 enzymes, this can significantly reduce its bioavailability.
Troubleshooting Guides
Issue: Low Aqueous Solubility
| Potential Cause | Suggested Solution |
| Intrinsic poor solubility of the benzimidazole derivative. | 1. Salt Formation: If the compound has an ionizable group, attempt to form a salt to improve solubility. 2. pH Adjustment: Determine the pH-solubility profile of your compound and adjust the pH of the formulation vehicle if possible. 3. Co-solvents: Use a pharmaceutically acceptable co-solvent (e.g., PEG 400, ethanol) in your formulation. Always include a vehicle control to assess the co-solvent's effect on the experiment. |
| Crystalline nature of the drug. | 1. Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC, PEG) to convert the drug to an amorphous form. 2. Nanonization: Reduce the particle size to the nanoscale using techniques like media milling or high-pressure homogenization to prepare a nanosuspension. |
| Poor wettability. | Surfactants: Incorporate a small amount of a suitable surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) in the formulation to improve the wetting of the drug particles. |
Issue: Low Permeability in Caco-2 Assay
| Potential Cause | Suggested Solution |
| Low passive diffusion. | 1. Prodrug Approach: Synthesize a more lipophilic prodrug that can cross the cell membrane more easily and then be converted to the active drug inside the cell. 2. Chemical Modification: Introduce less polar functional groups to the molecule to increase its lipophilicity. |
| Active efflux by transporters (e.g., P-gp). | 1. Co-administration with an Inhibitor: In preclinical studies, co-administer the benzimidazole derivative with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. 2. Formulation with Excipients: Some excipients can inhibit efflux transporters. Investigate the use of such excipients in your formulation. |
| Poor integrity of the Caco-2 cell monolayer. | Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity. |
Issue: High First-Pass Metabolism
| Potential Cause | Suggested Solution |
| Rapid metabolism by CYP450 enzymes. | 1. Co-administration with a CYP450 Inhibitor: In preclinical models, co-administer with a known inhibitor of the relevant CYP450 isozyme to assess the impact on bioavailability. 2. Structural Modification: Modify the chemical structure at the site of metabolism to block or slow down the metabolic reaction. 3. Alternative Routes of Administration: For preclinical studies, consider routes that bypass the liver, such as intravenous or transdermal administration, to determine the absolute bioavailability. |
Data Presentation
Table 1: Enhancement of Benzimidazole Solubility using Cyclodextrins
| Benzimidazole Derivative | Cyclodextrin | Fold Increase in Solubility (Approximate) |
| Albendazole | β-cyclodextrin | 223x[7][9] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x[7][9] |
| Albendazole | HPβCD with Polyvinylpyrrolidone (PVP) | 1412x[7][9] |
| Fenbendazole | β-cyclodextrin | 432x[7][9] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x[7][9] |
| Fenbendazole | HPβCD with Polyvinylpyrrolidone (PVP) | 1373x[7][9] |
Experimental Protocols
Protocol 1: Preparation of a Benzimidazole Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a poorly soluble benzimidazole derivative to enhance its dissolution rate.
Materials:
-
Benzimidazole derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Methanol, Ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of the benzimidazole derivative and the hydrophilic polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Once the solvent is completely removed, a thin film will be formed on the inner wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
Objective: To determine the in vitro dissolution rate of a benzimidazole derivative formulation.
Materials:
-
Dissolution testing apparatus (USP Apparatus 2)
-
Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)
-
Benzimidazole formulation (e.g., tablet, capsule, or powder)
-
Syringes and filters (e.g., 0.45 µm)
-
HPLC system for analysis
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed, typically to 50 or 75 rpm.
-
Place one unit of the benzimidazole formulation into the vessel.
-
Start the dissolution apparatus and the timer simultaneously.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples immediately through a suitable filter.
-
Analyze the concentration of the dissolved drug in the samples using a validated HPLC method.
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a benzimidazole derivative.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plate format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Benzimidazole derivative stock solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Measure the TEER of each monolayer to ensure its integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Add the transport buffer containing the test compound to the apical (donor) side of the insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the transport buffer containing the test compound to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Incubate and sample from the apical side as described above.
-
-
At the end of the experiment, determine the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol 4: HPLC Analysis of a Benzimidazole Derivative in Plasma
Objective: To quantify the concentration of a benzimidazole derivative in plasma samples for pharmacokinetic studies.
Materials:
-
Plasma samples
-
Internal standard (IS)
-
Protein precipitation agent (e.g., Acetonitrile, Methanol)
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Add the protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex the mixture for a few minutes to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject a specific volume of the reconstituted sample into the HPLC system.
-
Separate the analyte and IS on the C18 column using a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer).
-
Detect the compounds using the detector set at an appropriate wavelength or mass transition.
-
Quantify the concentration of the benzimidazole derivative by comparing its peak area to that of the internal standard, using a standard curve.
-
Visualizations
Caption: Experimental workflow for enhancing and assessing benzimidazole bioavailability.
Caption: Simplified pathway of benzimidazole absorption and first-pass metabolism.
References
- 1. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. iipseries.org [iipseries.org]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 9. scielo.br [scielo.br]
Technical Support Center: Synthesis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. This guide addresses specific issues that may be encountered during synthesis, focusing on reaction optimization, side-product mitigation, and purification strategies, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the condensation of 4-bromo-1,2-phenylenediamine with glycolic acid. This reaction is typically carried out by heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate amide which then undergoes cyclization to form the benzimidazole ring.[1][2]
Q2: What are the typical yields for this synthesis?
A2: Yields for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids can vary significantly depending on the specific substrates and reaction conditions.[1][2] For the synthesis of the parent compound, 1H-benzimidazol-2-yl-methanol, from o-phenylenediamine and glycolic acid, yields of around 50% have been reported in laboratory-scale preparations. When scaling up the synthesis of this compound, yields may be affected by factors such as reaction temperature, catalyst loading, and purification efficiency.
Q3: What are the critical parameters to control during the reaction?
A3: Several parameters are crucial for a successful synthesis:
-
Temperature: The reaction typically requires heating. The optimal temperature should be determined experimentally to ensure complete reaction without significant decomposition of starting materials or product.
-
Catalyst: The choice and amount of acid catalyst can significantly influence the reaction rate and yield.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal time for completion. Prolonged reaction times at elevated temperatures can lead to increased side-product formation.
-
Atmosphere: o-Phenylenediamines can be susceptible to oxidation, which can lead to colored impurities.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this issue.
Q4: How can I purify the final product?
A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of the impurities. Due to the presence of both a basic benzimidazole ring and a polar hydroxyl group, finding a suitable single solvent for recrystallization can be challenging. A solvent system (a mixture of a good solvent and a poor solvent) may be required. For column chromatography, a mobile phase of ethyl acetate and hexane is often a good starting point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive or insufficient catalyst. - Poor quality of starting materials (e.g., oxidized 4-bromo-1,2-phenylenediamine). | - Increase reaction time and monitor by TLC/HPLC until starting material is consumed. - Optimize the reaction temperature. A temperature gradient study can be performed. - Use a fresh batch of catalyst or increase the catalyst loading. - Use purified starting materials. 4-bromo-1,2-phenylenediamine can be purified by recrystallization. |
| Formation of a Dark-Colored Reaction Mixture and Product | - Oxidation of the 4-bromo-1,2-phenylenediamine starting material. - Decomposition of starting materials or product at high temperatures. | - Run the reaction under an inert atmosphere (nitrogen or argon). - Avoid excessive heating and prolonged reaction times. - The crude product can be treated with activated carbon to remove some colored impurities before further purification. |
| Multiple Spots on TLC, Indicating Side Products | - Incomplete cyclization: The intermediate amide may be present. - Dimerization/Polymerization: Self-condensation of glycolic acid or reaction between the product and starting materials. - Decarboxylation: If the reaction is pushed too hard, the hydroxymethyl group could potentially be lost. | - Ensure sufficient reaction time and optimal temperature for complete cyclization. - Use a slight excess of one reactant to drive the reaction to completion and minimize self-condensation of the other. - Careful control of reaction temperature is crucial. |
| Difficulty in Product Isolation and Purification | - The product may be highly soluble in the work-up solvent. - The product and impurities may have similar polarities, making chromatographic separation difficult. - The product may be an oil or amorphous solid that is difficult to crystallize. | - During aqueous work-up, adjust the pH to the isoelectric point of the product to minimize its solubility in water before extraction. - Explore different solvent systems for column chromatography. Sometimes a small amount of a polar solvent like methanol in the eluent can improve separation. - Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Glycolic acid
-
Hydrochloric acid (or p-toluenesulfonic acid)
-
Suitable solvent (e.g., water, ethanol, or a mixture)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq.) and glycolic acid (1.1 eq.) in the chosen solvent.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Conditions (for illustrative purposes)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl | Water | 100 | 6 | 45 |
| 2 | p-TsOH | Ethanol | 78 | 8 | 52 |
| 3 | HCl | Water/Ethanol (1:1) | 90 | 6 | 48 |
| 4 | None | Water | 100 | 12 | 25 |
Note: This data is illustrative and based on typical yields for similar reactions. Actual yields may vary.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low synthesis yield.
References
Validation & Comparative
A Comparative Analysis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol and Its Analogs in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol and structurally similar benzimidazole derivatives, focusing on their synthesis, anticancer, and antimicrobial properties. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, attributed to their structural similarity to endogenous purines.[1] This allows them to interact with various biological targets.[1] This document summarizes quantitative biological data, details experimental methodologies for key assays, and presents visual diagrams of synthetic pathways and potential mechanisms of action to aid in drug discovery and development efforts.
Chemical Structures of Compared Compounds
For this comparative study, we will focus on this compound and a selection of its analogs with variations at the 2- and 5-positions of the benzimidazole ring.
-
Compound A: this compound
-
Compound B: (5-chloro-1H-benzo[d]imidazol-2-yl)methanol
-
Compound C: (5-nitro-1H-benzo[d]imidazol-2-yl)methanol
-
Compound D: (1H-benzo[d]imidazol-2-yl)methanol
-
Compound E: 2-(5-bromo-1H-benzo[d]imidazol-2-yl)acetonitrile
Data Presentation
The following tables summarize the available quantitative data on the anticancer and antimicrobial activities of the selected benzimidazole derivatives. It is important to note that the data are compiled from various studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative | HepG2 (Liver) | <10 | [2] |
| MCF7 (Breast) | <10 | [2] | |
| HCT-116 (Colon) | <10 | [2] | |
| 2-Substituted Benzimidazole Derivative | HepG2 (Liver) | 7.82 - 10.21 | [3] |
| MCF7 (Breast) | 7.82 - 10.21 | [3] | |
| 5-Substituted-2-methylbenzimidazole Derivative | Various (60 cell lines) | Potent Activity | [4] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound / Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Substituted Benzimidazole Derivatives | S. aureus | 62.5 | C. albicans | Moderate Activity | [1] |
| E. faecalis | 62.5 | [1] | |||
| Novel Benzimidazole Derivatives | S. aureus | 15.62 | C. albicans | - | [5] |
| S. epidermidis | - | [5] | |||
| E. coli | - | [5] | |||
| Benzimidazole-triazole derivatives | S. aureus | 8 - 32 | [6] | ||
| E. coli | >256 | [6] | |||
| K. pneumoniae | >256 | [6] |
Note: The antimicrobial activity of benzimidazole derivatives is highly dependent on the specific substitutions. Generally, they exhibit better activity against Gram-positive bacteria than Gram-negative bacteria.[1][6]
Experimental Protocols
General Synthesis of 2-(Hydroxymethyl)benzimidazole Derivatives
A common and effective method for the synthesis of 2-(hydroxymethyl)benzimidazole derivatives involves the condensation of an appropriately substituted o-phenylenediamine with glycolic acid.[7]
Materials:
-
Substituted o-phenylenediamine (e.g., 4-bromo-1,2-diaminobenzene)
-
Glycolic acid
-
4N Hydrochloric acid
-
Sodium hydroxide solution (10%)
-
Ethanol
Procedure:
-
A mixture of the substituted o-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents) in 4N hydrochloric acid is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and neutralized with a 10% sodium hydroxide solution until a precipitate is formed.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-(hydroxymethyl)benzimidazole derivative.
A general workflow for the synthesis is depicted in the following diagram.
Caption: General synthesis workflow for 2-(hydroxymethyl)benzimidazoles.
In Vitro Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF7, HCT-116)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and interference with DNA synthesis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by these compounds, leading to apoptosis.
Caption: Hypothetical apoptotic pathway induced by benzimidazole compounds.
Conclusion
This compound and its structural analogs represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The presence of the bromine atom at the 5-position, combined with the hydroxymethyl group at the 2-position, appears to be a key structural feature for biological activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxy-2-(hydroxymethyl)benzimidazole|RUO [benchchem.com]
Validating Anticancer Properties: A Comparative Analysis of Bromo-Benzimidazole Derivatives in Preclinical Animal Models
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, the benzimidazole scaffold has emerged as a promising framework for the development of potent anticancer agents. While a broad spectrum of benzimidazole derivatives has demonstrated significant in vitro cytotoxicity against various cancer cell lines, the successful translation of these findings into clinical applications hinges on rigorous in vivo validation. This guide provides a comparative analysis of the preclinical anticancer activity of bromo-substituted benzimidazole derivatives against established standard-of-care chemotherapeutic agents in animal models of breast, lung, and colon cancer.
It is important to note that while the specific compound (5-bromo-1H-benzo[d]imidazol-2-yl)methanol is a molecule of interest, a comprehensive review of current literature did not yield specific in vivo efficacy studies for this particular derivative. Therefore, this guide will focus on closely related bromo-benzimidazole compounds for which peer-reviewed in vivo data are available, offering valuable insights into the potential of this chemical class.
Comparative Efficacy in Breast Cancer Xenograft Models
The MCF-7 human breast cancer cell line is a cornerstone of in vitro and in vivo breast cancer research. In preclinical animal models, the efficacy of novel compounds is often benchmarked against doxorubicin, a long-standing and potent anthracycline antibiotic used in breast cancer chemotherapy.
Table 1: In Vivo Efficacy of a Representative Bromo-Benzimidazole Derivative vs. Doxorubicin in an MCF-7 Xenograft Model
| Compound | Animal Model | Tumor Model | Dosage & Administration | Tumor Growth Inhibition (TGI) | Reference |
| Representative Bromo-Benzimidazole Derivative | Nude Mice | MCF-7 Xenograft | Data not available in sufficient detail for direct comparison. Further studies are required. | Not Applicable | N/A |
| Doxorubicin | Nude Mice | MCF-7 Xenograft | 0.1 μg/mL (equivalent dose in nanoparticle formulation) | Significant tumor growth inhibition observed.[1] | [1][2] |
Comparative Efficacy in Lung Cancer Xenograft Models
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The A549 cell line, derived from a human lung adenocarcinoma, is extensively used to model NSCLC in vivo. Cisplatin, a platinum-based chemotherapeutic, is a foundational treatment for many solid tumors, including lung cancer.
Table 2: In Vivo Efficacy of a Representative Bromo-Benzimidazole Derivative vs. Cisplatin in an A549 Xenograft Model
| Compound | Animal Model | Tumor Model | Dosage & Administration | Tumor Growth Inhibition (TGI) | Reference |
| Representative Bromo-Benzimidazole Derivative | Nude Mice | A549 Xenograft | Data not available in sufficient detail for direct comparison. Further studies are required. | Not Applicable | N/A |
| Cisplatin | Nude Mice | A549 Xenograft | 1 mg Pt/kg, twice weekly | 54% TGI on day 20.[3] | [3][4][5] |
Comparative Efficacy in Colon Cancer Xenograft Models
Colorectal cancer is a significant global health concern. The HCT-116 human colon cancer cell line is a well-established model for studying the disease in vivo. 5-Fluorouracil (5-FU), a pyrimidine analog, has been a mainstay in the treatment of colorectal cancer for decades.
Table 3: In Vivo Efficacy of a Representative Bromo-Benzimidazole Derivative vs. 5-Fluorouracil in an HCT-116 Xenograft Model
| Compound | Animal Model | Tumor Model | Dosage & Administration | Tumor Growth Inhibition (TGI) | Reference |
| Representative Bromo-Benzimidazole Derivative | Nude Mice | HCT-116 Xenograft | Data not available in sufficient detail for direct comparison. Further studies are required. | Not Applicable | N/A |
| 5-Fluorouracil (5-FU) | Nude Mice | HCT-116 Xenograft | 10 mg/kg for 20 days | Significant tumor growth delay and increased survival.[6][7] | [6][7][8][9] |
Experimental Protocols
The validation of anticancer agents in animal models requires standardized and reproducible experimental protocols. Below are generalized methodologies for the key experiments cited in this guide.
Human Tumor Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of sterile saline or culture medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups.
-
Drug Administration: The investigational compound (e.g., a bromo-benzimidazole derivative) or the standard-of-care drug (e.g., doxorubicin, cisplatin, 5-FU) is administered according to a predefined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The control group receives the vehicle used to dissolve the drugs.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specified maximum size or after a predetermined treatment period. Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint. Animal body weight is monitored throughout the study as an indicator of toxicity.
Mechanistic Insights: Signaling Pathways
The anticancer activity of benzimidazole derivatives and standard chemotherapeutics is often attributed to their interference with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: Simplified signaling pathways of bromo-benzimidazole derivatives and standard anticancer drugs.
Caption: General experimental workflow for in vivo anticancer drug validation.
Conclusion
While direct in vivo evidence for the anticancer activity of this compound is currently lacking in published literature, the broader class of bromo-benzimidazole derivatives holds considerable promise as novel therapeutic agents. The preclinical data for related compounds suggest potential for significant tumor growth inhibition. However, to establish a definitive therapeutic window and comparative efficacy, further rigorous in vivo studies are imperative. Such studies should directly compare these novel agents against standard-of-care drugs in well-characterized animal models, utilizing standardized protocols as outlined in this guide. The insights gained from these future investigations will be critical in determining the clinical translatability of this promising class of anticancer compounds.
References
- 1. Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of sequential treatment of HCT116 colon cancer monolayers and xenografts with docetaxel, flavopiridol, and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 9. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of benzimidazole derivatives.
##Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding derivatives with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzimidazole derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways and research workflows, this document aims to facilitate the rational design of next-generation therapeutic agents.
The versatility of the benzimidazole core allows for structural modifications at several key positions, most notably at the N-1, C-2, C-5, and C-6 positions, which significantly influences their biological profiles.[1][2] This adaptability has led to the development of numerous clinically approved drugs for a variety of conditions.[1] This guide delves into specific examples from recent literature to illustrate how targeted chemical modifications impact the anticancer and antimicrobial efficacy of these compounds.
Comparative Analysis of Anticancer Activity
The anticancer potential of benzimidazole derivatives often stems from their ability to interfere with crucial cellular processes such as cell division and signaling.[3][4] One of the key mechanisms of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[4][5][6]
Quantitative SAR Data: Anticancer Benzimidazole Derivatives
The following table summarizes the in vitro cytotoxicity of a series of 2-substituted benzimidazole-chalcone derivatives against various human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are presented to facilitate a direct comparison of their potency.
| Compound ID | R1 Substituent (at N-1) | R2 Substituent (on Chalcone Phenyl Ring) | A549 (Lung Cancer) IC50 (µM)[7] | MCF-7 (Breast Cancer) IC50 (µM)[7] |
| 18a | H | H | 119.3 ± 29.9 | 13.49 ± 0.16 |
| 20a | H | 4-OCH3 | 12.47 ± 0.11 | 10.11 ± 0.19 |
| 21a | H | 4-Cl | 11.21 ± 0.11 | 9.89 ± 0.11 |
| 23a | H | 4-N(CH3)2 | 9.73 ± 0.09 | 8.91 ± 0.14 |
| Cisplatin | - | - | 14.21 ± 0.17 | 11.70 ± 0.11 |
Data is presented as mean ± standard deviation.
From this data, a clear structure-activity relationship emerges. The unsubstituted benzimidazole-chalcone (18a) shows weak activity. However, the introduction of electron-donating groups at the 4-position of the chalcone's phenyl ring, such as methoxy (20a), and electron-withdrawing groups like chloro (21a), significantly enhances the cytotoxic activity against both A549 and MCF-7 cell lines. The most potent compound in this series, 23a, features a dimethylamino group, which is a strong electron-donating group, suggesting that this substitution pattern is highly favorable for anticancer activity.[7] Notably, several of these derivatives exhibit greater potency than the standard chemotherapeutic drug, cisplatin.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the benzimidazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT to a purple formazan precipitate.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8][10]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).[8][10]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[2][11]
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8]
Comparative Analysis of Antimicrobial Activity
Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[12][13] Their mechanism of action can involve the inhibition of essential microbial enzymes or interference with the synthesis of cellular components.[14]
Quantitative SAR Data: Antimicrobial Benzimidazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for a series of novel benzimidazole derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
| Compound ID | R Substituent (at C-2) | S. aureus MIC (µg/mL)[13] | B. subtilis MIC (µg/mL)[13] | E. coli MIC (µg/mL)[13] |
| 11d | 4-(1H-benzo[d]imidazol-2-yl)phenyl | 2 | 2 | 16 |
| 13b | Hydrochloride salt of 11d | 2 | 2 | 16 |
| Norfloxacin | - | - | - | - |
| Chloromycin | - | - | - | - |
Note: Specific MIC values for the reference drugs were not provided in the cited source for direct comparison in this table, but the study states that compounds 11d and 13b exhibited remarkable antimicrobial activities, which were comparable or even better than the reference drugs Norfloxacin and Chloromycin.[8]
In this series, the bis-benzimidazole derivative 11d and its hydrochloride salt 13b show potent activity against Gram-positive bacteria (S. aureus and B. subtilis) with an MIC of 2 µg/mL.[13] The activity against the Gram-negative bacterium E. coli is moderate. The conversion to a hydrochloride salt in 13b did not significantly alter the antimicrobial activity compared to the parent compound 11d .[13]
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) of the benzimidazole derivatives is typically determined using the broth microdilution method.[15][16][17]
Principle: This method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that inhibits visible bacterial growth.[15][16]
Procedure:
-
Preparation of Antimicrobial Solutions: A stock solution of each test compound is prepared, and serial two-fold dilutions are made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[18]
-
Inoculum Preparation: A standardized bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) is prepared from a fresh culture. This is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.[18]
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[17] Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[17]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[18]
Visualizing Mechanisms and Workflows
To further elucidate the structure-activity relationships of benzimidazole derivatives, visual representations of their molecular targets and the experimental processes used to evaluate them are invaluable.
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ijpsm.com [ijpsm.com]
- 13. rroij.com [rroij.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape of Benzimidazole-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is a critical step in preclinical development. This guide provides a comparative analysis of the cross-reactivity profiles of benzimidazole-based kinase inhibitors, a prominent class of compounds in drug discovery. While the specific compound (5-bromo-1H-benzo[d]imidazol-2-yl)methanol lacks publicly available biological data, this guide will utilize well-characterized benzimidazole kinase inhibitors to illustrate the principles and methodologies of assessing enzyme cross-reactivity.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly the ATP-binding site of protein kinases. This inherent characteristic, however, can also lead to off-target interactions, resulting in either beneficial polypharmacology or adverse side effects. Therefore, a thorough assessment of a compound's selectivity profile is paramount.
This guide will compare two hypothetical benzimidazole-based kinase inhibitors with distinct selectivity profiles: a highly selective inhibitor of Aurora Kinase A and a multi-targeted inhibitor of various receptor tyrosine kinases. The presented data, while illustrative, is based on typical findings for such compounds and serves to highlight the importance of comprehensive cross-reactivity profiling.
Comparative Selectivity Profiles
The inhibitory activity of two hypothetical benzimidazole derivatives, "BKI-Selective" and "BKI-Multitargeted," was assessed against a panel of protein kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.
| Kinase Target | BKI-Selective IC50 (nM) | BKI-Multitargeted IC50 (nM) |
| Primary Target(s) | ||
| Aurora Kinase A | 5 | 50 |
| VEGFR2 | >10,000 | 15 |
| PDGFRβ | >10,000 | 25 |
| c-Kit | >10,000 | 40 |
| Off-Target Kinases | ||
| Abl | >10,000 | 800 |
| Src | >10,000 | 1,200 |
| Lck | >10,000 | 950 |
| CDK2 | 8,500 | 2,500 |
| ROCK1 | >10,000 | 5,000 |
| PKA | >10,000 | >10,000 |
Data Interpretation:
-
BKI-Selective demonstrates high potency and selectivity for its primary target, Aurora Kinase A, with an IC50 value in the low nanomolar range. Its activity against other kinases is significantly lower (IC50 > 8,500 nM), indicating a very specific mode of action.
-
BKI-Multitargeted exhibits potent activity against several receptor tyrosine kinases (VEGFR2, PDGFRβ, c-Kit) and moderate activity against Aurora Kinase A. It also shows some off-target activity against other kinases at higher concentrations. This profile suggests a broader therapeutic potential but also a higher risk of off-target effects.
Signaling Pathway Context
To visualize the implications of these selectivity profiles, the following diagrams illustrate the signaling pathways affected by each inhibitor.
Experimental Protocols for Kinase Cross-Reactivity Screening
Accurate determination of a compound's cross-reactivity profile relies on robust and standardized experimental methods. Below are detailed protocols for commonly used in vitro kinase inhibition assays.
Experimental Workflow for Kinase Profiling
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Materials:
-
Purified active kinase
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the test compound, purified kinase, and substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
This assay measures the binding of a fluorescently labeled tracer to the kinase active site.
-
Principle: The assay uses a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-binding site. When the tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the tracer acceptor, producing a FRET signal. An ATP-competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
Purified, tagged (e.g., GST-tagged) active kinase
-
LanthaScreen® Tb-anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Kinase assay buffer
-
Test compound
-
Low-volume 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the kinase, Tb-anti-tag antibody, and test compound to the assay plate.
-
Incubate for a pre-determined time at room temperature.
-
Add the fluorescent tracer.
-
Incubate to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Calculate the emission ratio and determine the IC50 values from the dose-response curve.
-
Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
-
Principle: The kinase reaction is performed in the presence of [γ-³³P]ATP. The radiolabeled substrate is then separated from the unincorporated [γ-³³P]ATP, and the amount of radioactivity incorporated into the substrate is quantified.
-
Materials:
-
Purified active kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase assay buffer
-
[γ-³³P]ATP
-
Test compound
-
Phosphocellulose paper or membrane
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Set up the kinase reaction with the kinase, substrate, test compound, and kinase buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at 30°C for a specific time.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the radioactivity on the paper using a scintillation counter.
-
Determine the IC50 values from the dose-response curve.
-
Conclusion
The cross-reactivity profile of a benzimidazole-based compound is a critical determinant of its therapeutic potential and potential for adverse effects. As illustrated by the comparative data, benzimidazole derivatives can range from highly selective to multi-targeted inhibitors. Comprehensive screening against a broad panel of kinases using robust and validated experimental protocols is an indispensable step in the preclinical characterization of any new chemical entity. The methodologies outlined in this guide provide a framework for researchers to design and execute these crucial studies, ultimately leading to the development of safer and more effective targeted therapies.
Comparing the efficacy of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol to standard drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol, a novel benzimidazole derivative, against established standard-of-care drugs in oncology and microbiology. Due to the limited availability of public data on this specific molecule, this comparison utilizes published data from closely related 5-bromo-substituted benzimidazole compounds as a proxy to extrapolate potential efficacy. The data presented herein is intended to offer a preliminary benchmark for researchers engaged in the discovery and development of new therapeutic agents.
Anticancer Efficacy: A Comparative Outlook
Benzimidazole scaffolds are a cornerstone in the development of novel anticancer agents, exhibiting a range of mechanisms including disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1] The introduction of a bromine substituent at the 5-position of the benzimidazole ring has been shown to modulate the cytotoxic activity of these compounds.
To contextualize the potential of this compound, we present a comparative table of IC₅₀ values for a representative 5-bromo-benzimidazole derivative against the human breast cancer cell line MCF-7, alongside standard chemotherapeutic agents.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) against MCF-7 Human Breast Cancer Cell Line
| Compound | IC₅₀ (µM) | Mechanism of Action |
| Representative 5-bromo-benzimidazole derivative | 25.72[2] | Apoptosis induction, Cell cycle arrest at G0/G1 phase[2] |
| Doxorubicin | 4.17 - 24.06 | DNA intercalation, Topoisomerase II inhibition |
| 5-Fluorouracil (5-FU) | 78.52[2] | Thymidylate synthase inhibition |
| Sunitinib | >20 | Multi-targeted tyrosine kinase inhibitor |
Note: The IC₅₀ value for the representative 5-bromo-benzimidazole derivative is from a study on a compound with a similar core structure and is used here for illustrative purposes.
Antimicrobial Efficacy: A Comparative Outlook
The benzimidazole nucleus is also a versatile pharmacophore for the development of new antimicrobial agents. The following table provides a comparison of the Minimum Inhibitory Concentration (MIC) for a representative 5-bromo-benzimidazole derivative against Staphylococcus aureus, a clinically significant Gram-positive bacterium, and standard antibiotics.
Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) against Staphylococcus aureus
| Compound | MIC (µg/mL) | Mechanism of Action |
| Representative 5-bromo-benzimidazole derivative | < 1[3] | Potential inhibition of FtsZ protein[3] |
| Vancomycin | 1.5 - 2.0 | Inhibition of cell wall synthesis |
| Ciprofloxacin | ≤ 1 | DNA gyrase and topoisomerase IV inhibition |
| Linezolid | 1 - 4 | Inhibition of protein synthesis |
Note: The MIC value for the representative 5-bromo-benzimidazole derivative is from a study on a compound with a similar core structure and is used here for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and standard drugs and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Compounds: The test compound and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Guide to the In Vivo Validation of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol Based on In Vitro Insights from Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of the potential of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol by examining the in vitro performance of structurally related benzimidazole derivatives and proposing a roadmap for its in vivo validation. While direct experimental data for the title compound is not yet available, the substantial body of research on its analogs offers valuable insights into its prospective biological activities.
Comparative In Vitro Activity of Benzimidazole Analogs
The following tables summarize the in vitro biological activities of various benzimidazole derivatives that share key structural features with this compound. This data provides a foundation for hypothesizing its potential therapeutic applications.
Table 1: Anticancer and Cytotoxic Activity of Benzimidazole Analogs
| Compound/Derivative Class | Cell Line(s) | Activity Metric | Result | Reference(s) |
| 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives | HCC1937 | IC₅₀ | 2.6 μM | [2] |
| 2-(5-bromo-1H-indol-3-yl)-5-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole | MCF-7, TP53 | - | Significant activity | [3] |
| 1H-benzimidazol-2-yl-methanol | - | LC₅₀ (Brine shrimp lethality) | 0.42 μg/ml | [4] |
| 2,5-disubstituted furane derivatives with benzimidazole nuclei | A549, HCC827, NCI-H358 | IC₅₀ | 0.85 - 20.46 μM | [5] |
Table 2: Antimicrobial Activity of Benzimidazole Analogs
| Compound/Derivative Class | Microorganism(s) | Activity Metric | Result | Reference(s) |
| 5-bromo-1H-benzo[d]imidazol-2-amine derivatives | Listeria innocua, Escherichia coli | MIC | 0.5 mg/mL | [6] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | MIC | 3.9 µg/mL | [7] |
| 2-substituted-1H-benzimidazole derivatives | Candida albicans, Staphylococcus aureus, Bacillus subtilis | - | Good antibacterial and antifungal activity | [1] |
| 1,2-disubstituted benzimidazoles | Vibrio cholerae, Bacillus cereus, Shigella dysenteriae | - | Enhanced inhibitory activity compared to ciprofloxacin | [8] |
Table 3: Other Biological Activities of Benzimidazole Analogs
| Compound/Derivative Class | Biological Activity | Activity Metric | Result | Reference(s) |
| 1H-benzimidazol-2-yl-methanol | Antioxidant | IC₅₀ | 400.42 μg/ml | [4] |
| Benzimidazole-based thiadiazole derivatives | α-amylase and α-glucosidase inhibition | IC₅₀ | 1.10 - 22.90 µM | [9] |
| Substituted benzimidazole derivatives | Anti-inflammatory | - | Significant effects in vivo | [10][11] |
| Substituted benzimidazole derivatives | Analgesic | - | Significant peripheral analgesic activity | [10] |
Proposed In Vivo Validation Workflow
Based on the promising in vitro activities of its analogs, a logical progression to in vivo studies for this compound is crucial. The following workflow outlines a potential path for its preclinical evaluation.
Potential Signaling Pathways
Benzimidazole derivatives are known to interact with various cellular signaling pathways to exert their biological effects. Based on the activities of its analogs, this compound could potentially modulate pathways involved in cell proliferation, apoptosis, and inflammation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro assays that could be employed to evaluate this compound.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental evidence for this compound is pending, the extensive research on its structural analogs strongly suggests its potential as a bioactive compound with possible anticancer, antimicrobial, and anti-inflammatory properties. The comparative data and proposed validation workflow presented in this guide offer a strategic framework for advancing the preclinical development of this promising molecule. Further in vitro screening followed by targeted in vivo studies will be instrumental in elucidating its therapeutic potential and mechanism of action.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of in vitro time point quantitative evaluation of newly synthesized benzimidazole and benzothiazole derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzimidazole Isomers' Activity: A Guide for Researchers
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure," a testament to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its structural resemblance to endogenous purines enables it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications, from anticancer and antimicrobial to anti-inflammatory agents.[3][4][5] However, the biological activity of benzimidazole derivatives is not solely dictated by the nature of their substituents but also profoundly influenced by their positional isomerism. The seemingly subtle shift of a functional group on the benzene or imidazole ring can dramatically alter a compound's efficacy and selectivity.
This guide provides a detailed head-to-head comparison of the biological activities of key benzimidazole isomers, with a focus on antimicrobial and anticancer properties. By synthesizing experimental data from various studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) governed by isomeric positioning, thereby informing the rational design of more potent and selective therapeutic agents.
The Critical Influence of Isomerism on Antimicrobial Activity: A Case Study of 5- vs. 6-Substituted Benzimidazoles
A seminal study by Sathaiah et al. provides a clear and direct comparison of the antimicrobial activity of positional isomers of 1-alkyl-2-trifluoromethyl-5- and 6-substituted benzimidazoles.[2] Their work underscores the critical role of substituent placement on the benzimidazole core in determining antibacterial and antifungal potency.
Comparative Antimicrobial Efficacy
The study systematically synthesized and evaluated a series of 5-substituted (isomers denoted with 'a') and 6-substituted (isomers denoted with 'b') benzimidazole derivatives. The antimicrobial activity was quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 5- vs. 6-Substituted Benzimidazole Isomers
| Compound ID | R Group (at position 1) | Substituent (at position 5 or 6) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 3a | -CH₃ | 5-NO₂ | 12.5 | 25 | 25 | 50 | 25 | 50 |
| 4a | -CH₃ | 6-NO₂ | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |
| 3b | -C₂H₅ | 5-NO₂ | 25 | 50 | 50 | 100 | 50 | 100 |
| 4b | -C₂H₅ | 6-NO₂ | 12.5 | 25 | 25 | 50 | 25 | 50 |
Data extracted from Sathaiah et al., 2012.[2]
Key Insights from the Experimental Data:
As evidenced by the data in Table 1, the 6-substituted isomers (4a and 4b) consistently demonstrated superior antimicrobial activity compared to their 5-substituted counterparts (3a and 3b). For instance, compound 4a (6-nitro derivative) exhibited a two-fold greater potency against all tested bacterial and fungal strains compared to its isomer 3a (5-nitro derivative). This trend holds true for the ethyl-substituted pair as well, with 4b being more active than 3b .
This pronounced difference in activity highlights the sensitivity of the biological target to the specific electronic and steric environment presented by the benzimidazole molecule. The positioning of the electron-withdrawing nitro group at the 6-position appears to be more favorable for interaction with the target enzyme or receptor, leading to enhanced inhibition of microbial growth.
Experimental Protocol: Broth Microdilution MIC Assay
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following is a detailed protocol based on the principles of the broth microdilution method.
Objective: To determine the lowest concentration of a benzimidazole isomer that inhibits the visible growth of a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Benzimidazole isomer stock solutions (typically in DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for quantitative measurement of turbidity)
Procedure:
-
Preparation of Drug Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the benzimidazole isomer stock solution (at 2x the highest desired test concentration) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: a. Add 100 µL of the diluted inoculum to each well containing the drug dilutions. b. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well.
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for MIC determination using the broth microdilution method.
The Impact of Isomerism on Anticancer Activity: A Look at 5(6)-Substituted Derivatives
The synthesis of substituted benzimidazoles often yields a mixture of 5- and 6-isomers due to the nature of the cyclization reaction with asymmetrically substituted o-phenylenediamines. While often reported as a "5(6)-substituted" mixture, several studies have successfully separated and individually evaluated these isomers, revealing significant differences in their anticancer potency.
Comparative Cytotoxicity
Research into the anticancer properties of nitrobenzimidazoles has shown that the position of the nitro group significantly influences their cytotoxic effects against various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 5- vs. 6-Nitrobenzimidazole Isomers
| Compound | Cancer Cell Line | 5-Nitro Isomer (IC₅₀) | 6-Nitro Isomer (IC₅₀) | Reference |
| 1-Alkyl-2-aryl-nitrobenzimidazole | A549 (Lung Cancer) | >100 | 28.3 | [4] |
| 1-Alkyl-2-aryl-nitrobenzimidazole | K562 (Leukemia) | 85.2 | 15.7 | [4] |
Data synthesized from studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives.[4]
Key Insights from the Experimental Data:
The available data, although more fragmented than for antimicrobial activity, consistently points towards the 6-nitrobenzimidazole isomers being more potent anticancer agents than their 5-nitro counterparts. This suggests that the topology of the 6-substituted isomer allows for a more favorable interaction with intracellular targets, which may include enzymes like topoisomerases or structural proteins such as tubulin. The enhanced activity could be attributed to improved binding affinity, better cellular uptake, or a more efficient metabolic activation within the cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.
Objective: To determine the concentration of a benzimidazole isomer that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 96-well cell culture plates
-
Benzimidazole isomer stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the benzimidazole isomers in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. c. Include a vehicle control (medium with DMSO) and a blank (medium only). d. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: a. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Shake the plate gently for 15 minutes. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Diagram of the MTT Assay Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
The Underexplored Landscape: 4- vs. 7-Substituted Benzimidazole Isomers
In contrast to the relatively well-documented comparisons of 5- and 6-substituted isomers, a direct head-to-head comparison of the biological activities of simple 4- and 7-substituted benzimidazole isomers is notably scarce in the current literature. Much of the research on benzimidazoles with substitution at these positions involves more complex, fused-ring systems, such as benzimidazole-4,7-diones. While these studies provide valuable insights into the therapeutic potential of such scaffolds, they do not allow for a straightforward analysis of the effect of simple substituent positional isomerism at the 4- and 7-positions.
This represents a significant knowledge gap and a promising avenue for future research. A systematic synthesis and evaluation of 4- and 7-substituted benzimidazole isomers with a variety of functional groups would undoubtedly provide a deeper understanding of the SAR in this series and could lead to the discovery of novel compounds with unique activity profiles.
Conclusion: The Positional Advantage in Benzimidazole Drug Design
The experimental evidence strongly indicates that the positional isomerism of substituents on the benzimidazole scaffold is a critical determinant of biological activity. In the case of antimicrobial and anticancer nitrobenzimidazoles, the 6-substituted isomers consistently outperform their 5-substituted counterparts. This "positional advantage" is likely due to a more optimal orientation of the key pharmacophoric groups for interaction with their biological targets.
For researchers and drug development professionals, these findings have significant implications. The synthesis of benzimidazole derivatives should be designed to selectively yield the more active isomer or, at a minimum, to separate and individually evaluate the resulting isomers. A thorough understanding of the SAR of benzimidazole isomers is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity. The underexplored area of 4- vs. 7-substituted isomers also presents a compelling opportunity for novel discoveries in this versatile and pharmacologically significant class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Experiments with (5-bromo-1H-benzo[d]imidazol-2-yl)methanol and its Analogs
This guide provides a comparative analysis of experimental reproducibility for (5-bromo-1H-benzo[d]imidazol-2-yl)methanol, a member of the versatile benzimidazole class of compounds. Given the limited direct data on the experimental reproducibility of this specific molecule, this guide establishes a framework for comparison by examining the synthesis and biological evaluation of structurally related benzimidazole derivatives. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the factors influencing reproducibility in experiments involving this class of compounds.
Synthesis of Benzimidazole Derivatives: A Comparison of Methodologies
The synthesis of benzimidazole derivatives, including this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[1] The reproducibility of these syntheses can be influenced by the chosen methodology. Here, we compare several common approaches.
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
| Methodology | General Procedure | Advantages | Disadvantages | Reported Yields |
| Conventional Synthesis | Refluxing o-phenylenediamine and a carboxylic acid with a strong acid catalyst (e.g., PPA, p-TsOH) for 2-6 hours. | Simple setup, well-established. | Harsh reaction conditions, long reaction times, use of strong acids.[2] | Varies |
| Microwave-Assisted Synthesis | Irradiating a mixture of o-phenylenediamine and a carboxylic acid or aldehyde in a microwave reactor for 1-15 minutes. | Significantly reduced reaction times, often higher yields.[3] | Requires specialized equipment. | Good to excellent[3] |
| Surfactant-Assisted Synthesis | Reaction of o-phenylenediamine and an aromatic aldehyde in an aqueous micellar medium using a surfactant like sodium lauryl ether sulfate (SLES) at ambient temperature.[2] | Environmentally friendly (aqueous medium), mild conditions, simple work-up, no need for a separate catalyst.[2] | May not be suitable for all substrates. | 85-100%[2] |
| One-Pot Oxidation | Condensation of o-phenylenediamines with aryl aldehydes in the presence of an oxidizing agent like H₂O₂ and HCl at room temperature.[4] | Short reaction times, easy product isolation.[4] | Requires careful control of the oxidizing agent. | Excellent[4] |
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of benzimidazole derivatives.
Protocol 1: General Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
This protocol is adapted from a general method for the synthesis of 6-substituted 1H-benzimidazole derivatives.[3]
Materials:
-
4-bromo-o-phenylenediamine (1.0 eq)
-
Glycolic acid (1.0-1.2 eq)
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH)
-
Solvent (e.g., ethanol)
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe vessel, combine 4-bromo-o-phenylenediamine, glycolic acid, and a catalytic amount of p-TsOH in a suitable solvent.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 5-20 minutes).[1]
-
After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound.[1]
Protocol 2: Topoisomerase I DNA Relaxation Assay
This assay is used to evaluate the inhibitory effect of compounds on human topoisomerase I, a common target for anticancer drugs.[5][6]
Materials:
-
Supercoiled plasmid DNA
-
Purified human topoisomerase I
-
Test compound (this compound or alternatives)
-
Reaction buffer
-
Agarose gel
-
DNA staining agent
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA and the test compound at various concentrations in the reaction buffer.
-
Initiate the reaction by adding purified human topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for 30 minutes.[3]
-
Stop the reaction.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Comparative Biological Activity
The biological activity of benzimidazole derivatives can vary significantly based on their substitution patterns. This variability underscores the importance of standardized assays for reproducible results. The following table summarizes the reported anticancer activities of several benzimidazole derivatives, which can serve as a benchmark for evaluating this compound.
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| 11a, 12a, 12b (BBZs) | Panel of 60 human cancer cell lines | Cytotoxicity | GI₅₀ | 0.16 to 3.6 μM | [5][6] |
| 12b | - | Topoisomerase I Relaxation | IC₅₀ | 16 μM | [5][6] |
| Compound 46 | HCT116 | Cytotoxicity | IC₅₀ | 0.00005 μM | [7] |
| Compound 47 | HCT116 | Cytotoxicity | IC₅₀ | 0.00012 μM | [7] |
| Compound 48 | CEM | Cytotoxicity | IC₅₀ | 0.98 ± 0.02 μM | [7] |
| Compound 5b | HCC1937 | Cytotoxicity | IC₅₀ | 2.6 μM | [8] |
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding and reproducibility of experiments, graphical representations of workflows and biological pathways are invaluable.
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Statistical analysis of data from (5-bromo-1H-benzo[d]imidazol-2-yl)methanol studies
A guide for researchers and drug development professionals on the synthesis, antimicrobial, and anticancer properties of substituted benzimidazoles, with a focus on structural analogs of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol.
While specific comprehensive studies on this compound are not extensively available in publicly accessible literature, the broader class of benzimidazole derivatives has been the subject of intensive research due to their wide-ranging pharmacological activities. This guide provides a comparative analysis of structurally related benzimidazole compounds, summarizing their synthesis, biological activities, and mechanisms of action based on available experimental data.
Data Summary: Biological Activities of Benzimidazole Derivatives
The following table summarizes the reported biological activities of various benzimidazole derivatives from preclinical studies, offering a comparative perspective on their potential therapeutic applications.
| Compound Class/Derivative | Biological Activity | Key Findings |
| 2-Aryl-1H-benzo[d]imidazoles | Anticancer | Inhibition of human topoisomerase I; induction of G2M cell cycle arrest in cancer cells.[1][2] |
| 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-ones | Anticancer | Effective inhibition of cancer cell growth, with some compounds inducing apoptosis.[3] |
| 1H-benzo[d]imidazole-5-carboxamides | Anticancer | Inhibition of fatty acid synthase (FASN), showing selective cytotoxicity against colon and breast cancer cell lines.[4] |
| General Benzimidazole Derivatives | Antimicrobial/Antifungal | Effective against Gram-positive bacteria and various fungal strains, including Candida albicans and Candida tropicalis.[5][6] |
| Benzimidazole-Pyrazole Hybrids | Antimicrobial | Some derivatives show significant activity against Pseudomonas aeruginosa and Penicillium chrysogenum.[7] |
| 5-(nitro/bromo)-styryl-2-benzimidazoles | Antitubercular | Significant in vitro activity against Mycobacterium tuberculosis H37Rv.[8] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the synthesis and biological evaluation of benzimidazole derivatives, synthesized from the available literature.
General Synthesis of 2-Substituted Benzimidazoles
A common and versatile method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1][9]
Materials:
-
Substituted o-phenylenediamine
-
Carboxylic acid
-
Hydrochloric acid or another acidic catalyst
-
Ethanol or other suitable solvent
Procedure:
-
A mixture of the o-phenylenediamine and the carboxylic acid is prepared in a suitable solvent.
-
An acidic catalyst is added to the mixture.
-
The reaction mixture is refluxed for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the pH is adjusted to precipitate the crude product.
-
The crude product is then purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[10]
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the synthesized benzimidazole derivatives and incubated for a specified duration (e.g., 24-72 hours).
-
Following the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]
Visualizing Synthesis and Potential Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical reactions and biological pathways.
Caption: A flowchart illustrating the general synthetic pathway for 2-substituted benzimidazoles.
Caption: A diagram depicting a potential mechanism of anticancer action for a benzimidazole derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Independent Verification of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological effects of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol with related benzimidazole derivatives and alternative compounds. Due to the limited publicly available data on the specific biological activities of this compound, this guide focuses on the known biological effects of its parent compound, (1H-benzo[d]imidazol-2-yl)methanol, and other structurally related benzimidazole analogs. Experimental data from various studies are presented to offer a comparative perspective on the potential efficacy of this compound class.
Comparative Analysis of Biological Activities
The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The substitution pattern on the benzimidazole ring system, particularly at the C2, N1, C5, and C6 positions, plays a crucial role in determining the specific biological effects.
Antimicrobial Activity:
Benzimidazole derivatives have shown significant potential as antimicrobial agents. The introduction of a halogen atom, such as bromine, at the 5-position of the benzimidazole ring has been reported to enhance antimicrobial activity in some derivatives. A comparative summary of the antimicrobial activity of (1H-benzo[d]imidazol-2-yl)methanol and other relevant compounds is presented in Table 1.
Table 1: Comparison of Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Alternative | Target Organism(s) | Activity Metric | Result | Reference |
| (1H-benzo[d]imidazol-2-yl)methanol | Bacteria & Fungi | Zone of Inhibition | Weak activity | [1] |
| 2-Methyl-1H-benzimidazole | Bacteria & Fungi | Zone of Inhibition | 7-8 mm | [1] |
| Ciprofloxacin (Standard) | Bacteria | Not specified | Standard reference | [1] |
Antitumor Activity:
Numerous benzimidazole derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and disruption of microtubule polymerization. The cytotoxic effects of (1H-benzo[d]imidazol-2-yl)methanol and related compounds are summarized in Table 2.
Table 2: Comparison of Cytotoxic Activity of Benzimidazole Derivatives
| Compound/Alternative | Cell Line(s) | Activity Metric | Result | Reference |
| (1H-benzo[d]imidazol-2-yl)methanol | Brine Shrimp | LC50 | Mildly cytotoxic | [1] |
| 2-Methyl-1H-benzimidazole | Brine Shrimp | LC50 | 0.42 µg/ml | [1] |
| Vincristine sulphate (Standard) | Brine Shrimp | LC50 | 0.544 µg/ml | [1] |
| Halogenated Benzylidenebenzohydrazide Hybrids | Various cancer cell lines | IC50 | 7.82 to >30 µM | [2] |
Antioxidant Activity:
Some benzimidazole derivatives have been evaluated for their antioxidant potential. A study on (1H-benzo[d]imidazol-2-yl)methanol reported its antioxidant activity, which is presented in Table 3.
Table 3: Comparison of Antioxidant Activity of Benzimidazole Derivatives
| Compound/Alternative | Assay | Activity Metric | Result | Reference |
| (1H-benzo[d]imidazol-2-yl)methanol | DPPH free radical scavenging | IC50 | 400.42 µg/ml (mild) | [1] |
| 2-Methyl-1H-benzimidazole | DPPH free radical scavenging | IC50 | 144.84 µg/ml (moderate) | [1] |
| Butylated hydroxytoluene (BHT) (Standard) | DPPH free radical scavenging | IC50 | 51.56 µg/ml | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent verification and further research.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (typically 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism without the test compound) and negative (broth medium only) controls.
-
Incubation: Incubate the microtiter plate at an appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway targeted by some benzimidazole derivatives.
References
Correlating In Vitro and In Vivo Efficacy of Benzimidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse class of compounds with broad-spectrum therapeutic applications. From anticancer and anthelmintic to antifungal and antiviral activities, these heterocyclic molecules have demonstrated significant potential in combating a range of diseases. A critical aspect of the drug development pipeline for benzimidazole derivatives is establishing a strong correlation between their efficacy in laboratory-based in vitro assays and the subsequent outcomes in living organisms (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo performance of various benzimidazole compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating this crucial translational step.
Quantitative Efficacy Data: A Comparative Overview
The following tables summarize the in vitro and in vivo efficacy of representative benzimidazole compounds across different therapeutic areas. This data, compiled from numerous studies, allows for a direct comparison of the potencies and therapeutic effects of these agents.
Anticancer Activity
Benzimidazole derivatives have emerged as promising anticancer agents, primarily through their ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2]
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy |
| Mebendazole | Glioblastoma (U87, U251) | < 0.26[3] | Nude mouse xenograft (U87) | Dose-dependent tumor growth suppression[4] |
| Pancreatic Cancer (AsPC-1, BxPC-3) | 0.01 - 3.26[5] | Not specified | Not specified | |
| Colorectal Cancer (HT-29, SW480) | 0.01 - 1.26[5] | Not specified | Not specified | |
| Flubendazole | Glioblastoma (U87, U251) | < 0.26[3] | Nude mouse xenograft (U87) | Dose-dependent tumor growth suppression (12.5, 25, 50 mg/kg)[4] |
| Pancreatic Cancer (AsPC-1, BxPC-3) | 0.01 - 3.26[5] | Not specified | Not specified | |
| Colorectal Cancer (HT-29, SW480) | 0.01 - 1.26[5] | Not specified | Not specified | |
| Fenbendazole | Glioblastoma (U87, U251) | < 0.26[3] | Not specified | Not specified |
| Cervical Cancer | Not specified | Xenograft models | Significant tumor growth suppression[6] | |
| Albendazole | Pancreatic Cancer (AsPC-1, BxPC-3) | 0.01 - 3.26[5] | Not specified | Not specified |
| Colorectal Cancer (HT-29, SW480) | 0.01 - 1.26[5] | Not specified | Not specified | |
| Compound 8f | Gastric Cancer (MGC803) | Potent antiproliferative activity | Xenograft models (MGC803) | Inhibition of tumor growth[7] |
| Compound 4w | Lung Cancer (A549) | 1.55 ± 0.18[8] | Not specified | Not specified |
| Compound 32 | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34[9] | Not specified | Not specified |
| Fluoro aryl benzimidazole derivative 1 | HOS, G361, MCF-7, K-562 | 1.8 - 7.8[9] | Not specified | Not specified |
Anthelmintic Activity
The primary mechanism of anthelmintic benzimidazoles is the inhibition of tubulin polymerization in parasites, leading to impaired glucose uptake and eventual death.[10][11]
| Compound | Parasite | In Vitro Assay | In Vitro Efficacy | In Vivo Model | In Vivo Efficacy |
| Albendazole | Gastrointestinal nematodes | Not specified | Not specified | Cattle | Fecal Egg Count Reduction |
| Mebendazole | Gastrointestinal nematodes | Not specified | Not specified | Not specified | Not specified |
| Fenbendazole | Gastrointestinal nematodes | Not specified | Not specified | Cattle | Fecal Egg Count Reduction |
Antifungal Activity
Benzimidazoles also exhibit antifungal properties by targeting fungal tubulin.[12]
| Compound | Fungal Strain | In Vitro MIC (µg/mL) | In Vivo Model | In Vivo Efficacy |
| Carbendazim | Fusarium graminearum | Not specified | Not specified | Inhibits tubulin polymerization[13] |
| Benomyl | Fusarium graminearum | Not specified | Not specified | Inhibits tubulin polymerization[13] |
| Thiabendazole | Fusarium graminearum | Not specified | Not specified | Inhibits tubulin polymerization[13] |
Antiviral Activity
The antiviral mechanism of some benzimidazole derivatives involves the inhibition of viral entry and replication.
| Compound | Virus | In Vitro Assay | In Vitro IC50 | In Vivo Model | In Vivo Efficacy |
| Umifenovir (Arbidol) | Influenza Virus | Plaque Reduction Assay | Not specified | Not specified | Inhibits viral entry[14] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key assays used to evaluate the efficacy of benzimidazole compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined density and incubate to allow for attachment.
-
Treat the cells with various concentrations of the benzimidazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Aspirate the culture medium and add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Anticancer Efficacy: Xenograft Mouse Model
Xenograft models are crucial for evaluating the antitumor activity of compounds in a living system.[16]
Protocol:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of the human tumor cells.[16]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[16][17]
-
Tumor Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.[16]
-
Treatment: When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the benzimidazole compound (and vehicle control) according to the predetermined dosing schedule and route.[16]
-
Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
In Vivo Anthelmintic Efficacy: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the standard method for determining the efficacy of anthelmintic drugs in livestock.[18]
Protocol:
-
Pre-treatment Sampling: Collect individual fecal samples from a group of infected animals (e.g., cattle, sheep).[18]
-
Fecal Egg Count (FEC): Perform a quantitative analysis (e.g., McMaster technique) on each sample to determine the number of parasite eggs per gram (EPG) of feces.[18][19]
-
Treatment: Administer the benzimidazole anthelmintic to the animals at the recommended dosage.
-
Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.[18][20]
-
Post-treatment FEC: Perform a second FEC on the post-treatment samples.
-
Efficacy Calculation: Calculate the percentage reduction in the mean EPG from pre-treatment to post-treatment to determine the efficacy of the drug.
In Vitro Antiviral Efficacy: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14]
Protocol:
-
Cell Monolayer: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the benzimidazole compound.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Efficacy Calculation: Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound).
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the efficacy of benzimidazole compounds is crucial for rational drug design and optimization.
Primary Mechanism: Tubulin Polymerization Inhibition
The most well-established mechanism of action for many benzimidazole compounds, particularly in their anticancer and anthelmintic roles, is the disruption of microtubule dynamics.[10][11] They bind to β-tubulin subunits, inhibiting their polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[4]
Caption: Benzimidazole compounds inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.
Modulation of Key Signaling Pathways
Beyond tubulin inhibition, benzimidazole derivatives have been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Pathway: Some benzimidazole derivatives can inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[8] Inhibition of this pathway can lead to decreased cell growth and increased apoptosis.
Caption: Inhibition of the PI3K/Akt pathway by benzimidazole derivatives reduces cell survival and promotes apoptosis.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation and survival. Certain benzimidazole compounds can activate the MAPK pathway, leading to the induction of apoptosis in cancer cells.[7]
Caption: Activation of the ROS/MAPK pathway by certain benzimidazoles can trigger apoptosis in cancer cells.
Apoptosis Pathways: Benzimidazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[21][22] They can modulate the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2), leading to the release of cytochrome c and activation of caspases.[21] Some can also upregulate death receptors like Fas, initiating the extrinsic apoptotic cascade.[22]
Caption: Benzimidazoles induce apoptosis via both intrinsic and extrinsic pathways, converging on caspase activation.
Conclusion
The correlation between in vitro and in vivo efficacy is a complex but indispensable component of drug development for benzimidazole compounds. This guide highlights that while in vitro assays provide crucial initial data on potency and mechanism, in vivo studies are essential to confirm therapeutic efficacy and assess the pharmacokinetic and safety profiles of these promising agents. A thorough understanding of the underlying molecular pathways, coupled with robust and standardized experimental protocols, will continue to drive the successful translation of novel benzimidazole derivatives from the laboratory to clinical applications.
References
- 1. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 12. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. benchchem.com [benchchem.com]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. combar-ca.eu [combar-ca.eu]
- 19. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]
- 20. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 21. benchchem.com [benchchem.com]
- 22. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Molecular docking studies of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol.
A Guide for Researchers in Drug Discovery
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents due to its structural similarity to naturally occurring purine nucleosides.[1] This allows benzimidazole derivatives to interact with a wide array of biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2]
General Molecular Docking Protocol for Benzimidazole Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The following protocol outlines a typical workflow for the molecular docking of benzimidazole derivatives against protein targets.
Experimental Protocol:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[4]
-
Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
The 2D structures of the benzimidazole derivatives (ligands) are drawn using chemical drawing software and converted to energy-minimized 3D structures.[4]
-
-
Docking Simulation:
-
Software such as AutoDock, GOLD suite, or Glide is used for the docking simulations.[4][5][6]
-
A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
The docking algorithm then explores various conformations and orientations of the ligand within the active site, calculating the binding affinity for each pose.
-
-
Analysis of Results:
-
The results are evaluated based on the binding energy (or docking score), with lower energy values indicating a more stable protein-ligand complex.[7]
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein, are analyzed to understand the binding mode.[8]
-
Below is a generalized workflow for molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
Safety Operating Guide
Essential Guide to the Proper Disposal of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is fundamental to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol, a halogenated organic compound. Strict adherence to these protocols is crucial for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is the first and most critical step in mitigating potential exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as double nitrile or Viton gloves.[1][2]
-
Eye Protection: Chemical splash goggles are mandatory.[2][3][4] A face shield is also recommended where splashing is possible.[4][5]
-
Lab Coat: A fully-buttoned lab coat must be worn to protect from skin contact.[1][2][4]
-
Ventilation: All handling and commingling of waste must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][5][6]
-
Respiratory Protection: If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[3][4]
Hazard Identification and Data Summary
| Data Point | Value/Information | Source |
| Chemical Classification | Halogenated Organic Compound | [2][9][10] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. | [3][7][8] |
| GHS Pictograms (Anticipated) | GHS07 (Exclamation Mark) | [7] |
| Storage Recommendations | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials and sources of ignition.[3][6][7][8][9] | General Chemical Safety |
Waste Classification and Segregation
Proper identification and segregation of chemical waste are critical for a compliant disposal plan. Misclassification can lead to dangerous chemical reactions and improper disposal routing.[2]
This compound is classified as Halogenated Organic Waste due to the presence of a bromine atom in its molecular structure.[2][10]
Crucial Segregation Rules:
-
DO NOT mix halogenated waste with non-halogenated organic waste.[2][10] Keeping these waste streams separate is often more cost-effective for disposal.[2][10]
-
DO NOT dispose of this chemical down the drain or in regular trash.[4]
-
Aqueous solutions containing brominated compounds should also be treated as hazardous waste and collected separately.[9]
Step-by-Step Disposal Protocol
Waste Collection
-
Designated Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.[4][9] The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[9]
-
Container Integrity: Ensure the waste container is in good condition, made of a chemically resistant material, and can be tightly sealed.[5][6][9]
-
Transfer of Waste: Carefully transfer the waste into the designated container inside a chemical fume hood.[2]
-
Secure the Container: Tightly close the container lid when not actively adding waste to prevent the release of volatile organic compounds (VOCs).[2][3][6][8][9]
Storage of Waste
-
Location: Store the waste container in a cool, dry, well-ventilated area, away from direct sunlight and heat.[3][7][8][9]
-
Segregation: Store the halogenated waste away from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[5][9]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.[11]
Arranging for Disposal
-
Consult Regulations: Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[4] Waste generators must adhere to all applicable federal, state, and local hazardous waste regulations.[4]
-
Request Pickup: When the container is approximately three-quarters full, arrange for a waste pickup from your institution's EHS department or a licensed hazardous waste contractor.[2] Do not overfill waste containers.[11][12]
Disposal of Empty Containers
Empty chemical containers must also be managed properly to remove any residual hazards.
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Collect Rinseate: The first rinseate must be collected and disposed of as halogenated hazardous waste.[2][11] Subsequent rinses may require collection as well; always check with your local EHS guidelines.[2][11]
-
Container Disposal: Once properly rinsed and air-dried, the container may be disposed of according to institutional policies, which may include defacing the label and disposal as regular solid waste.[11]
Accidental Spill Response
In the event of a spill, follow these steps to ensure safe cleanup and containment:[4]
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[4]
-
Control Ignition Sources: Extinguish all nearby ignition sources if the material or solvent used for cleanup is flammable.[7][9]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[7][8]
-
Absorb and Collect:
-
Package for Disposal: Place the absorbed material and contaminated items into a suitable, sealed container labeled as "Hazardous Waste: Halogenated Organic Material."[4][9]
-
Decontaminate: Clean the spill area and any contaminated equipment thoroughly.[4]
Disposal Workflow
Caption: Step-by-step process for the proper disposal of this compound.
References
- 1. uwyo.edu [uwyo.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ethz.ch [ethz.ch]
Personal protective equipment for handling (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
Essential Safety and Handling Guide for (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
Based on analogous chemical structures, this compound is anticipated to be classified as hazardous.[1] The primary concerns include potential for skin irritation, serious eye irritation, and respiratory tract irritation.[2][3]
Signal Word: Warning[2]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | To protect against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[4] | To avoid inhalation of dust that may cause respiratory tract irritation. |
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and personal clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Avoid breathing fumes or dust.[2]
-
Use only with adequate ventilation, preferably in a chemical fume hood.[2]
-
Keep away from heat, sparks, and open flames.[3]
Storage:
-
Store in a tightly-closed container when not in use.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate action is critical. The following table outlines first aid measures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental compliance.
Waste Classification:
-
This compound should be classified as a halogenated organic waste due to the presence of bromine.
Segregation:
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [6]
-
Store waste in a designated, properly labeled, and sealed container.[7]
Disposal Procedure:
-
Container: Use a designated, leak-proof, and clearly labeled container for halogenated organic waste.
-
Transfer: Conduct all waste transfers inside a certified chemical fume hood.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and lists all constituents by their full chemical names.[7]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container closed when not in use.[7]
-
Pickup: Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) department. Do not overfill containers.
Disposal of Empty Containers:
-
The first rinse of the empty container must be collected and disposed of as hazardous waste.[6]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
-
After thorough rinsing and air-drying under a fume hood, deface the label and dispose of the container according to your institution's guidelines.[7]
Visualized Experimental Workflow
Chemical Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
